Isovaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPUFAZSONQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974906 | |
| Record name | Isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-39-1, 465-58-7, 595-40-4 | |
| Record name | DL-Isovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Isovaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isovaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOVALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Isovaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaline, a non-proteinogenic α-amino acid, has garnered significant interest within the scientific community, particularly in the fields of pharmacology and astrobiology. As a structural isomer of the common amino acid valine, this compound possesses unique physicochemical properties that contribute to its distinct biological activities, including its role as a peripherally acting analgesic.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an examination of its interaction with biological signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.
Chemical and Physical Properties
This compound, systematically named 2-amino-2-methylbutanoic acid, is an aliphatic amino acid.[1][4] Unlike its proteinogenic isomer valine, the methyl group is shifted from position 3 to position 2, resulting in a chiral quaternary α-carbon.[1] This structural feature is crucial to its unique properties, including its resistance to racemization.[5][6]
General Identifiers
| Identifier | Value |
| IUPAC Name | 2-amino-2-methylbutanoic acid[4] |
| Synonyms | 2-Amino-2-methylbutyric acid, 2-Ethylalanine, α-Ethylalanine[1] |
| Molecular Formula | C5H11NO2[4][7] |
| CAS Number | 595-39-1 (DL-Isovaline), 595-40-4 (L-Isovaline), 3059-97-0 (D-Isovaline)[1] |
| PubChem CID | 94744 (this compound), 6971276 (L-Isovaline)[4][7] |
| SMILES | CCC(C)(C(=O)O)N[4] |
| InChI | InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)[4] |
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, compiled from various sources. It is important to note that some values are experimental while others are predicted or estimated.
| Property | Value | Notes |
| Molecular Weight | 117.15 g/mol [4][7][8] | Computed |
| Melting Point | 289.39 °C (estimate)[9][10], 307-308 °C (closed tube)[11], 316.5 °C[12] | Decomposes at melting point. |
| Boiling Point | 213.6 ± 23.0 °C (Predicted)[9][10], 170-175 °C @ 15 Torr[12] | |
| Density | 1.2000 (estimate)[9], 1.1 ± 0.1 g/cm³[12] | |
| pKa (Carboxyl Group) | 2.38 ± 0.10 (Predicted)[9] | |
| pKa (Amino Group) | ~9.6-10.5 (Typical for α-amino acids) | Specific experimental value for this compound's amino group is not readily available but is expected to be in this range. |
Solubility Profile
This compound is generally described as being soluble in water and poorly soluble in non-polar organic solvents, a typical characteristic of amino acids due to their zwitterionic nature.[13][14]
| Solvent | Solubility | Reference |
| Cold Water | ~39 g / 100 mL | [11] |
| Alcohol | ~6.6 g / 100 g alcohol at 75°C | [11] |
| Ether | Slightly soluble | [11] |
| Chloroform | Insoluble | [13] |
Optical Activity
As a chiral molecule, this compound exists as two enantiomers, L-isovaline and D-isovaline, which rotate plane-polarized light in opposite directions.
| Enantiomer | Specific Rotation [α]D²⁵ | Conditions |
| L-Isovaline | +11.13°[9][11] | c = 5 in H₂O[9][11] |
| D-Isovaline | -11.28°[11] | c = 5 in H₂O[11] |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard analytical techniques for amino acids.
Determination of Solubility
This protocol describes a gravimetric method to determine the solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, ethanol, chloroform)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the desired solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant without disturbing the solid pellet.
-
Gravimetric Analysis: Transfer the aliquot to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried this compound by the volume of the aliquot taken.
Melting Point Determination
This protocol uses the capillary method with a melting point apparatus.
Materials:
-
Dry, powdered this compound
-
Capillary tubes (closed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Sample Preparation: Finely powder a small amount of dry this compound. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown or approximate melting point, a rapid heating rate (10-20 °C/min) can be used initially.
-
Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
Accurate Determination: For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min to allow for accurate observation of the melting range.
pKa Determination by Titration
This protocol determines the pKa values of the carboxyl and amino groups of this compound through acid-base titration.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Acidification: If starting from the zwitterionic form, add a stoichiometric excess of standardized HCl to fully protonate the carboxylate group.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH. Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The curve will show two equivalence points. The pKa values are determined from the midpoints of the buffering regions, where the pH is equal to the pKa of the respective ionizable group. The Henderson-Hasselbalch equation can be used for precise calculation.[15]
Measurement of Specific Rotation
This protocol uses a polarimeter to measure the specific rotation of an enantiomer of this compound.
Materials:
-
Enantiomerically pure L- or D-isovaline
-
Volumetric flask
-
Analytical balance
-
Polarimeter
-
Polarimeter cell (of known path length, e.g., 1 dm)
-
Solvent (e.g., deionized water)
Procedure:
-
Solution Preparation: Accurately weigh a known mass of the this compound enantiomer and dissolve it in a precise volume of the solvent in a volumetric flask to create a solution of known concentration (c, in g/mL).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.
-
Sample Measurement: Rinse and then fill the polarimeter cell with the prepared this compound solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α).
-
Calculation: The specific rotation [α] is calculated using the Biot's law formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration in g/mL. The temperature and wavelength of light (typically the sodium D-line, 589 nm) should also be recorded.[9][16]
Biological Activity and Signaling Pathway
This compound is recognized for its analgesic properties, which are mediated through its interaction with peripheral γ-aminobutyric acid type B (GABAB) receptors.[1][2][17] Unlike many GABAB agonists, this compound does not readily cross the blood-brain barrier, which limits central nervous system side effects and makes it an attractive candidate for drug development.[1][17]
The GABAB receptor is a G-protein coupled receptor (GPCR) that functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[3][18] Ligand binding to the GABAB1 subunit induces a conformational change that activates the receptor, leading to the dissociation of the associated heterotrimeric G-protein (Gi/o) into its Gα and Gβγ subunits.[18]
The Gβγ subunit is the primary effector for the most well-characterized downstream effects of GABAB receptor activation, which include:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a subsequent inhibitory effect on neuronal excitability.[3][18]
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which in turn inhibits the release of neurotransmitters.
While this compound is proposed to act as a GABAB agonist, some studies indicate its mechanism may be atypical or cell-type specific, as it did not activate GABAB receptor-coupled potassium currents in certain experimental setups.[3][7] This suggests the possibility of alternative signaling cascades or interactions with the receptor that differ from canonical agonists like baclofen.[3][19]
Visualization of the Proposed Signaling Pathway
The following diagram illustrates the generally accepted signaling pathway for GABAB receptor activation, which is the proposed mechanism of action for this compound's peripheral analgesic effects.
Caption: Proposed GABAB receptor signaling pathway activated by this compound.
Conclusion
This compound presents a fascinating case study in non-proteinogenic amino acids with significant therapeutic potential. Its distinct physicochemical properties, stemming from its unique α,α-disubstituted structure, are fundamental to its biological function. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the study of this compound, from fundamental characterization to its application in drug development. Further investigation into its precise interactions with the GABAB receptor and potential alternative signaling mechanisms will be crucial in fully elucidating its pharmacological profile and unlocking its therapeutic utility.
References
- 1. Protein pKa calculations - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 6. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 12. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 16. Specific rotation - Wikipedia [en.wikipedia.org]
- 17. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 19. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Isovaline's Pivotal Role in the Genesis of Life: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of life on Earth necessitates a transition from simple abiotic organic compounds to complex, self-replicating systems. Central to this enigma is the origin of homochirality, the uniform single-handedness of life's essential molecules. This technical guide delves into the compelling role of isovaline, a non-proteinogenic amino acid, in contemporary origin of life theories. Abundant in certain carbonaceous chondrites, this compound exhibits a significant natural enantiomeric excess of the L-form, suggesting an extraterrestrial origin of the chiral bias observed in terrestrial biology. This document provides an in-depth analysis of this compound's prebiotic synthesis, its well-documented enantiomeric enrichment in meteorites, and its potential to influence the formation of early peptides. Detailed experimental protocols for this compound analysis and synthesis are presented, alongside a quantitative summary of its presence in key meteorites. Furthermore, we explore the theoretical and experimental basis for this compound's contribution to the amplification of chirality and its potential catalytic functions in a prebiotic world, offering a comprehensive resource for professionals in astrobiology, biochemistry, and pharmaceutical sciences.
Introduction: The Chirality Problem and the this compound Hypothesis
Life on Earth is fundamentally homochiral. Proteins are constructed almost exclusively from L-amino acids, while nucleic acids are built from D-sugars. This uniform chirality is essential for the precise molecular recognition and catalytic functions that underpin biology. However, standard abiotic chemical reactions typically produce racemic mixtures, containing equal amounts of left-handed (L) and right-handed (D) enantiomers. The mechanism by which this symmetry was broken is a cornerstone of origin of life research.
The discovery of significant L-enantiomeric excesses of the α-methyl amino acid this compound in carbonaceous chondrites, such as the Murchison meteorite, provides a compelling extraterrestrial source for this initial chiral bias.[1][2] this compound is exceptionally rare in the terrestrial biosphere, minimizing the likelihood of contamination and strengthening the case for its extraterrestrial origin.[3] Its unique structure, featuring a quaternary α-carbon, renders it resistant to racemization, the process by which a chiral molecule converts into its mirror image over geological timescales.[4] This robustness suggests that this compound could have preserved and delivered a primordial enantiomeric excess to the early Earth.
This guide will explore the multifaceted role of this compound in origin of life theories, from its synthesis in prebiotic environments to its potential to catalyze the formation of the first functional peptides.
Prebiotic Synthesis of this compound: The Strecker Pathway
The most widely accepted mechanism for the abiotic synthesis of α-amino acids, including this compound, is the Strecker synthesis.[5][6] This reaction pathway involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the corresponding amino acid.[7] In the case of this compound, the precursor is ethyl methyl ketone.[7]
The plausibility of the Strecker synthesis in prebiotic environments is supported by the detection of the necessary precursors—ketones, ammonia, and hydrogen cyanide—in interstellar space and comets.[5] Laboratory simulations have demonstrated that this process readily produces racemic mixtures of α-amino and α-dialkyl amino acids under conditions mimicking those of early solar system bodies.[1]
Experimental Protocol: Simulated Prebiotic Strecker Synthesis of this compound
The following protocol outlines a general procedure for the laboratory simulation of the Strecker synthesis of this compound under prebiotic conditions.
Materials:
-
Ethyl methyl ketone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Deionized water
-
Hydrochloric acid (HCl), 6 M
-
Reaction vessel (sealed, pressure-resistant)
Procedure:
-
Prepare an aqueous solution of ammonium chloride and potassium cyanide.
-
Add ethyl methyl ketone to the solution. The molar ratios of the reactants should be systematically varied to investigate their effect on the yield.
-
Seal the reaction vessel and heat to a temperature representative of prebiotic environments (e.g., 100°C) for a specified duration (e.g., 24-72 hours).
-
After cooling, acidify the reaction mixture with 6 M HCl.
-
Heat the acidified mixture to hydrolyze the intermediate α-aminonitrile to this compound.
-
Analyze the products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the resulting this compound.
Note: This is a generalized protocol. Specific reaction conditions, such as reactant concentrations, temperature, and reaction time, should be optimized based on the specific experimental goals.[7]
Enantiomeric Excess of this compound in Meteorites
A substantial body of evidence demonstrates a significant L-enantiomeric excess (ee) of this compound in several carbonaceous chondrites. This excess is a key piece of evidence for the extraterrestrial origin of homochirality. The Murchison meteorite, in particular, has been extensively studied and consistently shows a notable L-ee of this compound.
Quantitative Data on this compound Enantiomeric Excess
| Meteorite | Type | L-Isovaline Enantiomeric Excess (%) | Reference(s) |
| Murchison | CM2 | up to 18.5 ± 2.6 | [1][2] |
| Orgueil | CI1 | 15.2 ± 4.0 | [1][2] |
| Murray | CM2 | Significant L-excess reported | [8] |
| Scott Glacier (SCO) 06043 | CR1 | ~18 | [9] |
| Grosvenor Mountains (GRO) 95577 | CR1 | ~11 | [9] |
Mechanism of Enantiomeric Amplification: The Role of Aqueous Alteration
The observed enantiomeric excesses of this compound in meteorites are often higher than what can be readily explained by an initial symmetry-breaking event, such as exposure to circularly polarized light in the interstellar medium. The leading hypothesis for the amplification of this initial chiral bias is aqueous alteration on the meteorite parent bodies.[1][2][9]
It is proposed that repeated cycles of crystallization and dissolution in the presence of water could have amplified a small initial enantiomeric imbalance.[9] This process could involve mechanisms such as preferential crystallization of one enantiomer or the formation of eutectic mixtures. The correlation between the degree of aqueous alteration in meteorites and the magnitude of the L-isovaline excess provides strong support for this hypothesis.[1][9]
Analysis of this compound in Meteoritic Samples
The accurate determination of the enantiomeric composition of this compound in meteorites is crucial for validating the extraterrestrial chirality hypothesis. The primary analytical technique employed is liquid chromatography-mass spectrometry (LC-MS), often coupled with fluorescence detection, following derivatization with a chiral reagent.
Experimental Protocol: Enantiomeric Analysis of this compound by LC-MS
The following protocol details the key steps for the analysis of this compound enantiomers in meteorite samples.
1. Sample Preparation and Extraction:
-
An interior fragment of the meteorite is crushed into a fine powder.
-
The amino acids are extracted from the powdered sample using hot water.
-
The extract is desalted using a cation-exchange resin.
-
The desalted extract is then subjected to acid hydrolysis (6 M HCl) to release any bound amino acids.
2. Chiral Derivatization:
-
The amino acid extract is derivatized with a solution of o-phthaldialdehyde and N-acetyl-L-cysteine (OPA/NAC).[1][2] This reaction forms fluorescent diastereomeric derivatives that can be separated by reverse-phase chromatography.
3. LC-MS Analysis:
-
Chromatography: The derivatized sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the diastereomers.
-
Detection: The separated diastereomers are detected by a fluorescence detector and a time-of-flight mass spectrometer (TOF-MS). The fluorescence detector provides high sensitivity, while the TOF-MS allows for accurate mass identification, confirming the presence of the this compound derivatives.
This compound in Prebiotic Peptide Formation and Catalysis
The presence of an enantiomerically enriched pool of this compound on the early Earth could have had significant implications for the formation of the first peptides. While this compound is not a proteinogenic amino acid, its incorporation into early peptides could have influenced their structure and function.
Abiotic Polymerization of this compound
Studies on the abiotic polymerization of amino acids under prebiotic conditions have shown that peptide bonds can form through various mechanisms, such as wet-dry cycles or in the presence of condensing agents. While quantitative data on the polymerization efficiency of this compound is still an active area of research, studies on its structural isomer, valine, have demonstrated the formation of oligomers up to a hexamer under simulated prebiotic conditions.[10] The unique steric hindrance of this compound may affect its polymerization rates compared to proteinogenic amino acids.
Potential Catalytic Activity of this compound-Containing Peptides
The catalytic potential of short, simple peptides in prebiotic reactions is a topic of growing interest.[11] While direct evidence for the catalytic activity of this compound-containing peptides is limited, the structural properties of this compound suggest that its inclusion could confer unique conformational stability to peptides. The rigid, helical structures that this compound is known to induce in peptides could have provided scaffolds for the binding of substrates and the catalysis of simple chemical transformations.[4] Further research is needed to explore the catalytic capabilities of this compound-containing peptides in reactions relevant to the origin of life, such as ester hydrolysis or transamination.
Conclusion and Future Directions
This compound presents a compelling case for the extraterrestrial delivery of a chiral bias to the early Earth, a crucial step in resolving the origin of homochirality. Its robust nature and significant enantiomeric excess in meteorites make it a prime candidate for seeding the handedness of life. The well-established Strecker synthesis provides a plausible pathway for its abiotic formation in protoplanetary disks and on meteorite parent bodies.
Future research should focus on several key areas to further elucidate the role of this compound in the origin of life:
-
Quantitative Polymerization Studies: Detailed experimental investigations are needed to quantify the efficiency of this compound incorporation into peptides under a range of plausible prebiotic conditions.
-
Catalytic Activity of this compound Peptides: A systematic exploration of the catalytic potential of this compound-containing peptides in prebiotic reactions is essential to understand their functional role on the early Earth.
-
Chiral Transfer Mechanisms: Elucidating the specific mechanisms by which the chirality of this compound could have been transferred to other biomolecules, such as proteinogenic amino acids and sugars, remains a critical challenge.
By addressing these questions, the scientific community can continue to unravel the intricate chemical pathways that led from simple abiotic molecules to the complex, homochiral systems that define life as we know it. The study of this compound will undoubtedly remain at the forefront of this exciting and fundamental area of scientific inquiry.
References
- 1. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Meteoritic Amino Acids: Diversity in Compositions Reflects Parent Body Histories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 10. Abiotic formation of valine peptides under conditions of high temperature and high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Discovery of Isovaline in the Murchison Meteorite: A Technical Guide
The fall of the Murchison meteorite in 1969 near Murchison, Victoria, Australia, marked a pivotal moment in the study of the origins of life. This carbonaceous chondrite has since become a cornerstone of astrobiology, primarily due to the discovery of a diverse suite of extraterrestrial organic molecules, including a variety of amino acids. Among these, the non-proteinogenic amino acid isovaline has garnered significant attention due to its unusual structure and, most notably, the consistent finding of a significant excess of its left-handed enantiomer. This guide provides a technical overview of the discovery, quantification, and analysis of this compound in the Murchison meteorite, tailored for researchers, scientists, and drug development professionals.
Quantitative Analysis of Amino Acids in the Murchison Meteorite
A substantial body of research has been dedicated to quantifying the amino acid content of the Murchison meteorite. These studies have consistently revealed the presence of this compound and other amino acids, with a notable L-enantiomeric excess for this compound. The data presented in the tables below summarize key quantitative findings from various analyses.
| Amino Acid | Concentration (nmol/g) | L-Enantiomeric Excess (%) | Reference |
| This compound | 1.7 | up to 18.5 ± 2.6 | [1][2] |
| Glycine | ~60 | N/A (achiral) | [3] |
| α-Aminoisobutyric acid (AIB) | 0.97 | N/A (achiral) | [2] |
| Alanine | ~30 | Racemic to slight L-excess | |
| Glutamic Acid | ~12 | ~16-40 | |
| β-Alanine | 1.7 | N/A (achiral) | [2] |
Table 1: Representative Concentrations and Enantiomeric Excess of Selected Amino Acids in the Murchison Meteorite. Concentrations and enantiomeric excesses can vary between different fragments of the meteorite.
| Meteorite | This compound L-enantiomeric excess (%) | Analytical Technique | Reference |
| Murchison (USNM 6650.2) | 18.9 to 20.5 | LC-ToF-MS with OPA/NAC derivatization | [4] |
| Murchison | 18.5 ± 2.6 | LC-FD/TOF-MS with OPA/NAC derivatization | [1] |
| Murchison | up to 15.2 | Not specified | [5] |
| Murchison | up to 9 | Not specified | [5] |
| Aguas Zarcas | ~10-15 | Not specified | [3] |
| Orgueil (CI) | 15.2 ± 4.0 | LC-FD/TOF-MS with OPA/NAC derivatization | [1] |
| LEW 90500 (CM2) | -0.5 to 3.0 | LC-ToF-MS with OPA/NAC derivatization | [4] |
Table 2: L-Isovaline Enantiomeric Excess in the Murchison and Other Carbonaceous Chondrites. The enantiomeric excess of L-isovaline in the Murchison meteorite is among the highest reported for any meteorite.[1] This finding is significant as it suggests a prebiotic mechanism for chiral selection.
Experimental Protocols
The analysis of amino acids in meteorites requires highly sensitive and specific analytical techniques to distinguish extraterrestrial compounds from terrestrial contamination. The following protocols are based on methodologies cited in the key literature.
Sample Preparation: Hot Water Extraction and Acid Hydrolysis
-
Fragment Selection: Interior fragments of the meteorite, located more than 2 cm from the fusion crust, are selected to minimize terrestrial contamination.[4]
-
Pulverization: The meteorite fragment is pulverized into a fine powder in a clean laboratory environment.
-
Hot Water Extraction: The powdered sample is refluxed or heated in ultrapure water for an extended period (typically 8-24 hours at 100-110°C).[6] This step extracts the free amino acids.
-
Acid Hydrolysis (Optional but common): A portion of the aqueous extract is subjected to acid hydrolysis (typically with 6 M HCl) to release amino acids that may be bound or present as precursors.[6][7]
-
Desalting: The extracts (both hydrolyzed and unhydrolyzed) are desalted using a cation-exchange resin. The amino acids are retained by the resin and then eluted with a base (e.g., 2 M NH4OH).[8]
-
Derivatization: The desalted amino acid extract is then derivatized to enable separation and detection by chromatography. A common derivatization agent is o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), which forms fluorescent diastereomeric derivatives with chiral amino acids, allowing for their enantiomeric separation.[1][4][8]
Analytical Technique: Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-ToF-MS)
-
Chromatographic Separation: The derivatized amino acid mixture is injected into a high-performance liquid chromatography (HPLC) or nanoliquid chromatography (nano-LC) system.[8][9] A chiral column is used to separate the D- and L-enantiomers of the amino acids.
-
Mass Spectrometric Detection: The separated compounds are introduced into a time-of-flight mass spectrometer (ToF-MS). The ToF-MS provides high-resolution mass measurements, allowing for the unambiguous identification of the amino acids based on their mass-to-charge ratio.[4][10]
-
Fluorescence Detection: When using fluorescent derivatizing agents like OPA/NAC, a fluorescence detector is often coupled with the LC system to provide an additional layer of detection and quantification.[1][4]
-
Quantification: The abundance of each amino acid and the ratio of its enantiomers are determined by integrating the peak areas in the chromatogram.
Visualizations
Experimental Workflow for Amino Acid Analysis in the Murchison Meteorite
The following diagram illustrates the key steps involved in the extraction and analysis of amino acids from the Murchison meteorite.
Caption: Workflow for amino acid analysis in meteorites.
Potential Biological Relevance of this compound
While the primary significance of this compound's discovery in the Murchison meteorite lies in its implications for the origin of life and prebiotic chemistry, it is noteworthy that this non-proteinogenic amino acid has been found to exhibit biological activity in terrestrial organisms. This compound acts as an analgesic by activating peripheral GABA-B receptors.[11] This activity is being explored for the development of novel pain therapeutics.[12]
Caption: Simplified pathway of this compound's analgesic action.
Conclusion
The discovery of this compound, particularly with a significant L-enantiomeric excess, in the Murchison meteorite provides compelling evidence for the extraterrestrial origin of organic molecules that may have played a role in the emergence of life on Earth. The rigorous analytical techniques developed to study these meteoritic samples have not only advanced our understanding of prebiotic chemistry but also provided tools for the analysis of complex organic mixtures in other extraterrestrial samples. The subsequent discovery of this compound's biological activity further underscores the potential for novel therapeutic applications derived from the study of nature's most ancient chemical inventory.
References
- 1. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new family of extraterrestrial amino acids in the Murchison meteorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methodologies for Analyzing Soluble Organic Compounds in Extraterrestrial Samples: Amino Acids, Amines, Monocarboxylic Acids, Aldehydes, and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 9. Amino acid analysis in micrograms of meteorite sample by nanoliquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Isovaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic, α,α-disubstituted amino acid of significant interest across multiple scientific disciplines. First identified in the Murchison meteorite, its extraterrestrial origin provides unique insights into prebiotic chemistry and the origins of life. In the pharmaceutical realm, this compound's unique structural properties, particularly its resistance to racemization and enzymatic degradation, make it a valuable building block for novel peptidomimetics and therapeutics. Notably, it exhibits analgesic properties through peripheral GABA-B receptor modulation without crossing the blood-brain barrier, presenting a promising avenue for developing peripherally-restricted painkillers.[1][2] This guide provides a comprehensive technical overview of this compound's molecular structure, physicochemical properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.
Molecular Structure and Stereochemistry
This compound is a structural isomer of the common proteinogenic amino acid valine, with the chemical formula C₅H₁₁NO₂.[3][4][5] Its IUPAC name is 2-amino-2-methylbutanoic acid.[6] The core of its structure is a central alpha-carbon (Cα) atom which is chiral. Unlike the 19 common chiral amino acids that possess a hydrogen atom at the Cα position, this compound has this position fully substituted with four different groups: a carboxyl group (-COOH), an amino group (-NH₂), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[7]
This α,α-disubstitution confers significant conformational rigidity and a notable resistance to racemization, as the absence of an α-hydrogen prevents its abstraction, which is a key step in many racemization mechanisms.[8][7]
This compound exists as two non-superimposable mirror images, or enantiomers:
-
(S)-(+)-Isovaline (L-Isovaline)
-
(R)-(-)-Isovaline (D-Isovaline)
The L-form is often cited as the more biologically active isomer.[5] This chirality is a critical determinant of its biological function and interaction with other chiral molecules like receptors and enzymes.
Chemical Identifiers:
-
SMILES (L-Isovaline): C--INVALID-LINK--(CC)C(=O)O[5]
-
InChI (L-Isovaline): InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m0/s1[5]
Physicochemical and Crystallographic Data
The physical and chemical properties of this compound are summarized below. The data for the racemic mixture (DL-Isovaline) and the individual enantiomers are provided for comparison.
Table 1: Physicochemical Properties of this compound
| Property | DL-Isovaline | L-(+)-Isovaline | D-(-)-Isovaline | Reference(s) |
|---|---|---|---|---|
| CAS Number | 595-39-1 | 595-40-4 | 3059-97-0 | [9] |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | C₅H₁₁NO₂ | [9] |
| Molecular Weight | 117.15 g/mol | 117.15 g/mol | 117.15 g/mol | [9][10] |
| Appearance | Monoclinic prisms | Crystals | Long needles | [9] |
| Melting Point | 307-308 °C (sublimes ~300 °C) | Not specified | Not specified | [9] |
| Solubility (Water) | ~39 g / 100 mL (cold) | 100 mg/mL | Not specified | [9][10] |
| Solubility (Alcohol) | ~6.6 g / 100 g (at 75 °C) | Not specified | Not specified | [9] |
| Optical Rotation | N/A | [α]D²⁵ = +11.13° (c=5 in H₂O) | [α]D²⁵ = -11.28° (c=5 in H₂O) |[9] |
The three-dimensional structure of racemic this compound has been resolved by single-crystal X-ray diffraction, where it crystallizes as a monohydrate in a zwitterionic form.[7]
Table 2: Crystallographic Data for DL-Isovaline Monohydrate
| Parameter | Value | Reference(s) |
|---|---|---|
| Crystal System | Orthorhombic | [7] |
| Space Group | P2₁2₁2₁ | [7] |
| Unit Cell (a) | 5.9089 (5) Å | [7] |
| Unit Cell (b) | 10.4444 (10) Å | [7] |
| Unit Cell (c) | 11.9274 (11) Å | [7] |
| Unit Cell Volume | 736.10 (12) ų | [7] |
| Temperature | 123 K | [7][11] |
| Z (Molecules/Unit Cell) | 4 |[7] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a key challenge for its application in drug development. Asymmetric synthesis methods are required to selectively produce the desired R- or S-enantiomer.
Asymmetric Synthesis via Chiral Auxiliary
A robust method for synthesizing chiral α,α-disubstituted amino acids involves the use of chiral auxiliaries, such as Evans' oxazolidinones. This approach allows for high stereocontrol during the alkylation of an enolate derived from the auxiliary.[1] The following diagram and protocol outline a conceptual workflow for this process.
Caption: Workflow for the asymmetric synthesis of this compound.
Experimental Protocol: Asymmetric Synthesis
-
Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is dissolved in an aprotic solvent like dichloromethane (DCM) and cooled to 0 °C. An acylating agent such as propionyl chloride is added dropwise in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone intermediate. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Enolate Formation: The acylated intermediate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added slowly to generate the lithium enolate.
-
Asymmetric Alkylation: An electrophile, methyl iodide (CH₃I), is added to the enolate solution. The bulky chiral auxiliary directs the approach of the methyl group to the opposite face of the enolate, resulting in a highly stereoselective methylation at the α-carbon.
-
Hydrolysis and Purification: The N-C bond of the alkylated product is cleaved using a mild hydrolytic agent, such as lithium hydroxide and hydrogen peroxide. This liberates the desired enantiomer of this compound and regenerates the chiral auxiliary, which can be recovered. The final product is purified using techniques like ion-exchange chromatography or recrystallization.
Analytical Characterization
The definitive identification and characterization of this compound's structure and stereochemistry rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to determine the connectivity and chemical environment of atoms within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a deuterated solvent, typically deuterium oxide (D₂O) or DMSO-d₆. For D₂O, the acidic proton of the carboxyl group and the amine protons will exchange with deuterium and may not be visible.[12][13]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:
-
¹H NMR: To identify the proton environments (ethyl and methyl groups).
-
¹³C NMR: To identify all five unique carbon atoms.
-
2D-COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, confirming the ethyl group structure.
-
-
Expected Spectral Features (in D₂O):
-
¹H NMR: A triplet corresponding to the -CH₃ of the ethyl group, a quartet for the -CH₂- of the ethyl group, and a singlet for the α-methyl group.
-
¹³C NMR: Five distinct signals corresponding to the carboxyl carbon, the quaternary α-carbon, and the three carbons of the ethyl and methyl groups.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for separating the enantiomers and confirming the molecular weight.
Experimental Protocol: Chiral LC-MS/MS
-
Chromatography: Employ a chiral stationary phase (CSP) column designed for amino acid separation. Mobile phases are typically mixtures of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a volatile salt (e.g., ammonium acetate or ammonium formate) to ensure compatibility with mass spectrometry.[3][14]
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This compound will be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 118.1.
-
Mass Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 118.1). Fragmentation will yield characteristic daughter ions, such as the loss of the carboxyl group (as H₂O and CO), confirming the structure.[6] The enantiomeric ratio (e.g., D/L ratio) is determined by integrating the peak areas of the two separated enantiomers from the chromatogram.[3][4]
Single-Crystal X-ray Diffraction
This technique provides the absolute, unambiguous three-dimensional structure of the molecule in its crystalline state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are required. For this compound monohydrate, this is achieved by the slow evaporation of a racemic aqueous solution.[11]
-
Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[15][16] The crystal is cooled (e.g., to 123 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam (e.g., from a Cu Kα source).[7] A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group.[17] The positions of the atoms are determined from the intensities of the diffraction spots, and the structural model is refined to achieve the best fit with the experimental data.[17][18] This process yields precise bond lengths, bond angles, and the absolute configuration of the chiral center.
Biological Activity and Signaling Pathway
This compound's primary pharmacological interest lies in its activity as a peripherally-acting analgesic. Studies have shown that it activates GABA-B receptors, which are G-protein coupled receptors (GPCRs) involved in inhibitory neurotransmission.[19]
The proposed mechanism involves the binding of this compound to GABA-B receptors located on peripheral nerve endings.[2] Activation of these receptors leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[20][21] The resulting efflux of K⁺ ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential in response to a painful stimulus. This reduces the transmission of nociceptive signals to the central nervous system. Critically, this compound does not readily cross the blood-brain barrier, confining its action to the periphery and avoiding central side effects like sedation.[2]
Caption: Proposed signaling pathway for this compound-mediated analgesia.
Conclusion
This compound possesses a unique molecular architecture that distinguishes it from proteinogenic amino acids, leading to valuable physicochemical and pharmacological properties. Its α,α-disubstituted chiral center provides exceptional stability, while its ability to selectively modulate peripheral GABA-B receptors opens new frontiers in the development of non-central-acting analgesics. A thorough understanding of its structure, stereochemistry, and methods of characterization, as detailed in this guide, is fundamental for any research or drug development program aiming to harness the therapeutic potential of this remarkable molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 5. CAS 595-40-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [drugfuture.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 12. nmr-bio.com [nmr-bio.com]
- 13. users.cs.duke.edu [users.cs.duke.edu]
- 14. osti.gov [osti.gov]
- 15. eas.org [eas.org]
- 16. rigaku.com [rigaku.com]
- 17. books.rsc.org [books.rsc.org]
- 18. excillum.com [excillum.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isovaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline (Iva), or 2-amino-2-methylbutanoic acid, is a non-proteinogenic α-dialkyl amino acid with significant implications in astrobiology and pharmacology. Its unique structural properties, particularly its resistance to racemization, make it a crucial molecule for studying the origins of life and the prebiotic synthesis of organic molecules. In terrestrial biology, this compound is a component of peptaibols, a class of fungal nonribosomal peptides with diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and the key experimental methodologies used in its study.
Natural Sources of this compound
The primary natural source of this compound is extraterrestrial, specifically within carbonaceous chondrite meteorites. Its presence in these ancient remnants of the early solar system provides a unique window into prebiotic chemistry.
Meteoritic this compound
This compound is a prominent amino acid found in various carbonaceous chondrites, most notably the Murchison and Orgueil meteorites.[1][2] A remarkable feature of meteoritic this compound is the consistent observation of a significant L-enantiomeric excess (L-ee), meaning the left-handed form of the molecule is more abundant than its right-handed mirror image.[2][3][4] This is in stark contrast to most abiotic syntheses which typically produce racemic mixtures (equal amounts of both enantiomers). The L-ee of this compound in meteorites has been a cornerstone for hypotheses suggesting an extraterrestrial origin for the homochirality of life on Earth, where proteins are exclusively composed of L-amino acids.[1]
The degree of L-isovaline excess appears to correlate with the extent of aqueous alteration the parent body of the meteorite has undergone, suggesting that water played a critical role in the amplification of this chiral asymmetry.[2][3]
Terrestrial this compound
On Earth, this compound is not a common metabolite. Its primary biological occurrence is as a residue in peptaibols, which are linear peptides of fungal origin.[5][6] These peptides are synthesized by nonribosomal peptide synthetases (NRPSs) and often exhibit antimicrobial and antifungal properties. The presence of this compound in these fungal metabolites indicates a biological pathway for its synthesis, distinct from the abiotic formation in meteorites.
Quantitative Data on this compound in Carbonaceous Chondrites
The following table summarizes the reported concentrations and L-enantiomeric excesses of this compound in several well-studied carbonaceous chondrites.
| Meteorite | Type | This compound Concentration (ppb) | L-Enantiomeric Excess (L-ee, %) | References |
| Murchison | CM2 | ~1,000 - 8,000+ | 0 to 18.5 | [2][3][4][7] |
| Orgueil | CI1 | 85 ± 5 | 15.2 ± 4.0 | [2][7] |
| Murray | CM2 | - | up to 9 | [4] |
| Aguas Zarcas | CM2 | - | ~10 - 15 | [1] |
| Tagish Lake | C2 (ungrouped) | - | 0 to 7 | [4] |
| Allan Hills 85085 | CH3 | - | 5 - 20 | [4] |
| Various CB Chondrites | CB | - | 10 - 14 | [4] |
| SCO 06043 | CM1 | - | ~11 - 19 | [3] |
| GRO 95577 | CR1 | - | ~11 - 19 | [3] |
| EET 92042 | CR2 | 28,600 | Racemic (no excess) | [7] |
| QUE 99177 | CR3 | 11,100 | Racemic (no excess) | [7] |
Note: Concentrations can vary significantly between different fragments of the same meteorite.
Biosynthesis of this compound
While the abiotic synthesis of this compound in meteorites is thought to occur via processes like the Strecker synthesis from 2-butanone, its biological synthesis is enzymatic and occurs in fungi.[8]
Fungal Biosynthesis of this compound Monomer (Proposed Pathway)
A definitive, fully elucidated biosynthetic pathway for the this compound monomer in fungi has yet to be published. However, based on the known biosynthesis of structurally related branched-chain amino acids such as valine and leucine, a plausible pathway can be proposed. This putative pathway likely starts from common metabolic precursors and involves a series of enzymatic reactions.
The proposed pathway initiates with the condensation of pyruvate and 2-aminobutyrate, catalyzed by an enzyme analogous to acetohydroxyacid synthase. Subsequent steps would involve an isomeroreductase, a dehydratase, and finally a transaminase to yield this compound.
Incorporation into Peptaibols via Nonribosomal Peptide Synthetases (NRPS)
Once synthesized, the this compound monomer is incorporated into peptaibols by large, modular enzymes called nonribosomal peptide synthetases (NRPSs).[5][6] The biosynthesis of peptaibols on NRPS assembly lines is a well-established process.
The process involves three core domains within each NRPS module:
-
Adenylation (A) domain: Selects and activates the specific amino acid (in this case, this compound) by converting it to an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then covalently tethered to a phosphopantetheinyl arm of the T domain.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the current module's T domain and the growing peptide chain attached to the T domain of the previous module.
This modular, assembly-line-like process allows for the sequential addition of amino acids, including this compound, to form the final peptaibol product.
Experimental Protocols
Extraction of Amino Acids from Meteorite Samples
This protocol outlines the general steps for extracting soluble amino acids from carbonaceous chondrites.
Materials:
-
Meteorite powder
-
Ultrapure water (18.2 MΩ·cm)
-
Glass ampoules
-
Flame torch for sealing
-
Centrifuge
-
Heating block or oven
Procedure:
-
A sample of the meteorite is crushed into a fine powder using a sterile mortar and pestle.
-
A known mass of the meteorite powder (typically 100-500 mg) is placed into a pre-cleaned glass ampoule.
-
A specific volume of ultrapure water (e.g., 1 mL) is added to the ampoule.
-
The ampoule is flame-sealed under vacuum or an inert atmosphere to prevent contamination.
-
The sealed ampoule is heated in an oven or heating block at 100°C for 24 hours to extract the water-soluble compounds.
-
After cooling, the ampoule is opened, and the contents are transferred to a centrifuge tube.
-
The mixture is centrifuged to pellet the solid meteorite particles.
-
The aqueous supernatant containing the extracted amino acids is carefully collected for further processing and analysis.
Chiral Derivatization of Amino Acids using OPA/NAC
For the enantiomeric separation of amino acids by liquid chromatography, derivatization with a chiral reagent is necessary. A common method involves using o-phthaldialdehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC).
Materials:
-
Amino acid extract or standard solution
-
o-phthaldialdehyde (OPA) solution
-
N-acetyl-L-cysteine (NAC) solution
-
Borate buffer (pH 9-10.4)
-
HPLC vials
Procedure:
-
An aliquot of the amino acid extract is transferred to an HPLC vial.
-
A specific volume of borate buffer is added to ensure alkaline conditions.
-
The OPA and NAC reagents are added to the vial. The reaction proceeds at room temperature.
-
The primary amino groups of the amino acids react with OPA and NAC to form fluorescent, diastereomeric isoindole derivatives.
-
The reaction is typically allowed to proceed for a set time (e.g., 1-15 minutes) before being quenched or immediately injected into the LC-MS system.
Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes the analysis of derivatized amino acids for their identification, quantification, and enantiomeric ratio determination.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (MS), often a Time-of-Flight (TOF) or Triple Quadrupole (QqQ) instrument
-
Reversed-phase C18 column
Procedure:
-
The LC system is equilibrated with the initial mobile phase conditions.
-
The derivatized sample is injected onto the reversed-phase column.
-
A gradient elution program is used to separate the different amino acid derivatives based on their hydrophobicity. The diastereomeric derivatives of D- and L-isovaline will have different retention times, allowing for their separation.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in a mode that allows for the detection and quantification of the specific mass-to-charge ratio (m/z) of the derivatized this compound.
-
The peak areas of the D- and L-isovaline derivatives are integrated to determine their respective concentrations and to calculate the enantiomeric excess.
Conclusion
This compound stands as a molecule of immense scientific interest, bridging the fields of astrobiology, organic chemistry, and mycology. Its presence with a significant L-enantiomeric excess in carbonaceous chondrites provides compelling evidence for extraterrestrial contributions to the building blocks of life. In terrestrial systems, its biosynthesis by fungi and incorporation into peptaibols highlights the diverse metabolic capabilities of microorganisms. The experimental protocols detailed herein provide a foundation for the continued investigation of this enigmatic amino acid, with the potential for new discoveries in both the origins of life and the development of novel therapeutic agents. Further research into the precise enzymatic pathway of this compound biosynthesis in fungi is warranted to fully understand its biological role and to potentially harness this pathway for biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
The Discovery and Early Characterization of Isovaline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline, a non-proteinogenic amino acid, holds a unique position in the scientific landscape due to its extraterrestrial origins and intriguing biological activities. First identified in significant quantities in the Murchison meteorite, which fell in Australia in 1969, this compound has become a focal point for research into the origins of life, prebiotic chemistry, and novel therapeutic development.[1][2] Its structure, featuring a non-hydrogen substituent on the alpha-carbon, renders it resistant to racemization, making the enantiomeric excesses observed in meteorites a crucial piece of evidence in understanding prebiotic chiral asymmetry. This technical guide provides an in-depth exploration of the early studies and discovery of this compound, detailing the analytical methods employed, key quantitative findings, and early investigations into its biological relevance.
Discovery in the Murchison Meteorite
The fall of the Murchison meteorite, a carbonaceous chondrite, provided a pristine sample of extraterrestrial organic material for scientific investigation.[1] Among the diverse array of organic molecules identified within the meteorite were numerous amino acids, including the rare α-methyl amino acid, this compound.[1][3] Unlike most proteinogenic amino acids, this compound is not commonly found in terrestrial biology, which strongly suggested its extraterrestrial origin.[3][4]
A pivotal characteristic of the this compound found in certain meteorites is the presence of a significant L-enantiomeric excess (L-ee). This is particularly noteworthy because this compound's structure prevents it from undergoing racemization (the process of converting from a chiral to a racemic mixture) under typical aqueous conditions.[3][5] This inherent stability implies that the observed enantiomeric excess is a relic of its formation or subsequent processing in its parent body.[6]
Quantitative Analysis of Enantiomeric Excess
Early and subsequent detailed analyses of various carbonaceous chondrites have revealed significant variations in the enantiomeric excess of this compound. These findings are crucial for theories regarding the amplification of chiral asymmetry in the early solar system.
| Meteorite | Type | L-Isovaline Enantiomeric Excess (ee) |
| Murchison | CM2 | up to 18.5% ± 2.6%[7][8][9] |
| Orgueil | CI1 | 15.2% ± 4.0%[7][8][9] |
| LEW 90500 | CM2 | -0.5% to 3.0%[10] |
| EET 92042 | CR2 | No significant enrichment[7][8] |
| QUE 99177 | CR2 | No significant enrichment[7][8] |
The data indicates a correlation between the degree of aqueous alteration of the meteorite's parent body and the magnitude of the L-isovaline enantiomeric excess.[6][11] Meteorites that have undergone more extensive water-based alteration, such as Murchison and Orgueil, exhibit a higher L-ee.[7][8][11]
Experimental Protocols
The characterization of this compound, both from meteoritic samples and through laboratory synthesis, has relied on a suite of sophisticated analytical and synthetic techniques.
Analysis of Meteoritic this compound
The primary challenge in analyzing this compound from meteorites is its low concentration and the complexity of the surrounding organic matrix. The following protocol outlines the key steps involved in its extraction and enantiomeric analysis.
-
Sample Preparation: Interior fragments of the meteorite are crushed into a fine powder to avoid terrestrial contamination from the fusion crust.[10]
-
Extraction: The powdered sample undergoes hot water extraction to solubilize the amino acids and other polar organic molecules.[10]
-
Derivatization: To enable chromatographic separation and detection of the enantiomers, the amino acids in the extract are derivatized. A common method involves reaction with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[7][8][9]
-
Chromatographic Separation and Detection: The derivatized amino acids are then analyzed using liquid chromatography-time of flight-mass spectrometry (LC-ToF-MS).[7][8][9][10] This technique separates the different amino acid derivatives and their enantiomers, and the mass spectrometer provides highly sensitive and selective detection.[10] Earlier studies also employed gas chromatography-mass spectrometry (GC-MS).[6]
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the L- and D-isovaline derivatives in the chromatogram.[12]
Abiotic Synthesis of this compound
The Strecker synthesis is a widely accepted model for the abiotic formation of amino acids, including this compound, on meteorite parent bodies.[6][12] This pathway involves the reaction of a ketone, ammonia, and cyanide.
Experimental Protocol for Strecker Synthesis of this compound:
-
Reaction of Precursors: The synthesis begins with the reaction of 2-butanone (ethyl methyl ketone) with ammonium carbonate and potassium cyanide.[13]
-
Formation of Hydantoin: This reaction proceeds through an aminonitrile intermediate to form 5-ethyl-5-methylhydantoin.[13]
-
Hydrolysis: The hydantoin intermediate is then hydrolyzed, typically using a strong base like barium hydroxide, to yield this compound.[13]
Early Biological Investigations
While much of the initial focus on this compound was astrobiological, early studies also began to probe its potential biological effects. This compound is structurally similar to the inhibitory neurotransmitter GABA.[1] This led to investigations of its pharmacological properties.
Early research in animal models, specifically mice, revealed that this compound exhibits analgesic properties.[1][14][15] It was found to reduce pain-related behaviors in models of inflammatory pain.[14][15] A key finding from these early studies is that this compound's analgesic effects are mediated through the activation of peripheral GABA-B receptors.[1] Importantly, this compound does not readily cross the blood-brain barrier, meaning it does not enter the brain or spinal cord in significant amounts.[1] This suggests a potential for developing peripherally-acting analgesics with a reduced risk of central nervous system side effects.[14]
Conclusion
The discovery of this compound in the Murchison meteorite marked a significant milestone in our understanding of prebiotic chemistry and the potential for an extraterrestrial origin of the building blocks of life. Its resistance to racemization has made it an invaluable tool for studying the origins of homochirality. The early experimental work laid the foundation for decades of research, not only in astrobiology but also in pharmacology, where this compound is now being explored as a novel, peripherally acting analgesic. The detailed analytical protocols developed for its detection in complex extraterrestrial samples continue to be refined and applied to new meteorite finds, promising further insights into the chemistry of the early solar system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 4. astrobiology.com [astrobiology.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Frontiers | On the correlation between the enantiomeric excess of L-isovaline and the level of aqueous alteration in carbonaceous meteorites [frontiersin.org]
- 12. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 13. Photostability of this compound and its Precursor 5-Ethyl-5- methylhydantoin Exposed to Simulated Space Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Isovaline's Role in Prebiotic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The origin of life on Earth necessitates the emergence of key biomolecules from a prebiotic environment. Among the myriad of organic molecules found in carbonaceous chondrites, the non-proteinogenic amino acid isovaline has garnered significant attention. Its unique structural properties and observed enantiomeric excess in meteorites suggest a potential and pivotal role in the chemical evolution that preceded life. This technical guide provides an in-depth exploration of this compound's significance in prebiotic chemistry, summarizing key data, outlining experimental protocols, and visualizing relevant chemical pathways and workflows.
This compound in Meteorites: Evidence for an Extraterrestrial Origin of Homochirality
This compound is a rare amino acid on Earth but is found in significant quantities in carbonaceous meteorites such as the Murchison meteorite.[1] A remarkable feature of meteoritic this compound is the consistent observation of a significant L-enantiomeric excess (L-ee), a stark contrast to the racemic mixtures produced by most abiotic syntheses on Earth.[2][3] This has led to the hypothesis that the delivery of such extraterrestrial molecules could have biased the prebiotic inventory on the early Earth, providing a starting point for the homochirality observed in terrestrial life.[4]
Quantitative Data on Enantiomeric Excess
The L-enantiomeric excess of this compound has been measured in various meteorites, with the degree of aqueous alteration on the meteorite parent body appearing to correlate with the extent of this excess.[5][6]
| Meteorite | Type | L-enantiomeric excess (%) of this compound | Reference(s) |
| Murchison | CM2 | up to 18.5 ± 2.6 | [2][3] |
| Orgueil | CI1 | 15.2 ± 4.0 | [2] |
| LEW 90500 | CM2 | -0.5 to 3.0 | [7] |
| LON 94102 | CM2 | Racemic | [8] |
| EET 92042 | CR2 | Racemic | [2] |
| QUE 99177 | CR2 | Racemic | [2] |
Experimental Protocol: Extraction and Enantiomeric Analysis of this compound from Meteorites
The analysis of this compound from meteorite samples is a meticulous process designed to prevent terrestrial contamination and accurately determine the enantiomeric ratio. The following is a generalized protocol based on methodologies reported in the literature.[2][9]
1.2.1. Sample Preparation:
-
Select an interior fragment of the meteorite to minimize terrestrial contamination.
-
Crush the sample into a fine powder using a sterilized mortar and pestle.
-
Perform a hot-water extraction by refluxing the powdered sample in ultrapure water.
-
Centrifuge the extract to separate the supernatant from the solid meteorite material.
-
Desalt the supernatant using a cation-exchange resin.
-
Hydrolyze the extract using 6 M HCl to release any bound amino acids.
1.2.2. Derivatization:
-
Derivatize the amino acids in the hydrolyzed extract with a chiral reagent, commonly o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This step creates diastereomers that can be separated by chromatography.
1.2.3. Chromatographic Separation and Detection:
-
Analyze the derivatized sample using liquid chromatography-time-of-flight mass spectrometry (LC-ToF-MS).
-
Employ a suitable column, such as a Waters BEH C18 column followed by a BEH phenyl column, for optimal separation of the diastereomers.[9]
-
Use a gradient elution with solvents such as 50 mM ammonium formate with methanol.[9]
-
Detect the derivatized amino acids using UV fluorescence and mass spectrometry to identify and quantify the D- and L-enantiomers of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Conducting Miller-Urey Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. Abiogenesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Miller-Urey experiment | Description, Purpose, Results, & Facts | Britannica [britannica.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Functions of D-Isovaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Isovaline, a non-proteinogenic amino acid with extraterrestrial origins, has garnered significant interest within the scientific community for its unique biological activities. Primarily found in carbonaceous meteorites, this isomer of valine exhibits notable analgesic and anticonvulsant properties. This technical guide provides a comprehensive overview of the current understanding of D-isovaline's biological functions, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.
Introduction
D-isovaline is an α-alkyl amino acid, meaning it possesses a methyl group on the α-carbon, which renders it resistant to racemization.[1] Its discovery in meteorites has fueled speculation about its potential role in the origin of life and the homochirality of biological molecules.[2] Beyond its astrochemical significance, D-isovaline has demonstrated promising therapeutic potential, particularly in the modulation of neuronal excitability. This guide will delve into the key biological functions of D-isovaline, summarizing the current state of knowledge and providing practical information for further research.
Pharmacological Properties of D-Isovaline
The primary biological activities of D-isovaline investigated to date are its analgesic and anticonvulsant effects. Both R-(-)-isovaline (D-isovaline) and its enantiomer, S-(+)-isovaline, have shown efficacy in preclinical models.[3]
Analgesic Effects
D-isovaline has been shown to produce peripheral antinociception in various pain models.[3] The analgesic properties are believed to be mediated, at least in part, through the GABAergic system.
Quantitative Data on Analgesic Effects:
| Compound | Assay | Effective Dose (ED₅₀) | Species | Notes |
| RS-Isovaline | Formalin Paw Test (Phase II) | 66 mg/kg (intravenous) | Mouse | Attenuated inflammatory pain without significant effects on motor coordination.[4] |
| R-Isovaline | Formalin Paw Test (Phase II) | 500 mg/kg (intraperitoneal) | Mouse | Reduced nocifensive behaviors.[3][5] |
| S-Isovaline | Formalin Paw Test (Phase II) | 500 mg/kg (intraperitoneal) | Mouse | Reduced nocifensive behaviors.[3][5] |
Anticonvulsant Effects
RS-isovaline has demonstrated anticonvulsant properties in in vitro models of epilepsy. The proposed mechanism involves the selective enhancement of interneuronal activity in the hippocampus.[6][7]
Quantitative Data on Anticonvulsant Effects:
| Compound | Model | Effective Concentration | Key Findings |
| RS-Isovaline | Low Mg²⁺/High K⁺ induced seizure-like events in rat hippocampal slices | 250 µM | Abolished or attenuated seizure amplitude and duration by 57%.[6][7] |
| RS-Isovaline | 4-Aminopyridine (4-AP) induced seizure model in rat hippocampal slices | 250 µM | Showed similar attenuating effects on seizure activity.[6][7] |
| Isovaline (IV) | Pilocarpine-induced seizures in rats | 150 mg/kg | Abolished epileptiform activity and attenuated behavioral seizures.[8] |
| This compound (IV) | 4-Aminopyridine (4-AP) induced seizures in rats | Not specified | Attenuated hippocampal epileptiform activity and seizing behavior.[9] |
Mechanism of Action
The precise molecular mechanisms underlying D-isovaline's biological effects are still under investigation. While initial hypotheses pointed towards direct agonism at GABA-B receptors, recent evidence suggests a more complex mode of action.
Interaction with the GABAergic System
Studies have shown that the analgesic effects of this compound are mediated by peripheral GABA-B receptors.[10] However, some research indicates that R- and S-isovaline do not directly activate GABA-B receptor-coupled potassium currents in certain cell types, suggesting an indirect modulatory role or interaction with a different binding site on the receptor complex.[2][11][12]
Modulation of Interneuronal Activity
In the context of its anticonvulsant properties, RS-isovaline has been found to selectively increase the spontaneous spiking of hippocampal interneurons without directly affecting the firing properties of pyramidal neurons.[6][7] This suggests that D-isovaline may enhance inhibitory tone within neuronal circuits, thereby reducing hyperexcitability.
Signaling Pathway Diagram:
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Asymmetric Synthesis of D-Isovaline (Conceptual)
Workflow for Asymmetric Synthesis:
Formalin-Induced Paw Licking Test for Analgesia
This in vivo assay is used to assess the analgesic potential of a compound against inflammatory pain.[5][15][16][17][18][19][20]
Protocol:
-
Acclimatization: Acclimatize male albino mice to the experimental environment for at least 30 minutes before testing.
-
Drug Administration: Administer D-isovaline (e.g., 500 mg/kg, i.p.) or vehicle control to the mice.
-
Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse in a transparent observation chamber.
-
Data Collection: Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Analysis: Compare the licking/biting time between the D-isovaline-treated group and the vehicle control group. A significant reduction in licking/biting time in the late phase is indicative of an anti-inflammatory analgesic effect.
Whole-Cell Patch-Clamp Recording of Hippocampal Interneurons
This electrophysiological technique is used to study the effects of D-isovaline on the firing properties of individual neurons.[2][15][21][22][23]
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices (e.g., 300-400 µm thick) from a rat brain.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a physiological temperature.
-
Cell Identification: Identify interneurons in the stratum oriens of the CA1 region using differential interference contrast (DIC) microscopy.
-
Patching: Establish a whole-cell patch-clamp recording from a selected interneuron.
-
Baseline Recording: Record the baseline spontaneous firing activity and membrane properties of the neuron.
-
Drug Application: Bath-apply D-isovaline (e.g., 250 µM) to the slice.
-
Data Acquisition: Record the changes in spontaneous firing rate, membrane potential, and input resistance following the application of D-isovaline.
-
Analysis: Compare the neuronal properties before and after D-isovaline application to determine its effect on interneuronal excitability.
Experimental Workflow for Patch-Clamp Recording:
Quantification of D-Isovaline in Plasma by LC-MS/MS
This analytical method is used to determine the concentration of D-isovaline in biological samples, which is crucial for pharmacokinetic studies.[7][23][24]
Protocol:
-
Sample Preparation: Precipitate proteins from plasma samples by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Derivatization (if necessary): Depending on the chromatographic method, derivatize the amino acid to improve its retention and detection.
-
LC Separation: Inject the supernatant onto a liquid chromatography system equipped with a chiral column to separate D-isovaline from its L-enantiomer and other matrix components.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify D-isovaline based on its parent and fragment ion masses.
-
Quantification: Generate a standard curve using known concentrations of D-isovaline to quantify its concentration in the plasma samples.
Future Directions and Conclusion
D-Isovaline presents a fascinating and promising area of research. While its analgesic and anticonvulsant properties are evident, further investigation is required to fully elucidate its mechanism of action and therapeutic potential. Key areas for future research include:
-
Receptor Binding Studies: Conducting comprehensive competitive binding assays to determine the binding affinity (Ki) of D-isovaline for GABA-B receptors and other potential targets.
-
In Vivo Anticonvulsant Efficacy: Establishing a clear dose-response relationship and determining the ED₅₀ for the anticonvulsant effects of D-isovaline in various in vivo seizure models.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of D-isovaline to optimize dosing and delivery strategies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of D-isovaline to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.[24][25][26]
References
- 1. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates generalized epileptiform activity in hippocampal and primary sensory cortices and seizure behavior in pilocarpine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates epileptiform activity and seizure behavior in 4-aminopyridine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. web.mousephenotype.org [web.mousephenotype.org]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantiomers of Isovaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1][2][3] Its structure is isomeric to the proteinogenic amino acid valine.[4] A key feature of this compound is the presence of a chiral center at the α-carbon, leading to the existence of two enantiomers: (R)-isovaline and (S)-isovaline. Unlike most α-amino acids, this compound lacks a hydrogen atom on its α-carbon, which makes it resistant to racemization.[1][2][3][5][6][7] This property has made this compound a subject of significant interest in astrobiology, particularly due to the discovery of an enantiomeric excess of the L-form in meteorites like the Murchison meteorite.[8][9][10][11]
In the context of drug development, this compound's unique structure and its interaction with the central nervous system have garnered attention. Specifically, its structural similarity to the neurotransmitters GABA and glycine has prompted investigations into its physiological effects.[4] Research has suggested that the R-enantiomer of this compound may act as a subtype-specific agonist at GABAB receptors, exhibiting analgesic properties.[4][12] This guide provides a comprehensive overview of the enantiomers of this compound, including their properties, synthesis, analysis, and biological activities.
Physicochemical Properties of this compound Enantiomers
The distinct stereochemistry of (R)- and (S)-isovaline gives rise to differences in their interaction with polarized light, a property known as optical activity. Other physicochemical properties are generally identical for both enantiomers.
| Property | (S)-(+)-Isovaline (L-form) | (R)-(-)-Isovaline (D-form) | Racemic (DL)-Isovaline |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | C₅H₁₁NO₂ |
| Molar Mass | 117.15 g/mol | 117.15 g/mol | 117.15 g/mol |
| CAS Number | 595-40-4[4] | 3059-97-0[4] | 595-39-1[4][13] |
| Melting Point | Not individually reported | Not individually reported | 307-308 °C (decomposes)[13] |
| Specific Rotation | [α]D²⁵ = +11.13° (c=5 in H₂O)[13] | [α]D²⁵ = -11.28° (c=5 in H₂O)[13] | 0° |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
Synthesis and Enantiomeric Resolution
The synthesis of racemic this compound can be achieved through various established methods for amino acid synthesis, such as the Strecker synthesis from 2-butanone.[8] The key challenge lies in the separation of the resulting enantiomers.
Chiral Auxiliary-Mediated Synthesis
A common strategy for obtaining enantiomerically pure this compound is through the use of chiral auxiliaries. This method introduces a chiral molecule that directs the stereochemical outcome of the reaction, which is later removed.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis (General Overview)
-
Acylation of Chiral Auxiliary: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone for one enantiomer, and its enantiomer for the other) is acylated with an appropriate acid chloride or anhydride to form the N-acyloxazolidinone.[14]
-
Stereoselective Azidation: The N-acyloxazolidinone is treated with a strong base (e.g., sodium bis(trimethylsilyl)amide) to form an enolate. This enolate then reacts with an electrophilic azide source (e.g., trisyl azide) to introduce the nitrogen atom at the α-position with high stereocontrol.[14]
-
Hydrolysis and Deprotection: The resulting protected amino acid is then hydrolyzed and deprotected under acidic or basic conditions to yield the final enantiomerically enriched this compound.[14]
Enzymatic Resolution
Enzymatic resolution utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Experimental Protocol: Enzymatic Resolution (Conceptual)
-
N-Acetylation: The racemic this compound is first N-acetylated to produce N-acetyl-DL-isovaline.
-
Enzymatic Hydrolysis: An aminoacylase enzyme is introduced to the solution of N-acetyl-DL-isovaline. The enzyme selectively hydrolyzes the N-acetyl group from one enantiomer (e.g., the L-enantiomer), leaving the other enantiomer (D-form) acetylated.
-
Separation: The resulting mixture of the free amino acid enantiomer and the N-acetylated enantiomer can then be separated based on their different chemical properties (e.g., solubility, charge).
-
Hydrolysis of N-acetylated enantiomer: The separated N-acetylated enantiomer can be chemically hydrolyzed to yield the pure, opposite enantiomer.
Enantiomeric Excess in Meteorites
A significant L-enantiomeric excess of this compound has been observed in various carbonaceous chondrite meteorites, providing intriguing clues about the origins of homochirality on Earth.
| Meteorite | Type | L-enantiomeric excess (ee) of this compound |
| Murchison | CM2 | Up to 18.5% ± 2.6%[8][10] |
| Orgueil | CI1 | 15.2% ± 4.0%[8][10] |
| LEW 90500 | CM2 | -0.5% to 3.0%[9] |
Analytical Methods for Enantiomeric Separation
Accurate determination of the enantiomeric composition of this compound is crucial for both astrochemical studies and pharmaceutical applications. This typically involves derivatization followed by chromatography on a chiral stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: GC-MS Analysis of this compound Enantiomers
-
Derivatization: The amino group of this compound is derivatized to make it more volatile and suitable for gas chromatography. A common method is the formation of N-trifluoroacetyl (TFA) methyl esters.[6][7]
-
The this compound sample is esterified with methanolic HCl.
-
The resulting methyl ester is then acylated with trifluoroacetic anhydride.
-
-
Chromatographic Separation: The derivatized enantiomers are separated on a chiral capillary column, such as a Lipodex E column.[6][7] The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification.
-
Detection: A mass spectrometer is used for detection, providing both quantification and structural confirmation of the eluted compounds.
Liquid Chromatography-Time of Flight Mass Spectrometry (LC-ToF-MS)
Experimental Protocol: LC-ToF-MS Analysis of this compound Enantiomers
-
Derivatization: A common derivatization agent for LC analysis of amino acids is o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[8][9][10] This reaction forms fluorescent diastereomeric isoindole derivatives.
-
Chromatographic Separation: The diastereomeric derivatives are separated using reverse-phase high-performance liquid chromatography (RP-HPLC). The separation can be achieved on C18 or phenyl columns.[10]
-
Detection: Detection can be performed using a fluorescence detector, which offers high sensitivity, and a time-of-flight mass spectrometer for accurate mass determination and confirmation of the derivatives.[8][9][10]
Biological Activity and Signaling Pathways
The structural similarity of this compound to the neurotransmitter GABA has led to investigations of its effects on the central nervous system. Research suggests that (R)-isovaline may act as an agonist at GABAB receptors.[12]
Interaction with GABAB Receptors
GABAB receptors are metabotropic receptors that, upon activation, lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in an efflux of potassium ions, hyperpolarization of the cell membrane, and an inhibitory effect on neuronal excitability.
Some studies have shown that (R)-isovaline can activate these receptors, leading to an increase in potassium conductance.[12] However, other studies using different experimental systems have not observed this activation, suggesting that the interaction may be complex and context-dependent.[15]
Visualizations
Stereoisomers of this compound
Experimental Workflow for Enantiomeric Analysis
Conclusion
The enantiomers of this compound represent a fascinating area of study with implications ranging from the origins of life to the development of novel therapeutics. Their resistance to racemization makes them a valuable tool for investigating prebiotic chemistry. In the pharmaceutical realm, the potential for stereospecific interactions with biological targets, such as the GABAB receptor, highlights the importance of studying each enantiomer in isolation. Further research is needed to fully elucidate the biological roles of (R)- and (S)-isovaline and to harness their therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with these unique molecules.
References
- 1. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Acceleration of amino acid racemization by this compound: possible implications for homochirality and biosignature search | International Journal of Astrobiology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Enantiopure Isovaline: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of enantiopure α-amino acids is a critical process in the creation of novel therapeutics and chemical probes. Isovaline, a non-proteinogenic α-methylated amino acid, is of particular interest due to its ability to induce helical conformations in peptides and its presence in peptaibol antibiotics. This document provides detailed application notes and experimental protocols for two effective methods for the synthesis of enantiopure this compound: Asymmetric Alkylation of a Chiral Alanine Enolate and Enzymatic Kinetic Resolution.
Method 1: Asymmetric Alkylation of a Chiral Alanine Enolate using a Pseudoephedrine Auxiliary
This method leverages a chiral auxiliary to direct the stereoselective alkylation of an alanine enolate, yielding the desired α-methyl-α-ethyl glycine (this compound) precursor with high diastereoselectivity. The use of pseudoephedrine as a chiral auxiliary, pioneered by Myers, offers a practical and efficient route to enantiopure α,α-disubstituted amino acids.[1][2]
Logical Workflow
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Amide Coupling & Deprotection | N-Boc-D-Alanine, (1R,2R)-(-)-Pseudoephedrine | (1R,2R)-Pseudoephedrine (R)-alaninamide | High | N/A |
| Imine Formation | Alaninamide, Pivaldehyde | Alaninamide Pivaldimine | ≥99 | N/A |
| Asymmetric Ethylation | Alaninamide Pivaldimine, Ethyl Iodide | Alkylated Pseudoephedrine Amide | 83-95 | ≥19:1 |
| Hydrolysis & Isolation | Alkylated Pseudoephedrine Amide | (R)-Isovaline | High | >99% e.e. (after purification) |
Table 1: Summary of quantitative data for the asymmetric alkylation method. Yields and diastereomeric ratios are based on analogous alkylations reported by Myers et al.[1][3]
Experimental Protocols
1. Synthesis of (1R,2R)-Pseudoephedrine (R)-alaninamide Pivaldimine
-
Step 1a: Amide Coupling. To a solution of N-Boc-D-alanine in an appropriate solvent, add a coupling reagent (e.g., pivaloyl chloride) and a base (e.g., triethylamine). Subsequently, add (1R,2R)-(-)-pseudoephedrine and stir until the reaction is complete. Purify the resulting N-Boc protected amide by standard chromatographic techniques.
-
Step 1b: N-Boc Deprotection. Treat the purified N-Boc protected amide with a strong acid (e.g., HCl in an organic solvent) to remove the Boc protecting group, affording the corresponding alaninamide hydrochloride salt.
-
Step 1c: Imine Formation. Suspend the alaninamide hydrochloride salt in a mixture of benzene and dichloromethane with activated 4Å molecular sieves. Add pivaldehyde and stir at room temperature. After completion, evaporate the solvents under vacuum to yield the desired pivaldimine, which is used in the next step without further purification.[1]
2. Asymmetric Ethylation
-
Step 2a: Enolization. In a flame-dried flask under an inert atmosphere, prepare a slurry of anhydrous lithium chloride in dry tetrahydrofuran (THF). Cool the slurry to -78 °C and add a solution of the (1R,2R)-pseudoephedrine (R)-alaninamide pivaldimine in THF. Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.
-
Step 2b: Ethylation. After a suitable enolization period, add ethyl iodide to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir until completion. Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent. Purify the crude product by flash column chromatography to isolate the diastereomerically enriched alkylated amide.
3. Hydrolysis and Isolation of (R)-Isovaline
-
Step 3a: Hydrolysis. Dissolve the purified alkylated amide in a mixture of dioxane and 9 N aqueous sulfuric acid. Heat the mixture at reflux until the amide is fully hydrolyzed.[3]
-
Step 3b: Purification and Auxiliary Recovery. After cooling, neutralize the reaction mixture and extract the aqueous layer with an organic solvent to recover the pseudoephedrine auxiliary. Adjust the pH of the aqueous layer to the isoelectric point of this compound to precipitate the product. Collect the solid by filtration and wash with a cold solvent to yield enantiopure (R)-isovaline.
Method 2: Enzymatic Kinetic Resolution of Racemic N-Acetyl-Isovaline
Enzymatic kinetic resolution is a powerful technique for obtaining enantiopure compounds by leveraging the stereoselectivity of enzymes. In this method, a racemic mixture of a suitable this compound derivative is subjected to enzymatic hydrolysis, where one enantiomer reacts preferentially, leaving the other enantiomer unreacted and in high enantiomeric excess. Lipases, particularly from Candida antarctica (Lipase B, CALB), are widely used for the resolution of racemic esters and amides.[4][5]
Logical Workflow
Quantitative Data Summary
| Step | Substrate | Enzyme | Product 1 | Product 2 | Conversion (%) | Enantiomeric Excess (e.e.) |
| Enzymatic Resolution | Racemic N-Acetyl-Isovaline | Candida antarctica Lipase B (CALB) | D-Isovaline | L-N-Acetyl-Isovaline | ~50 | >98% (for both) |
Table 2: Representative quantitative data for the enzymatic resolution of N-acetyl amino acids. Specific data for this compound may vary.
Experimental Protocols
1. Synthesis of Racemic N-Acetyl-Isovaline
-
Dissolve racemic this compound in a suitable aqueous basic solution (e.g., NaOH solution). Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH of the solution. Stir the reaction mixture until the acetylation is complete. Acidify the solution and extract the N-acetyl-isovaline with an organic solvent. Dry and evaporate the solvent to obtain the racemic N-acetyl-isovaline.
2. Enzymatic Kinetic Resolution
-
Step 2a: Reaction Setup. Suspend racemic N-acetyl-isovaline in a phosphate buffer solution. Add immobilized Candida antarctica Lipase B (e.g., Novozym 435). Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Step 2b: Monitoring. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable chiral chromatography method (e.g., HPLC or GC) to determine the conversion and the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both enantiomers.
3. Separation and Deprotection
-
Step 3a: Separation. Once the desired conversion is reached, filter off the immobilized enzyme. Adjust the pH of the filtrate to separate the unreacted L-N-acetyl-isovaline (which can be extracted into an organic solvent at acidic pH) from the produced D-isovaline (which remains in the aqueous layer).
-
Step 3b: Deprotection of L-N-Acetyl-Isovaline. To obtain L-isovaline, subject the recovered L-N-acetyl-isovaline to acidic hydrolysis (e.g., by refluxing with aqueous HCl). After completion, neutralize the solution and isolate the L-isovaline by crystallization or ion-exchange chromatography.
-
Step 3c: Isolation of D-Isovaline. Isolate the D-isovaline from the aqueous layer of the initial separation by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.
These detailed protocols and application notes provide a solid foundation for the synthesis of enantiopure this compound, a valuable building block in contemporary chemical and pharmaceutical research. The choice of method will depend on the specific requirements of the research, including the desired enantiomer, scale of the synthesis, and available resources.
References
- 1. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Techniques for Incorporating Isovaline into Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline (Iva), a non-proteinogenic Cα-tetrasubstituted α-amino acid, is a valuable building block in peptidomimetics and drug discovery.[1] Its unique structure, featuring a gem-diethyl group at the α-carbon, imparts significant conformational constraints on the peptide backbone, often inducing helical secondary structures.[2] This property, combined with increased resistance to enzymatic degradation, makes this compound-containing peptides promising candidates for therapeutic applications. However, the steric hindrance posed by the Cα-diethyl group presents unique challenges for its efficient incorporation during peptide synthesis.
These application notes provide a detailed overview of the techniques, challenges, and optimized protocols for the successful incorporation of this compound into peptide sequences, primarily focusing on Solid-Phase Peptide Synthesis (SPPS).
Challenges in this compound Incorporation
The primary obstacle in synthesizing this compound-containing peptides is the steric hindrance around the α-carbon, which can lead to:
-
Incomplete Coupling Reactions: The bulky nature of this compound can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, resulting in low coupling yields and deletion sequences.
-
Aggregation: Peptides rich in hydrophobic and sterically hindered residues like this compound are prone to aggregation on the resin, rendering the reactive sites inaccessible.[3]
-
Racemization: While less common for Cα-tetrasubstituted amino acids, harsh coupling conditions can potentially lead to side reactions.
Recommended Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most widely used and effective method for synthesizing this compound-containing peptides is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) approach.[3][4] This strategy offers the advantage of milder deprotection conditions (piperidine treatment) for the temporary Fmoc protecting group, which is crucial for maintaining the integrity of the peptide-resin linkage and acid-labile side-chain protecting groups until the final cleavage step.[5]
Key Components and Considerations
1. Solid Support (Resin): The choice of resin depends on the desired C-terminal functionality (acid or amide).
-
For Peptide Amides: Rink Amide resin is a common choice.[6]
-
For Peptide Acids: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin are suitable options.[6] Using 2-CTC resin is often preferred for sterically hindered amino acids as it allows for the attachment of the first amino acid under milder conditions and helps prevent side reactions like diketopiperazine formation.[7]
2. Protecting Groups: An orthogonal protection strategy is essential.[8]
-
α-Amino Group: Fmoc group is the standard temporary protecting group.
-
Side Chains: Acid-labile protecting groups (e.g., tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys, Trp; Pbf for Arg; Trt for Asn, Gln, His, Cys) are used for trifunctional amino acids and are removed during the final cleavage with trifluoroacetic acid (TFA).
3. Coupling Reagents: Due to the steric hindrance of this compound, standard coupling reagents like DCC/HOBt may result in lower yields.[9] More potent activating reagents are highly recommended. Uronium/aminium and phosphonium salt-based reagents are the most effective choices.[9][10]
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; forms a more reactive OAt-ester.[9][11][12] Must be used with a non-nucleophilic base like DIPEA.[9] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings.[9][11][12] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and safety profile; comparable to HATU.[10] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[13] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice, but may require longer reaction times or double coupling for this compound. The use of HOBt is crucial to suppress racemization.[9] |
Data adapted from studies on difficult and sterically hindered peptide sequences.[9][11]
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of an this compound-Containing Peptide
This protocol describes the manual synthesis of a generic peptide H-Xxx-Iva-Yyy-Resin, where Xxx and Yyy are any proteinogenic amino acids.
Materials:
-
Fmoc-Yyy-preloaded resin (e.g., Rink Amide or Wang resin, 100-200 mesh)
-
Fmoc-Isovaline-OH
-
Fmoc-Xxx-OH
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)
-
Cold diethyl ether
-
SPPS reaction vessel (with a frit)
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the preloaded resin (e.g., 0.1 mmol scale) in the SPPS reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes on a shaker.[6]
-
Drain the DMF.
-
-
Fmoc Deprotection (Cycle 1 - for Yyy):
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and shake for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and then DMF (3 x 1 min) to remove all traces of piperidine.
-
-
This compound Coupling:
-
In a separate vial, dissolve Fmoc-Isovaline-OH (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), in DMF.[11]
-
Add DIPEA (6-8 equivalents) to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Shake the mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a Kaiser test.[9]
-
A negative Kaiser test (yellow/brown beads) indicates a complete coupling reaction (no free primary amines).
-
If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. In this case, perform a second coupling (recoupling) by repeating steps 3.1-3.6.
-
-
Capping (Optional but Recommended for Difficult Couplings):
-
If the coupling remains incomplete after recoupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Cycles (Coupling of Xxx):
-
Repeat the Fmoc deprotection (Step 2) to remove the Fmoc group from the newly coupled this compound.
-
Repeat the coupling procedure (Step 3) using Fmoc-Xxx-OH. Standard coupling times (1-2 hours) may be sufficient for non-hindered amino acids.
-
Repeat monitoring (Step 4) and optional capping (Step 5).
-
Continue these cycles until the desired peptide sequence is assembled.
-
-
Final Fmoc Deprotection:
-
After the last amino acid has been coupled, perform a final deprotection step as described in Step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
Add the freshly prepared cleavage cocktail (TFA/TIS/H₂O) to the resin (e.g., 10 mL per 0.1 mmol of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume (approx. 10x the filtrate volume) of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Analyze the purified fractions by analytical RP-HPLC and characterize by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
-
Protocol 2: Solution-Phase Synthesis of an this compound Dipeptide
Solution-phase synthesis can be advantageous for large-scale production of short peptides.[5][14] This protocol outlines the synthesis of a dipeptide, for example, Boc-Ala-Iva-OMe.
Materials:
-
Boc-Alanine (Boc-Ala-OH)
-
H-Isovaline-OMe·HCl (this compound methyl ester hydrochloride)
-
Coupling Reagent: HATU or TBTU[14]
-
Base: DIPEA or Triethylamine (Et₃N)[14]
-
Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Aqueous solutions for workup: 1 M HCl, saturated NaHCO₃, saturated NaCl (brine)
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation of Boc-Ala-OH:
-
Dissolve Boc-Ala-OH (1 equivalent) and HATU (1 equivalent) in DCM or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Iva-OMe·HCl (1 equivalent) in DCM/DMF and add DIPEA (1 equivalent) to neutralize the hydrochloride salt.
-
Add the neutralized H-Iva-OMe solution to the activated Boc-Ala-OH solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Characterize the purified Boc-Ala-Iva-OMe by NMR (¹H, ¹³C) and mass spectrometry.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound-containing peptides.
Caption: Conceptual signaling pathway for this compound-peptides acting on GABAB receptors.
References
- 1. This compound in naturally occurring peptides: A nondestructive methodology for configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Isovaline
Introduction
Isovaline, a non-proteinogenic amino acid, is of significant interest in various scientific fields. It is a notable component of certain meteorites, providing insights into prebiotic chemistry and the origins of life. In the pharmaceutical realm, its unnatural structure is explored for the development of peptides and drugs with enhanced stability and novel biological activities. Consequently, robust and sensitive analytical methods are crucial for its accurate detection and quantification in diverse and often complex sample matrices.
These application notes provide detailed protocols for the analysis of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compound analysis and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Fluorescence Detection (FLD) for high-sensitivity applications in aqueous samples.
Method 1: Enantioselective Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analysis of this compound enantiomers (D- and L-forms) in aqueous extracts, a method frequently applied in meteoritic analysis and adapted for other sample types. The workflow involves a two-step derivatization process to make the amino acid volatile for GC analysis.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound enantiomers.
Detailed Protocol
1. Sample Preparation (Acid Hydrolysis and Desalting) a. To 1 mL of the aqueous sample, add an equal volume of concentrated Hydrochloric Acid (HCl) to achieve a final concentration of approximately 6 M HCl. b. Seal the vial and heat at 110°C for 24 hours to hydrolyze any peptides and release free amino acids. c. After cooling, centrifuge the sample to pellet any solids. Transfer the supernatant to a new tube. d. Dry the supernatant under a stream of nitrogen gas at 60°C. e. Reconstitute the dried residue in 1 mL of 0.01 M HCl. f. Load the reconstituted sample onto a pre-conditioned cation-exchange resin column (e.g., Dowex 50W-X8). g. Wash the column with deionized water to remove salts and interfering compounds. h. Elute the amino acids from the resin using 2 M Ammonium Hydroxide (NH₄OH). i. Dry the eluate completely under a stream of nitrogen.
2. Derivatization a. Esterification: Add 200 µL of a solution of 4 M HCl in isopropanol to the dried sample. Seal the vial and heat at 100°C for 1 hour. This step converts the carboxylic acid group to an isopropyl ester. b. Cool the reaction mixture to room temperature and evaporate the reagent under nitrogen. c. Acylation: Add 100 µL of Dichloromethane (DCM) and 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial. Seal and heat at 100°C for 15 minutes. This step acylates the amino group. d. Cool the sample and evaporate the excess reagent and DCM under a gentle stream of nitrogen. e. Reconstitute the final derivative in a known volume of DCM (e.g., 100 µL) for GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm x 0.16 µm) or equivalent chiral column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 180°C at 4°C/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the this compound derivative (e.g., m/z 154, 228).
Quantitative Data Summary
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 1-5 pmol | On-column, dependent on instrument sensitivity. |
| Limit of Quantification (LOQ) | 5-15 pmol | On-column, dependent on instrument sensitivity. |
| Linearity (r²) | > 0.995 | Over a concentration range of 10-1000 µM. |
| Precision (RSD%) | < 10% | For replicate injections. |
Method 2: Quantification of this compound in Biological Fluids by LC-MS/MS
This protocol describes a highly sensitive and specific method for quantifying this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step followed by direct injection, making it suitable for high-throughput analysis.
Logical Relationship of Method Components
Caption: LC-MS/MS method for this compound quantification in plasma.
Detailed Protocol
1. Sample Preparation (Protein Precipitation) a. Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube. b. Add 10 µL of an internal standard solution (e.g., ¹³C₅,¹⁵N-Isovaline at 100 ng/mL). c. Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. d. Vortex the mixture vigorously for 30 seconds. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1: 118.1 -> Q3: 72.1
-
¹³C₅,¹⁵N-Isovaline (IS): Q1: 124.1 -> Q3: 77.1
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 0.5 ng/mL | In plasma. |
| Limit of Quantification (LOQ) | 2 ng/mL | In plasma. |
| Linearity (r²) | > 0.998 | Over a concentration range of 2-2000 ng/mL. |
| Recovery (%) | 92 - 105% | Extraction recovery from plasma. |
| Precision (RSD%) | < 8% | Intra-day and inter-day precision. |
Method 3: this compound Analysis by HPLC with Fluorescence Detection (HPLC-FLD)
This method is a cost-effective alternative to mass spectrometry for quantifying this compound. It requires pre-column derivatization to render the amino acid fluorescent. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.
Derivatization and Analysis Pathway
Caption: HPLC-FLD workflow for this compound analysis via OPA derivatization.
Detailed Protocol
1. OPA Derivatization Reagent Preparation a. Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol. b. Add 11.25 mL of 0.1 M borate buffer (pH 9.5). c. Add 50 µL of 3-mercaptopropionic acid (MPA). d. This reagent should be prepared fresh daily and protected from light.
2. Derivatization Procedure a. In an HPLC vial, mix 100 µL of the filtered sample (or standard) with 100 µL of the OPA derivatization reagent. b. Allow the reaction to proceed for exactly 2 minutes at room temperature. c. Immediately inject the mixture onto the HPLC system.
3. HPLC-FLD Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: 5% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector:
-
Excitation Wavelength (λex): 340 nm.
-
Emission Wavelength (λem): 450 nm.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 10 nM | Dependent on detector sensitivity. |
| Limit of Quantification (LOQ) | 30 nM | Dependent on detector sensitivity. |
| Linearity (r²) | > 0.999 | Over a concentration range of 0.1 - 100 µM. |
| Precision (RSD%) | < 5% | For replicate injections. |
Application Notes and Protocols for the Chiral Separation of Isovaline Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isovaline is a non-proteinogenic amino acid notable for its α-methyl group, which imparts significant resistance to racemization. This unique characteristic makes the determination of its enantiomeric composition crucial in various fields, including geochemistry, pharmacology, and the study of extraterrestrial materials. The differential biological activities of this compound enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).
Gas Chromatography (GC) Method
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the enantioselective analysis of volatile compounds. Due to the low volatility of amino acids, a derivatization step is required to convert this compound into a more volatile and thermally stable compound prior to GC analysis.
Application Note
This protocol details the chiral separation of this compound enantiomers using a Chirasil-L-Val capillary column after derivatization with heptafluorobutyl chloroformate (HFBCF). This method offers high resolution and sensitivity for the quantification of D- and L-isovaline. The derivatization is a straightforward, one-step reaction-extraction process. On a Chirasil-L-Val column, the D-enantiomers typically elute before the L-enantiomers.[1]
Experimental Protocol
1.1. Sample Preparation and Derivatization
-
Sample Preparation: For aqueous samples, adjust the pH to a mildly basic condition (pH 9-10) with a suitable buffer (e.g., borate buffer). For solid samples, perform an appropriate extraction followed by solvent evaporation.
-
Derivatization:
-
To 100 µL of the aqueous sample, add 50 µL of isooctane and 10 µL of pyridine.
-
Add 10 µL of heptafluorobutyl chloroformate (HFBCF).
-
Vortex the mixture vigorously for 30 seconds to facilitate the derivatization and extraction of the derivatives into the isooctane layer.
-
Allow the phases to separate. The upper organic layer contains the derivatized this compound enantiomers.
-
Carefully transfer the upper isooctane layer to a clean GC vial for analysis.
-
1.2. GC-MS Conditions
-
GC System: Agilent GC-MS system or equivalent.
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness).[1][2]
-
Injector: Split/splitless injector, operated in split mode (e.g., 15:1 split ratio).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 4°C/min to 170°C.
-
Hold at 170°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of derivatized this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Column | Chirasil-L-Val | [1][2] |
| Derivatizing Agent | Heptafluorobutyl chloroformate (HFBCF) | [2] |
| Elution Order | D-isovaline then L-isovaline | [1] |
| Typical Resolution (Rs) | > 1.5 |
Note: Specific retention times can vary depending on the exact GC system and conditions.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound enantiomers.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the chiral separation of amino acids. Direct methods using chiral stationary phases (CSPs) are often preferred as they do not require derivatization.
Application Note
This section describes two primary HPLC methods for the direct chiral separation of underivatized this compound enantiomers: one using a crown ether-based CSP and another employing a teicoplanin-based (macrocyclic glycopeptide) CSP. Crown ether columns are particularly effective for the separation of primary amines and amino acids under acidic mobile phase conditions.[3] Teicoplanin-based columns, such as the Astec® CHIROBIOTIC® T, offer broad selectivity for underivatized amino acids in various mobile phase modes.
Protocol 2.1: Crown Ether-Based Chiral Stationary Phase
2.1.1. Experimental Protocol
-
HPLC System: Standard HPLC system with UV detector.
-
Column: Crownpak CR-I(+) (150 mm x 3.0 mm, 5 µm) or equivalent.[4]
-
Mobile Phase:
-
Gradient Elution:
-
0-3 min: 95% B
-
3-6 min: Decrease to 25% B
-
6-7 min: Increase to 95% B
-
7-10 min: Hold at 95% B for column re-equilibration.[4]
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2.1.2. Data Presentation
| Parameter | Value | Reference |
| Column | Crownpak CR-I(+) | [4] |
| Mobile Phase | Water/Acetonitrile/Ethanol with TFA | [4] |
| Elution Order | L-enantiomer typically elutes before D-enantiomer | [5] |
| Typical Resolution (Rs) | Baseline separation achievable | [4] |
Protocol 2.2: Teicoplanin-Based Chiral Stationary Phase
2.2.1. Experimental Protocol
-
HPLC System: Standard HPLC system with UV or MS detector.
-
Column: Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water with a small amount of acid (e.g., 0.02% formic acid). A common starting point is 70:30 (v/v) Methanol:Water with 0.02% formic acid. The organic modifier concentration can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 5-10 µL.
2.2.2. Data Presentation
| Parameter | Value | Reference |
| Column | Astec® CHIROBIOTIC® T | |
| Mobile Phase | Methanol/Water/Formic Acid | |
| Elution Order | L-enantiomer typically elutes before D-enantiomer | |
| Typical Resolution (Rs) | Baseline separation achievable | [6] |
Workflow Diagram
Caption: Workflow for the direct HPLC analysis of this compound enantiomers.
Capillary Electrophoresis (CE) Method
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).
Application Note
This protocol describes the enantioseparation of this compound using cyclodextrins as chiral selectors in the background electrolyte. γ-Cyclodextrin, often in combination with a micelle-forming agent like sodium taurocholate, has been shown to be effective for resolving neutral amino acid enantiomers.[7] For acidic amino acids, cyclodextrin alone is often sufficient.[7]
Experimental Protocol
3.1. Sample Preparation
-
Dissolve the this compound sample in the background electrolyte (BGE) or a compatible low-ionic-strength buffer.
-
If necessary, derivatize with a fluorescent tag (e.g., fluorescein isothiocyanate, FITC) for laser-induced fluorescence (LIF) detection to enhance sensitivity.
3.2. CE Conditions
-
CE System: Beckman Coulter P/ACE MDQ or equivalent, with UV or LIF detection.
-
Capillary: Fused silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).
-
Capillary Conditioning (for new capillary):
-
Rinse with 0.5 N HCl (5 min).
-
Rinse with water (5 min).
-
Rinse with Methanol (5 min).
-
Rinse with water (5 min).
-
Rinse with 0.1 M NaOH (5 min).
-
Rinse with water (5 min).
-
Rinse with BGE (10 min).
-
-
Pre-injection Rinsing Protocol:
-
Rinse with 0.5 N HCl (3 min).
-
Rinse with water (3 min).
-
Rinse with 0.1 M NaOH (3 min).
-
Rinse with water (3 min).
-
Rinse with BGE (3 min).[7]
-
-
Background Electrolyte (BGE): 80 mM sodium tetraborate buffer containing 30 mM γ-cyclodextrin. For neutral amino acids, the addition of sodium taurocholate (STC) micelles may be required for optimal resolution.[7]
-
Injection: Pressure injection (e.g., 0.5 psi for 4.0 s).[7]
-
Separation Voltage: 25 kV.[7]
-
Temperature: 25°C.
-
Detection: UV at 200 nm or LIF if fluorescently labeled.
Data Presentation
| Parameter | Value | Reference |
| Chiral Selector | γ-Cyclodextrin | [7] |
| Background Electrolyte | 80 mM Sodium Tetraborate | [7] |
| Separation Voltage | 25 kV | [7] |
| Enantiomeric Resolution (Rs) | Can range from 7.8 to 16.5 for similar amino acids | [7] |
Workflow Diagram
Caption: Workflow for the Capillary Electrophoresis analysis of this compound enantiomers.
References
- 1. agilent.com [agilent.com]
- 2. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Crown Ether Phases - Regis Technologies [registech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Applications of Isovaline in Peptide and Protein Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline (Iva) is a non-proteinogenic α,α-disubstituted amino acid that has garnered significant interest in the fields of peptide chemistry, protein engineering, and drug discovery. Its unique structural properties, arising from the presence of a gem-dimethyl group at the α-carbon, confer remarkable conformational constraints on the peptide backbone. This leads to the stabilization of specific secondary structures, most notably helical folds, and enhances resistance to enzymatic degradation. These characteristics make this compound a valuable building block for the design of novel peptides and proteins with improved stability, defined three-dimensional structures, and potent biological activities.
This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide and protein design. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this unnatural amino acid.
Induction of Helical Conformations
The incorporation of this compound into a peptide sequence is a powerful strategy to induce and stabilize helical secondary structures, particularly the 310-helix. The steric hindrance imposed by the α,α-disubstitution restricts the available conformational space of the peptide backbone, favoring the dihedral angles (φ, ψ) associated with helical structures.
Application Note:
The propensity of this compound to promote helicity can be exploited in the design of peptidomimetics that mimic the helical domains of proteins involved in protein-protein interactions. By stabilizing a bioactive helical conformation, this compound-containing peptides can exhibit enhanced binding affinity and specificity for their targets. The chirality of this compound can also influence the screw sense of the helix, with (R)-isovaline favoring left-handed helices and (S)-isovaline favoring right-handed helices.[1]
Quantitative Data: Helicity Induction by this compound
The impact of this compound incorporation on the helical content of a model peptide can be quantified using Circular Dichroism (CD) spectroscopy. The following table illustrates the typical effect of substituting an alanine residue with this compound in a short peptide sequence.
| Peptide Sequence | Mean Residue Ellipticity at 222 nm ([θ]222) (deg cm2 dmol-1) | Estimated Helicity (%) |
| Ac-AAAAA-NH2 | -5,000 | ~15% |
| Ac-AA(Iva)AA-NH2 | -18,000 | ~55% |
| Ac-A(Iva)A(Iva)A-NH2 | -25,000 | ~75% |
Note: These are representative data. Actual values will vary depending on the peptide sequence, length, and experimental conditions.
Experimental Protocol: Characterization of Helicity by Circular Dichroism (CD) Spectroscopy
This protocol outlines the procedure for determining the secondary structure of an this compound-containing peptide using CD spectroscopy.
Materials:
-
Lyophilized peptide
-
Phosphate buffer (10 mM, pH 7.4)
-
Quartz cuvette (1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in 10 mM phosphate buffer to a final concentration of 100 µM.
-
Prepare a matched buffer blank (10 mM phosphate buffer, pH 7.4).
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to measure in the far-UV region (190-260 nm).
-
Use a bandwidth of 1 nm, a scan speed of 50 nm/min, and a data pitch of 0.5 nm.
-
Set the temperature to 25°C using a Peltier temperature controller.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer blank.
-
Rinse the cuvette thoroughly with deionized water and then with the peptide solution.
-
Record the CD spectrum of the peptide solution, averaging 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the pathlength of the cuvette in cm.
-
-
Estimate the percentage of α-helicity using the following formula: % Helicity = (([θ]222 - [θ]c) / ([θ]h - [θ]c)) × 100 where:
-
[θ]222 is the mean residue ellipticity at 222 nm.
-
[θ]c is the ellipticity of a random coil (typically ~0 deg cm2 dmol-1).
-
[θ]h is the ellipticity of a pure helix (typically -33,000 to -36,000 deg cm2 dmol-1).
-
-
Caption: Workflow for determining peptide helicity using Circular Dichroism.
Enhancing Proteolytic Stability
A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of this compound can significantly enhance the proteolytic stability of peptides.
Application Note:
The gem-dimethyl group of this compound provides steric hindrance that can prevent the peptide backbone from adopting the extended conformation required for recognition and cleavage by many proteases. This steric shielding of the adjacent peptide bonds makes this compound-containing peptides more resistant to enzymatic degradation, leading to a longer in vivo half-life.[2]
Quantitative Data: Proteolytic Stability Enhancement
The following table presents representative data on the half-life of a model peptide in human serum with and without an this compound substitution.
| Peptide Sequence | Half-life (t1/2) in Human Serum (hours) |
| Ac-XXXXX-NH2 | 0.5 |
| Ac-XX(Iva)XX-NH2 | > 24 |
Note: 'X' represents a standard amino acid prone to cleavage. These are illustrative data, and actual stability will depend on the specific sequence and the location of the this compound residue.
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol describes a method for assessing the stability of an this compound-containing peptide in human serum.
Materials:
-
Lyophilized peptide
-
Human serum (pooled)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Immediately quench the enzymatic reaction by adding two volumes of ACN containing 1% TFA.
-
-
Sample Processing:
-
Vortex the quenched sample and centrifuge at 14,000 rpm for 10 minutes to precipitate serum proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a linear gradient of ACN in water (both containing 0.1% TFA).
-
Monitor the peptide elution by absorbance at 220 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide against time.
-
Determine the half-life (t1/2) of the peptide from the degradation curve.
-
Caption: Workflow for in vitro proteolytic stability assay.
Applications in Drug Design and Peptidomimetics
The unique properties of this compound make it a valuable tool in the design of peptide-based drugs and peptidomimetics.
Application Note:
By inducing specific secondary structures and enhancing metabolic stability, this compound can be used to develop peptides with improved pharmacokinetic and pharmacodynamic profiles. Its incorporation can lead to:
-
Increased Receptor Affinity and Selectivity: By locking the peptide into its bioactive conformation, this compound can enhance its binding to the target receptor.
-
Improved Oral Bioavailability: The increased stability against gastrointestinal proteases can potentially improve the oral bioavailability of peptide drugs.
-
Reduced Immunogenicity: As a non-proteinogenic amino acid, this compound may help in designing peptides with reduced immunogenic potential.
Signaling Pathway Example: GPCR Antagonist
This compound can be used to stabilize the helical structure of a peptide antagonist targeting a G-protein coupled receptor (GPCR). The stabilized helix can effectively block the binding of the endogenous ligand, thereby inhibiting downstream signaling.
Caption: Inhibition of GPCR signaling by an this compound-peptide antagonist.
Synthesis of this compound-Containing Peptides
This compound-containing peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general procedure for the manual synthesis of an this compound-containing peptide.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Iva-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether and dry it.
-
Purify the peptide by reverse-phase HPLC.
-
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound is a powerful and versatile tool for peptide and protein design. Its ability to induce helical conformations and enhance proteolytic stability provides a rational basis for the development of novel peptide-based therapeutics with improved drug-like properties. The protocols and application notes provided in this document offer a comprehensive guide for researchers to effectively incorporate this compound into their peptide design strategies, paving the way for the discovery of new and improved therapeutic agents.
References
Isovaline as a Molecular Probe in Structural Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline (Iva), a non-proteinogenic α-aminoisobutyric acid, has emerged as a valuable molecular probe in structural biology. Its unique stereochemistry and conformational preferences make it a powerful tool for inducing and stabilizing specific secondary structures, particularly helices, in peptides and proteins. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate protein structure, dynamics, and interactions.
Key Properties of this compound
This compound is an isomer of the common amino acid valine, with a methyl group on the α-carbon instead of the β-carbon. This seemingly minor difference has profound structural implications:
-
Helical Propensity: The sterically hindered α,α-disubstituted nature of this compound restricts its conformational freedom, strongly favoring the adoption of helical structures, particularly the 310-helix.[1] The relationship between this compound's chirality and the resulting helix's screw sense is consistent with that of Cα-monosubstituted glycines, where (R)-amino acids promote left-handed helices.[1]
-
Resistance to Racemization: The absence of a hydrogen atom on the α-carbon makes this compound highly resistant to racemization, a crucial property for maintaining stereochemical integrity during peptide synthesis and structural studies.
-
Non-natural Origin: As a non-proteinogenic amino acid, this compound can be selectively incorporated into peptides and proteins, serving as a unique probe that is not present in native biological systems.
Applications in Structural Biology
The distinct properties of this compound make it a versatile tool for a range of applications in structural biology:
-
Inducing and Stabilizing Helical Conformations: this compound's strong helical propensity can be exploited to design peptides and proteins with predetermined helical structures. This is particularly useful for studying the structure and function of helical domains, transmembrane segments, and protein-protein interaction motifs.
-
Probing Protein and Peptide Conformation by NMR Spectroscopy: The incorporation of this compound, particularly isotopically labeled variants (e.g., ¹³C, ¹⁵N), provides unique NMR spectral signatures that can be used to probe local conformation and dynamics. A nondestructive ¹H-NMR method has been developed to assign the configuration of each this compound residue within a peptide of a known helical screw sense.[2]
-
Facilitating X-ray Crystallography: The rigidifying effect of this compound can promote the crystallization of peptides and small proteins that are otherwise difficult to crystallize. The resulting crystal structures provide high-resolution insights into the conformational effects of this compound incorporation. The crystal structure of this compound monohydrate itself has been determined, revealing its zwitterionic form and extensive hydrogen-bonding network.[3][4]
-
Investigating Protein-Ligand and Protein-Protein Interactions: By strategically placing this compound within a protein or peptide, its unique NMR signature can be used to monitor conformational changes upon binding to a ligand or another protein.
Data Presentation
Crystallographic Data for this compound Monohydrate
The crystal structure of this compound monohydrate provides fundamental data on its solid-state conformation.
| Crystal Parameter | Value[3][4] |
| Formula | C₅H₁₁NO₂·H₂O |
| Molecular Weight | 135.16 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9089 (5) |
| b (Å) | 10.4444 (10) |
| c (Å) | 11.9274 (11) |
| V (ų) | 736.10 (12) |
| Z | 4 |
| Temperature (K) | 123 |
| Radiation | Cu Kα |
| μ (mm⁻¹) | 0.84 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides
The incorporation of the sterically hindered this compound residue during SPPS requires optimized coupling conditions to achieve high yields and purity.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Iva-OH
-
Rink Amide resin (or other suitable resin)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard Amino Acids):
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold excess of HATU and a 6-fold excess of DIPEA in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
Wash the resin with DMF.
-
-
This compound Coupling (Optimized):
-
Due to steric hindrance, a double coupling strategy is recommended.
-
First Coupling: Use a 4-fold molar excess of Fmoc-Iva-OH, a 3.9-fold excess of HATU, and a 6-fold excess of DIPEA. Couple for 1-2 hours.
-
Wash the resin with DMF.
-
Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Iva-OH for another 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), a third coupling may be necessary. Microwave-assisted SPPS can also enhance the coupling efficiency of hindered amino acids.[3]
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Recombinant Expression of Proteins Containing this compound
The site-specific incorporation of this compound into proteins in E. coli can be achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically the amber stop codon (UAG).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the protein of interest with a UAG codon at the desired incorporation site.
-
pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA specific for this compound.
-
LB medium and appropriate antibiotics.
-
This compound.
-
IPTG for induction.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the expression vector for the protein of interest and the pEVOL plasmid for this compound incorporation.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight culture.
-
Growth and Induction:
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Add this compound to the culture to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.
-
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound-Containing Peptides.
Caption: General Workflow for NMR Structure Determination of an this compound-Containing Peptide.
Caption: Workflow for X-ray Crystallography of an this compound-Containing Peptide.
Conclusion
This compound serves as a powerful and versatile molecular probe in structural biology. Its inherent ability to induce helical conformations, coupled with its resistance to racemization, makes it an invaluable tool for peptide and protein design, NMR spectroscopy, and X-ray crystallography. The protocols and workflows provided in this document offer a starting point for researchers to harness the unique properties of this compound to advance their structural and functional studies.
References
- 1. Isotopic labeling of eukaryotic membrane proteins for NMR studies of interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. This compound monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
Isovaline: Application Notes and Protocols for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaline, a non-proteinogenic amino acid, has emerged as a promising candidate for the development of novel therapeutics, particularly in the fields of neurology and pain management. Its unique structure, similar to the inhibitory neurotransmitters GABA and glycine, allows it to exert significant anticonvulsant and analgesic effects. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Introduction
Initially discovered in the Murchison meteorite, this compound is a rare amino acid with intriguing biological activities.[1] Its structural resemblance to key inhibitory neurotransmitters has prompted investigations into its therapeutic applications.[1] Research has demonstrated its efficacy in preclinical models of epilepsy and neuropathic pain, suggesting a novel mechanism of action that differs from many existing treatments.[2][3][4] this compound is of particular interest because it does not appear to cross the blood-brain barrier, which may limit central nervous system side effects.[1]
Therapeutic Applications
Anticonvulsant Properties
This compound has shown significant potential as an anticonvulsant in various preclinical models. It has been demonstrated to attenuate seizure-like events by selectively increasing the activity of interneurons without affecting pyramidal neurons.[5]
Key Findings:
-
In vitro, 250 μM of this compound attenuated seizure amplitude and duration by 57.0 ± 9.0% and 57.0 ± 12.0%, respectively, in hippocampal slice models.[5]
-
Intravenous administration of 150 mg/kg this compound abolished pilocarpine-induced epileptiform activity in the primary sensory cortex and hippocampus of rats.[6]
-
This compound also attenuated hippocampal epileptiform activity and behavioral seizures in rats treated with 4-aminopyridine (4-AP).[6][7]
Analgesic Properties
This compound exhibits notable analgesic effects, particularly in models of inflammatory and neuropathic pain.[4] Its peripheral action, mediated partly through GABA-B receptors, makes it an attractive candidate for pain relief without the central side effects associated with opioids.[8]
Key Findings:
-
In the formalin paw test in mice, intravenous this compound decreased phase II responses in a dose-dependent manner, with a 50% effective dose (ED50) of 66 mg/kg.[4]
-
Intrathecal administration of this compound attenuated both phase I and phase II responses in the formalin test.[4]
-
The analgesic actions of this compound were blocked by a GABA-B antagonist, suggesting a mechanism involving this receptor.[8]
Data Presentation
Table 1: Anticonvulsant Efficacy of this compound
| Model | Species | This compound Concentration/Dose | Route of Administration | Efficacy | Reference |
| Low Mg2+/High K+ in vitro seizure model | Rat (hippocampal slices) | 250 μM | Perfusion | Attenuated seizure amplitude and duration by 57% | [5] |
| 4-Aminopyridine in vitro seizure model | Rat (hippocampal slices) | 250 μM | Perfusion | Similar effects to the Low Mg2+/High K+ model | [5] |
| 4-Aminopyridine-induced seizure model | Rat | Not specified | Intravenous | Attenuated hippocampal epileptiform activity and behavioral seizures | [7] |
| Pilocarpine-induced seizure model | Rat | 150 mg/kg | Intravenous | Abolished epileptiform activity and attenuated behavioral seizures | [6] |
Table 2: Analgesic Efficacy of this compound
| Model | Species | This compound Dose | Route of Administration | Efficacy | Reference |
| Formalin Paw Test (Phase II) | Mouse | 50, 150, 500 mg/kg | Intravenous | Dose-dependent decrease in nociceptive responses (ED50 = 66 mg/kg) | [4] |
| Formalin Paw Test (Phase I & II) | Mouse | 60, 125, 250, 500 mM (5µL) | Intrathecal | Attenuated nociceptive responses | [4] |
| Prostaglandin E2-induced allodynia | Mouse | Not specified | Not specified | Attenuated allodynia | [8] |
| Osteoarthritis Model | Mouse | Not specified | Not specified | Restored performance during forced exercise | [8] |
Mechanism of Action
The primary mechanism of action for this compound's therapeutic effects appears to be the modulation of inhibitory neurotransmission.
-
Anticonvulsant Action: this compound selectively increases the spontaneous spiking of interneurons, enhancing inhibitory tone in hippocampal circuits. It increases the input resistance and depolarizes the resting membrane potential of interneurons, making them more excitable.[5] This targeted action on interneurons, without directly affecting pyramidal neurons, is a novel mechanism for an anticonvulsant.[5]
-
Analgesic Action: The analgesic properties of this compound are, at least in part, mediated by the activation of peripheral GABA-B receptors.[8] However, some studies suggest that its action at GABA-B receptors may be atypical or subtype-specific, as it does not always activate the same downstream signaling pathways as the canonical GABA-B agonist, baclofen.[3][9] There is also evidence that R-isovaline increases the conductance of K+ channels coupled to metabotropic GABA-B receptors.[3] The potential interaction with glycine transporters (GlyT1) has been considered due to structural similarities, but direct evidence for significant GlyT1 inhibition by this compound is currently lacking.
Experimental Protocols
4-Aminopyridine (4-AP) Induced Seizure Model in Rats
Objective: To induce epileptiform activity and seizures in rats to evaluate the anticonvulsant efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
4-Aminopyridine (4-AP)
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
EEG recording system with depth electrodes
-
Video monitoring system
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a recording electrode in the hippocampus (e.g., CA3 region) and a reference electrode.
-
Allow the animal to recover from surgery for at least 48 hours.
-
On the day of the experiment, connect the rat to the EEG recording system and place it in a recording chamber with video monitoring.
-
Record a baseline EEG for at least 30 minutes.
-
Administer 4-AP (e.g., 4-5 mg/kg, i.p.) to induce seizures.[10]
-
Monitor the animal for behavioral seizures and record EEG activity continuously. Seizures are typically observed within 10-20 minutes.[10]
-
For therapeutic intervention, administer this compound (e.g., 150 mg/kg, i.v.) or vehicle (saline) after the onset of seizure activity.
-
Continue to record EEG and behavior for at least 2 hours post-treatment.
-
Analyze the EEG data for changes in spike frequency, seizure duration, and seizure amplitude. Analyze the video recordings to score behavioral seizure severity (e.g., using the Racine scale).
Pilocarpine-Induced Seizure Model in Rats
Objective: To induce status epilepticus in rats to assess the efficacy of this compound in a model of temporal lobe epilepsy.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (or other peripheral muscarinic antagonist)
-
Lithium chloride (optional, for potentiation)
-
This compound
-
Diazepam (to terminate status epilepticus)
-
Saline solution (0.9% NaCl)
-
EEG recording and video monitoring setup
Procedure:
-
(Optional) Administer lithium chloride (3 mEq/kg, i.p.) 18-24 hours before pilocarpine to potentiate its effects.[11]
-
On the experimental day, administer a peripheral muscarinic antagonist such as scopolamine methyl nitrate (1 mg/kg, s.c.) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.[11]
-
Administer pilocarpine hydrochloride (e.g., 30-40 mg/kg, i.p.) to induce seizures.[11][12]
-
Monitor the rats for behavioral seizures using the Racine scale and record EEG activity. Status epilepticus is typically established within 30-60 minutes.[13]
-
Administer this compound (e.g., 150 mg/kg, i.v.) or vehicle once status epilepticus is established.[6]
-
Continue monitoring for a defined period (e.g., 2 hours).
-
Terminate status epilepticus with an injection of diazepam (e.g., 10 mg/kg, i.p.).[12]
-
Analyze EEG and behavioral data to determine the effect of this compound on seizure severity and duration.
Formalin Paw Test in Mice
Objective: To assess the analgesic properties of this compound in a model of inflammatory pain.
Materials:
-
Male CD-1 or Swiss Webster mice (20-25g)
-
Formalin solution (e.g., 2.5% or 5% in saline)
-
This compound
-
Vehicle (e.g., saline)
-
Observation chambers with mirrors for unobstructed view of paws
-
Timer
Procedure:
-
Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., i.v., i.p., or intrathecal) at a predetermined time before the formalin injection.[4]
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Observe and record the cumulative time the animal spends licking or biting the injected paw.
-
The observation is typically divided into two phases:
-
Compare the licking/biting time between the this compound-treated and vehicle-treated groups for both phases to determine the analgesic effect.
Visualizations
Caption: Workflow for in vivo anticonvulsant testing of this compound.
Caption: Proposed mechanism of action for this compound's therapeutic effects.
Conclusion
This compound represents a novel therapeutic agent with significant potential for the treatment of epilepsy and pain. Its unique mechanism of action, targeting interneuronal activity and peripheral GABA-B receptors, offers a promising alternative to existing therapies, potentially with an improved side-effect profile. The protocols and data presented here provide a framework for further investigation into the therapeutic applications of this compound. Continued research is warranted to fully elucidate its molecular targets and to translate these preclinical findings into clinical benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 3. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic properties of the novel amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates generalized epileptiform activity in hippocampal and primary sensory cortices and seizure behavior in pilocarpine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates epileptiform activity and seizure behavior in 4-aminopyridine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporal lobe epileptiform activity following systemic administration of 4-aminopyridine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neural Activities in Multiple Rat Brain Regions in Lithium-Pilocarpine-Induced Status Epilepticus Model [frontiersin.org]
- 12. 2. Establishment of the LiCl-pilocarpine-induced post-SE rat model [bio-protocol.org]
- 13. scielo.br [scielo.br]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the Isotopic Labeling of Isovaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline, a non-proteinogenic α-alkyl amino acid, has garnered significant interest in various scientific fields, from studies on the origins of life to its potential as a therapeutic agent. Its unique structural properties, including the presence of a chiral quaternary carbon, make it a valuable building block in peptide and medicinal chemistry. Isotopic labeling of this compound with stable isotopes such as nitrogen-15 (¹⁵N), carbon-13 (¹³C), and deuterium (²H or D) provides a powerful tool for tracing its metabolic fate, elucidating reaction mechanisms, and enhancing its utility in various analytical techniques.
These application notes provide detailed protocols for the isotopic labeling of this compound, focusing on chemical synthesis and enzymatic resolution methods. The information is intended to guide researchers in the preparation of labeled this compound for applications in drug development, metabolic flux analysis, and structural biology.
I. ¹⁵N-Labeling of this compound via Strecker Synthesis and Enzymatic Resolution
The introduction of a ¹⁵N atom into the this compound structure is commonly achieved through a modified Strecker amino acid synthesis, followed by enzymatic resolution to obtain the desired enantiomer. This method offers a reliable route to high isotopic enrichment.
Logical Workflow for ¹⁵N-Labeling of this compound
Caption: Workflow for the synthesis of ¹⁵N-labeled this compound.
Experimental Protocols
Protocol 1: Strecker Synthesis of DL-[α-¹⁵N]-α-aminoisovaleronitrile
This protocol describes the synthesis of the aminonitrile precursor to ¹⁵N-labeled this compound. The ¹⁵N isotope is introduced using ¹⁵N-labeled ammonium chloride.
-
Reaction Setup: In a well-ventilated fume hood, combine butan-2-one (1.0 eq), sodium cyanide (1.1 eq), and ¹⁵N-ammonium chloride (>98% isotopic purity, 1.2 eq) in a suitable solvent mixture, such as aqueous ethanol. The presence of a cosolvent can improve the yield and reduce the loss of the isotopic label.[1]
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminoisovaleronitrile-¹⁵N. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Hydrolysis to DL-Isovaline-¹⁵N
This step converts the aminonitrile to the racemic amino acid.
-
Hydrolysis: Treat the crude α-aminoisovaleronitrile-¹⁵N with a strong acid, such as 6 M HCl.
-
Reaction Conditions: Heat the mixture at reflux for 6-12 hours.
-
Work-up: After cooling, the solution is concentrated under reduced pressure. The resulting solid is redissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of this compound (around pH 6) using a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Purification: Collect the precipitated DL-isovaline-¹⁵N by filtration, wash with cold water and then ethanol, and dry under vacuum.
Protocol 3: Enzymatic Resolution of DL-Isovaline-¹⁵N
Enzymatic resolution is a highly efficient method for separating the D- and L-enantiomers of this compound.
-
Enzyme Selection: A suitable enzyme, such as an aminoacylase from Aspergillus oryzae or a specific D-aminopeptidase, is chosen based on its stereoselectivity for this compound derivatives. For the preparation of D-isovaline, an enzyme that selectively hydrolyzes the N-acetylated L-enantiomer is often used.
-
N-Acetylation (if required): Acetylate the racemic DL-isovaline-¹⁵N using acetic anhydride under basic conditions.
-
Enzymatic Reaction: Dissolve the N-acetyl-DL-isovaline-¹⁵N in a buffered solution at the optimal pH for the chosen enzyme. Add the enzyme and incubate the mixture at the optimal temperature (e.g., 37 °C) for a sufficient period to allow for the complete hydrolysis of the target enantiomer.
-
Separation: After the reaction, the free amino acid (one enantiomer) can be separated from the unreacted N-acetylated amino acid (the other enantiomer) based on their different solubility or by ion-exchange chromatography.
-
Hydrolysis of the remaining N-acetylated enantiomer: The separated N-acetylated enantiomer can be hydrolyzed with acid to obtain the other pure enantiomer of this compound-¹⁵N.
Quantitative Data
| Step | Product | Typical Yield (%) | Isotopic Enrichment (%) | Enantiomeric Excess (%) |
| Strecker Synthesis | DL-[α-¹⁵N]-α-aminoisovaleronitrile | 60-70 | >98 | N/A |
| Hydrolysis | DL-Isovaline-¹⁵N | 85-95 | >98 | N/A |
| Enzymatic Resolution | D- or L-Isovaline-¹⁵N | 40-45 (for each enantiomer) | >98 | >99 |
II. ¹³C-Labeling of this compound
Carbon-13 labeling of this compound can be achieved through various synthetic strategies, often involving the use of ¹³C-labeled starting materials in an asymmetric synthesis to control the stereochemistry.
Signaling Pathway for Asymmetric Synthesis of ¹³C-Labeled this compound
Caption: Asymmetric synthesis of ¹³C-labeled this compound.
Experimental Protocols
Protocol 4: Asymmetric Synthesis of ¹³C-Labeled this compound using a Chiral Auxiliary
This protocol outlines a general approach for the asymmetric synthesis of α-methyl amino acids, which can be adapted for ¹³C-labeled this compound.
-
Preparation of the Chiral Substrate: Attach a glycine equivalent to a chiral auxiliary (e.g., a pseudoephedrine-derived auxiliary).
-
Diastereoselective Alkylation: Deprotonate the α-carbon of the glycine moiety with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C). Subsequently, add a ¹³C-labeled electrophile. For this compound, this would involve a sequential alkylation, first with ethyl iodide and then with ¹³C-methyl iodide (or vice versa), or by using a butan-2-one derived ketimine.
-
Purification of the Diastereomer: The resulting diastereomeric product is purified by chromatography to isolate the desired diastereomer.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved under acidic or basic conditions to release the enantiomerically enriched ¹³C-labeled this compound.
-
Purification: The final product is purified by recrystallization or chromatography.
Quantitative Data
| Step | Product | Typical Diastereomeric Excess (%) | Typical Yield (%) | Isotopic Enrichment (%) |
| Asymmetric Alkylation | Chiral Intermediate | >95 | 60-80 | >99 |
| Cleavage & Purification | Enantiomerically Pure ¹³C-Isovaline | >99 (ee) | 70-90 | >99 |
III. Deuterium Labeling of this compound
Deuterium can be introduced into the this compound molecule at specific positions through catalytic hydrogen-deuterium (H-D) exchange reactions or by using deuterated starting materials in the synthesis.
Experimental Workflow for Deuterium Labeling
Caption: Methods for deuterium labeling of this compound.
Experimental Protocols
Protocol 5: Catalytic Hydrogen-Deuterium Exchange
This protocol describes a general method for deuterating amino acids that can be adapted for this compound.
-
Reaction Setup: Dissolve this compound in a deuterated solvent, typically D₂O.
-
Catalyst: Add a suitable catalyst, such as palladium on carbon (Pd/C).
-
Reaction Conditions: Heat the mixture under a deuterium gas (D₂) atmosphere or simply reflux in D₂O for an extended period. The reaction conditions (temperature, pressure, and time) will determine the extent and position of deuteration.
-
Work-up and Purification: After the reaction, filter off the catalyst and remove the solvent under reduced pressure. The deuterated this compound can be purified by recrystallization.
Quantitative Data
| Method | Position of Deuteration | Isotopic Enrichment (%) |
| Catalytic H-D Exchange | α- and β-positions | Variable (50-95%) |
| Synthesis from Deuterated Precursors | Specific to precursor | >98 |
IV. Applications in Research and Drug Development
Isotopically labeled this compound is a versatile tool with numerous applications in scientific research and the pharmaceutical industry.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated this compound can be used to study the metabolic fate of this compound-containing drug candidates. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down metabolism at the site of deuteration, potentially improving the pharmacokinetic profile of a drug.[2]
-
Metabolic Flux Analysis: ¹³C-labeled this compound is a valuable tracer for metabolic flux analysis in cellular systems. By tracking the incorporation of ¹³C into various metabolites, researchers can quantify the activity of metabolic pathways, which is particularly relevant in cancer research where metabolic reprogramming is a hallmark.[3][4]
-
Structural Biology: ¹⁵N- and ¹³C-labeled this compound can be incorporated into peptides and proteins for structural studies by solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. The specific labeling allows for the unambiguous assignment of resonances and the determination of structural constraints, which is crucial for understanding the structure and function of membrane proteins.[2][5][6]
-
Mechanistic Studies: Isotopically labeled this compound can be used to elucidate the mechanisms of enzymatic reactions and chemical transformations involving this amino acid.
Conclusion
The isotopic labeling of this compound provides researchers with indispensable tools to probe its biological and chemical behavior. The methods described in these application notes, including Strecker synthesis, enzymatic resolution, asymmetric synthesis, and catalytic exchange, offer robust pathways to obtain ¹⁵N, ¹³C, and deuterium-labeled this compound with high isotopic and enantiomeric purity. The application of these labeled compounds will continue to advance our understanding of metabolic processes, facilitate the development of novel therapeutics, and provide deeper insights into the structural biology of complex biomolecules.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of amino acid type-specific 13C and 15N labeling for the backbone assignment of membrane proteins by solution- and solid-state NMR with the UPLABEL algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of 15 N Reverse Labeling and Afterglow Spectroscopy for Assigning Membrane Protein Spectra by Magic-Angle-Spinning Solid-State NMR: Application to the Multidrug Resistance Protein EmrE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methodologies for the Quantification of Isovaline in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isovaline (Iva) is a non-proteinogenic amino acid notable for its presence in carbonaceous meteorites and its potential role as a therapeutic agent and biomarker. As an isomer of valine and norvaline, its accurate quantification in complex biological matrices such as plasma, serum, urine, and cerebrospinal fluid (CSF) presents significant analytical challenges. Furthermore, this compound possesses a chiral center, and its enantiomers (D- and L-Isovaline) may exhibit different physiological activities, necessitating stereospecific analysis. This document provides detailed protocols and comparative data for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including methods for chiral separation.
Overview of Analytical Methodologies
The quantification of this compound in biological fluids is primarily achieved through two powerful analytical techniques: GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for amino acid analysis.[1] It requires a chemical derivatization step to convert non-volatile amino acids like this compound into volatile derivatives suitable for gas chromatography.[2] This method offers excellent chromatographic resolution and is highly reproducible.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Known for its high sensitivity and selectivity, LC-MS/MS can often analyze amino acids with minimal sample preparation and without the need for derivatization.[4][5] This approach is particularly advantageous for high-throughput clinical applications. Hydrophilic Interaction Chromatography (HILIC) is often employed to achieve good retention of polar amino acids.[4]
Chiral Analysis: To differentiate between D- and L-Isovaline, chiral separation techniques are essential. This can be accomplished by:
-
Chiral Stationary Phases (CSPs): Using a chromatography column (either GC or LC) that is specifically designed to separate enantiomers.[6][7]
-
Chiral Derivatization: Reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard non-chiral column.[2][8]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of this compound and related branched-chain amino acids in biological fluids. Data is compiled from various validated methods and serves as a comparative reference.
| Methodology | Biological Matrix | Derivatization/Technique | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS | Urine, Plasma | Propyl Chloroformate | 0.3 - 30 µM | Not Specified | [9] |
| GC-MS | Urine | Ethyl Chloroformate | 0.5 µg/mL | 1.0 - 300 µg/mL | [10] |
| LC-MS/MS | Mouse Plasma | None (HILIC Column) | 0.05 - 0.5 µM | 0.1 - 200 µM | [4] |
| LC-MS/MS | Various | None (Ion-Pairing) | Not Specified | Not Specified | [11] |
| LC-MS | General | L-FDVDA (Chiral Reagent) | Not Specified | Not Specified | [8] |
Note: The performance metrics can vary significantly based on the specific instrument, sample preparation protocol, and biological matrix.
Experimental Protocols
Protocol 1: Total this compound Quantification by GC-MS
This protocol describes the quantification of total this compound (D- and L-forms combined) using GC-MS following derivatization with propyl chloroformate. This method is adapted from established procedures for general amino acid analysis.[3][9]
1. Sample Preparation (Protein Precipitation & Extraction)
- Pipette 100 µL of the biological sample (e.g., plasma, serum, urine) into a microcentrifuge tube.
- Add 10 µL of an appropriate internal standard solution (e.g., stable isotope-labeled this compound).
- For plasma/serum, add 400 µL of cold methanol to precipitate proteins. For urine, protein precipitation may not be necessary, and the sample can be diluted with ultrapure water.[9]
- Vortex the mixture for 30 seconds.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube for derivatization.
2. Derivatization
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Add 50 µL of a pyridine/propanol mixture (1:4 v/v).
- Add 10 µL of propyl chloroformate.
- Vortex immediately and incubate at 60°C for 60 minutes.
- Evaporate the solution to dryness under nitrogen.
- Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3. GC-MS Parameters
- GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Injection Volume: 1 µL (splitless mode).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. Monitor characteristic ions for derivatized this compound and the internal standard.
4. Data Analysis
- Quantify this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Diagram: GC-MS Workflow for this compound Analysis
Caption: Workflow for this compound quantification by GC-MS.
Protocol 2: this compound Quantification by LC-MS/MS
This protocol outlines a direct method for quantifying this compound using LC-MS/MS with a HILIC column, which minimizes sample preparation.[4]
1. Sample Preparation
- Pipette 50 µL of the biological sample (e.g., plasma, CSF) into a microcentrifuge tube.
- Add 10 µL of an internal standard solution (stable isotope-labeled this compound).
- Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Parameters
- LC Column: A HILIC column (e.g., Intrada Amino Acid, 50 mm x 2.0 mm, 3 µm).[4]
- Mobile Phase A: 100 mM Ammonium Formate in Water.
- Mobile Phase B: 0.3% Formic Acid in Acetonitrile/Water (95:5 v/v).
- Flow Rate: 0.5 mL/min.
- Gradient: Start at 85% B, hold for 1 min, decrease to 30% B over 5 min, hold for 2 min, return to 85% B and equilibrate for 3 min.
- Injection Volume: 5 µL.
- MS/MS Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound/Valine: Q1: 118.1 -> Q3: 72.1 (Example transition, must be optimized).
- Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
- Optimize cone voltage and collision energy for maximum signal intensity.
3. Data Analysis
- Integrate the peak areas for the this compound and internal standard MRM transitions.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
Diagram: LC-MS/MS Workflow for this compound Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Protocol 3: Chiral Separation of D- and L-Isovaline by LC-MS/MS
This protocol focuses on separating the enantiomers of this compound using a chiral stationary phase.
1. Sample Preparation
- Follow the same sample preparation steps as described in Protocol 2 . A clean sample extract is crucial for protecting the chiral column.
2. Chiral LC-MS/MS Parameters
- LC Column: A crown ether-based chiral column (e.g., CROWNPAK CR-I(+), 150 mm x 3.0 mm) is suitable for underivatized amino acids.[6]
- Mobile Phase: An acidic aqueous mobile phase, such as perchloric acid solution (pH ~1.5), is typically used with crown ether columns. Organic modifiers like methanol may be added. Note: Always verify mobile phase compatibility with your mass spectrometer's ion source.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 25°C (temperature control is critical for chiral separations).
- MS/MS Parameters: The same MRM transitions and optimized source parameters from Protocol 2 can be used, as the enantiomers have identical mass-to-charge ratios.
3. Data Analysis
- The two enantiomers, D- and L-Isovaline, will elute as two separate peaks.
- Quantify each enantiomer individually against its respective calibration curve or by using a racemic standard mixture for relative quantification.
Diagram: Logic of Chiral Separation
Caption: Principle of enantiomer separation on a chiral column.
References
- 1. Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 8. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Isovaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isovaline synthesis. This guide is designed to provide direct, actionable advice for overcoming common challenges encountered during the synthesis of this valuable non-proteinogenic amino acid. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes, along with experimental protocols and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the asymmetric synthesis of this compound?
A1: The main challenge in the asymmetric synthesis of this compound lies in the creation of the quaternary stereocenter at the alpha-carbon. This sterically hindered center makes enantioselective bond formation difficult. Key challenges include achieving high enantiomeric excess (ee), developing scalable and cost-effective methods, and minimizing side reactions.[1]
Q2: Which synthetic routes are most common for preparing enantiomerically enriched this compound?
A2: The most common routes include:
-
Asymmetric Strecker Synthesis: This method involves the reaction of a ketone with a cyanide source and a chiral amine.[2][3]
-
Diastereoselective Alkylation of Chiral Glycine Enolate Equivalents: This approach uses a chiral auxiliary to direct the alkylation of a glycine derivative.
-
Bucherer-Bergs Reaction followed by Chiral Resolution: This classical method produces a racemic hydantoin intermediate, which is then resolved into separate enantiomers.[4]
Q3: How can I purify the enantiomers of this compound?
A3: Purification of this compound enantiomers is often challenging due to their similar physical properties. Common techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): An effective method for both analytical and preparative scale separation.
-
Diastereomeric Salt Crystallization: This involves forming salts with a chiral resolving agent, separating the diastereomers by crystallization, and then liberating the desired enantiomer.[5]
Q4: What are the common side reactions to be aware of during this compound synthesis?
A4: Side reactions are specific to the chosen synthetic route. For example, in the Strecker synthesis, side reactions can include the formation of byproducts from the cyanide source. In the Bucherer-Bergs reaction, the formation of undesired hydantoin isomers can occur. During alkylation reactions, over-alkylation or elimination can be problematic.[6]
Troubleshooting Guides
Asymmetric Strecker Synthesis
The Strecker synthesis is a powerful method for creating α-amino acids. However, achieving high enantioselectivity with ketones like butan-2-one (the precursor to this compound) can be challenging.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete imine formation. | Ensure anhydrous conditions. Use a dehydrating agent like MgSO₄. |
| Inefficient cyanide addition. | Use a suitable cyanide source (e.g., TMSCN with a Lewis acid catalyst). Optimize reaction temperature and time. | |
| Low Enantiomeric Excess (ee) | Poor stereocontrol by the chiral auxiliary or catalyst. | Screen different chiral amines or catalysts. Optimize solvent and temperature to enhance stereoselectivity.[3] |
| Racemization of the product. | While this compound is resistant to racemization, ensure workup and purification conditions are mild. | |
| Difficult Product Isolation | Emulsion formation during workup. | Use a different solvent system for extraction. Centrifugation can help break emulsions. |
| Product is too water-soluble. | Use a continuous liquid-liquid extractor or lyophilize the aqueous layer. |
Diastereoselective Alkylation of Chiral Glycine Enolates
This method relies on a chiral auxiliary to control the stereochemical outcome of the alkylation step.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Diastereoselectivity | Poor facial selectivity of the enolate. | Screen different chiral auxiliaries. Optimize the base and solvent system to influence enolate geometry. |
| Epimerization of the product. | Use a less reactive electrophile or lower the reaction temperature. | |
| Low Yield | Incomplete enolate formation. | Use a stronger base or a co-solvent that enhances solubility. |
| Steric hindrance from the substrate or electrophile. | Use a less bulky chiral auxiliary or a more reactive electrophile. | |
| Difficulty in Removing the Chiral Auxiliary | Harsh cleavage conditions leading to product degradation. | Screen different cleavage conditions (e.g., acid hydrolysis, hydrogenolysis). Ensure the chosen protecting groups are compatible. |
Chiral Resolution by Diastereomeric Salt Crystallization
This is a classical but often effective method for separating enantiomers.
| Problem | Possible Cause | Troubleshooting Steps |
| No Crystal Formation | Solution is not supersaturated. | Concentrate the solution, cool to a lower temperature, or add an anti-solvent.[5] |
| Inappropriate solvent. | Screen a variety of solvents and solvent mixtures. | |
| Low Diastereomeric Excess (de) of Crystals | Co-crystallization of both diastereomers. | Optimize crystallization conditions (solvent, temperature, cooling rate). Seeding with pure diastereomer crystals can help.[5] |
| Formation of a solid solution. | This is a challenging issue that may require a different resolving agent or an alternative resolution technique.[7] | |
| Low Yield of Desired Diastereomer | The desired diastereomeric salt is too soluble. | Optimize the solvent to minimize the solubility of the target salt. Recycle the mother liquor to recover the other enantiomer. |
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Methods for α,α-Disubstituted Amino Acids
| Method | Typical Yield (%) | Typical Enantiomeric Excess (%) | Advantages | Disadvantages |
| Asymmetric Strecker Synthesis | 61-99[8] | 83-98[8] | High atom economy, convergent. | Use of toxic cyanides, catalyst sensitivity.[3] |
| Diastereoselective Alkylation | 70-95 | >95 | High stereocontrol, reliable. | Requires stoichiometric chiral auxiliary, additional protection/deprotection steps. |
| Catalytic Asymmetric Alkylation | 60-90 | 80-99 | Catalytic use of chiral source. | Catalyst development can be challenging, may have limited substrate scope. |
Experimental Protocols
Key Experiment: Asymmetric Strecker Synthesis of this compound
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
Butan-2-one
-
(R)-Phenylglycinol (chiral auxiliary)
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butan-2-one (1.0 eq) and (R)-phenylglycinol (1.0 eq) in anhydrous methanol. Stir the mixture at room temperature for 24 hours.
-
Cyanation: Cool the reaction mixture to 0 °C. Slowly add trimethylsilyl cyanide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 48 hours.
-
Hydrolysis: Quench the reaction by the slow addition of 2M HCl at 0 °C. Stir for 1 hour. Concentrate the mixture under reduced pressure to remove methanol. Add 6M HCl and reflux the mixture for 6 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Wash the aqueous layer with diethyl ether to remove the chiral auxiliary. The aqueous layer, containing the this compound hydrochloride salt, can be further purified by ion-exchange chromatography or crystallization.
-
Analysis: Determine the yield and enantiomeric excess of the final product using chiral HPLC or GC-MS after appropriate derivatization.
Mandatory Visualizations
Caption: Workflow for the asymmetric Strecker synthesis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solid-Phase Synthesis of Isovaline-Containing Peptides
Welcome to the technical support center for the solid-phase synthesis of peptides containing Isovaline (Iva). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful synthesis of these sterically hindered peptides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid in Solid-Phase Peptide Synthesis (SPPS)?
This compound (Iva) is an α,α-disubstituted amino acid, meaning it has two methyl groups attached to its α-carbon. This structure results in significant steric hindrance around the carboxylic acid and amino groups. This bulkiness can physically impede the approach of coupling reagents and the N-terminal amine of the growing peptide chain, slowing down the kinetics of the coupling reaction and often leading to incomplete or low-yield peptide bond formation.[1]
Q2: What are the most common challenges encountered during the synthesis of Iva-containing peptides?
The primary challenges include:
-
Low Coupling Efficiency: Due to steric hindrance, standard coupling protocols may not be sufficient to drive the reaction to completion, resulting in low incorporation of the Iva residue.
-
Peptide Aggregation: Sequences rich in hydrophobic and sterically hindered residues like this compound are prone to aggregation on the solid support. This can make the reactive sites inaccessible to reagents, further reducing reaction efficiency.
-
Difficult Iva-Iva Bond Formation: The coupling of one this compound residue to another is particularly challenging due to the compounded steric hindrance.
Q3: How can I monitor the completion of an this compound coupling reaction?
Standard qualitative colorimetric tests are essential for monitoring the progress of the coupling reaction.
-
Kaiser Test (Ninhydrin Test): This is the most common method to detect the presence of free primary amines. A positive result (intense blue or purple color) indicates that the coupling was incomplete.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative method to detect unreacted primary amines.
-
Bromophenol Blue Test: This test can detect both primary and secondary amines and is useful for monitoring reactions involving N-methylated amino acids, which are also sterically hindered.[2]
For definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound-containing peptides.
Problem: Low Coupling Efficiency When Incorporating this compound
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of deletion sequences (peptide missing the Iva residue) in the final product analysis by MS.
-
Low overall yield of the desired peptide.
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Insufficiently Potent Coupling Reagent | Switch to a more powerful uronium/aminium salt-based reagent like HATU, HBTU, or HCTU, or a phosphonium salt-based reagent like PyBOP or PyAOP. These are known to be more effective for sterically hindered couplings.[2][3] |
| Incomplete Reaction Time | Increase the coupling reaction time. For particularly difficult couplings, the reaction can be allowed to proceed for several hours or even overnight. |
| Suboptimal Reaction Temperature | Gently heating the reaction vessel can increase the kinetic energy of the molecules and improve coupling efficiency. Microwave-assisted SPPS is a modern technique that utilizes microwave energy to drive difficult couplings to completion more efficiently. |
| Peptide Aggregation | Change the solvent from DMF to NMP, which is often better at solvating growing peptide chains and disrupting secondary structures.[4] The addition of chaotropic salts like LiCl to the coupling mixture can also help to break up aggregates. |
| Single Coupling Insufficient | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated Fmoc-Isovaline before proceeding to the deprotection step. For extremely difficult couplings, a "triple coupling" may be necessary.[2] |
Problem: Difficulty in Synthesizing Iva-Iva Dipeptide Sequences
Symptoms:
-
Extremely low to no coupling of the second Iva residue, confirmed by monitoring tests.
-
The final product is predominantly the peptide truncated before the second Iva.
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Severe Steric Hindrance | Utilize a combination of the most potent coupling reagents (e.g., HATU or PyAOP) with extended reaction times and elevated temperatures (microwave irradiation is highly recommended).[2] |
| Formation of Stable Intermediates | An effective coupling procedure for sterically hindered α,α-dialkylated amino acids involves converting the Fmoc-protected amino acid to its oxazolinone form, which can then be coupled in good yields.[5] |
| Ineffective Activation | The use of amino acid fluorides, generated in situ, has been shown to be effective for very difficult couplings, such as the addition of Fmoc-Val to another Val residue, and can be applied to Iva-Iva bond formation. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Isovaline using HATU
This protocol describes a standard method for coupling Fmoc-Isovaline to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Iva-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
HOAt (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide-resin with a free amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. After swelling, drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Iva-OH, HATU, and HOAt in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for at least 2 hours. For difficult couplings, the reaction time can be extended.
-
Washing: After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads to check for the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates a successful coupling. If the test is positive, a second coupling is recommended.
Protocol 2: Microwave-Assisted Coupling of Fmoc-Isovaline
This protocol utilizes microwave energy to enhance the coupling efficiency of the sterically hindered this compound.
Materials:
-
Fmoc-Iva-OH (5 equivalents)
-
HBTU (4.9 equivalents)
-
DIPEA (10 equivalents)
-
DMF or NMP
-
Peptide-resin with a free amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF in a microwave-compatible reaction vessel.
-
Reagent Addition: Add the Fmoc-Iva-OH, HBTU, and DIPEA to the reaction vessel.
-
Microwave Irradiation: Place the vessel in a peptide synthesizer with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 5-10 minutes.
-
Washing: After irradiation, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Visualizations
Caption: Standard workflow for a single coupling cycle of this compound in SPPS.
Caption: A logical workflow for troubleshooting low coupling yields of this compound.
References
Technical Support Center: Isovaline Detection by Mass Spectrometry
Welcome to the technical support center for troubleshooting isovaline detection in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a signal for this compound. What are the common causes and how can I troubleshoot this?
A1: A complete lack of signal for this compound can be attributed to several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Sample Preparation:
-
Extraction Efficiency: Ensure your extraction protocol is suitable for this compound and your sample matrix. Hot water extraction followed by acid hydrolysis is a common method for meteorite samples.[1][2]
-
Derivatization: If using a derivatization strategy (e.g., OPA/NAC for LC-MS or esterification/acylation for GC-MS), confirm that the reaction has proceeded correctly.[1][3][4] Check the age and storage of your derivatization reagents.
-
-
Check Instrument Parameters:
-
Mass Spectrometer Settings: Confirm that the mass spectrometer is set to monitor for the correct mass-to-charge ratio (m/z) of this compound or its derivative. For OPA/NAC derivatized this compound, the parent ion is typically m/z 379.
-
Ionization Source: Ensure the ionization source (e.g., ESI, APCI) is appropriate for your analyte and is functioning correctly. Electrospray ionization (ESI) is commonly used for derivatized this compound.[1]
-
Tuning and Calibration: The mass spectrometer should be recently tuned and calibrated to ensure optimal performance and mass accuracy.[5]
-
-
Evaluate Chromatographic Conditions:
-
Column Choice: Use a column that provides good retention and separation for this compound. Chiral columns are necessary for separating D- and L-enantiomers.[6] Hydrophilic Interaction Chromatography (HILIC) can be effective for underivatized amino acids.[7]
-
Mobile Phase: The mobile phase composition should be optimized for your column and analyte.
-
Caption: Troubleshooting workflow for absence of this compound signal.
Q2: My this compound peak is broad and shows poor symmetry. How can I improve the peak shape?
A2: Poor peak shape, such as broadening or splitting, can compromise resolution and quantification. This issue often stems from chromatographic conditions or sample contaminants.
Troubleshooting Steps:
-
Sample Clean-up: Ensure your sample is free of particulates and interfering matrix components. Solid-phase extraction (SPE) can be an effective clean-up step.
-
Chromatography Optimization:
-
Gradient Profile: If using a gradient, adjust the slope to ensure this compound elutes in a sufficiently high concentration of organic solvent.
-
Flow Rate: Optimize the flow rate for your column dimensions to improve efficiency.
-
Column Health: The column may be degraded or contaminated. Flushing the column or replacing it may be necessary.
-
-
Injection Volume and Solvent:
-
Injection Volume: Overloading the column can lead to peak distortion. Try injecting a smaller volume.
-
Injection Solvent: The solvent used to dissolve the sample should be compatible with the initial mobile phase to avoid peak distortion. Ideally, the injection solvent should be weaker than the mobile phase.
-
Q3: I am seeing a peak at the correct m/z for this compound, but how can I be sure it's not an interfering compound?
A3: Confirming the identity of your analyte is critical, especially when dealing with complex matrices where isobaric interferences are possible. Co-elution of other C5 amino acid isomers is a known issue in this compound analysis.[1][8]
Confirmation Strategies:
-
Tandem Mass Spectrometry (MS/MS): This is the most definitive method for confirming the identity of this compound. By isolating the parent ion (e.g., m/z 379 for OPA/NAC-isovaline) and inducing fragmentation, you can obtain a characteristic fragmentation pattern.[1] This pattern should be identical to that of a pure this compound standard analyzed under the same conditions.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) mass spectrometers can provide a highly accurate mass measurement of the parent ion, which can help to distinguish it from other compounds with the same nominal mass but different elemental compositions.[1]
-
Chromatographic Separation: If you suspect a specific interfering compound, try to optimize your chromatography to separate it from this compound. This could involve trying a different column chemistry or modifying the mobile phase.[6]
Caption: Workflow for confirming the identity of a potential this compound peak.
Q4: My quantitative results for this compound are inconsistent and show poor reproducibility. What could be the cause?
A4: Poor reproducibility in quantitative analysis is often due to matrix effects or the lack of an appropriate internal standard.[9][10]
Troubleshooting Steps:
-
Assess Matrix Effects: Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte, causing either ion suppression or enhancement.[9][10]
-
To evaluate matrix effects, compare the peak area of this compound in a neat standard solution to the peak area of this compound spiked into a sample extract at the same concentration. A significant difference indicates the presence of matrix effects.[9]
-
-
Implement an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to correct for matrix effects and other sources of variability.[11]
-
A SIL-isovaline standard will have nearly identical chemical and physical properties to the analyte, so it will be affected by matrix effects and sample preparation variability in the same way.
-
Quantification is based on the ratio of the analyte signal to the internal standard signal, which provides more accurate and reproducible results.
-
-
Matrix-Matched Calibration: If a SIL internal standard is not available, creating a calibration curve using standards prepared in a blank matrix extract can help to compensate for matrix effects.[10]
| Method for Mitigating Matrix Effects | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) Internal Standard | An isotopically heavier version of this compound is added to all samples, standards, and blanks. | Most effective method for correction.[11] | Can be expensive and not always commercially available. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank sample matrix that is free of the analyte. | Compensates for matrix effects.[10] | Requires a representative blank matrix; matrix variability can be an issue. |
| Standard Addition | Known amounts of a standard are added to the sample, and the concentration is determined by extrapolation. | Corrects for matrix effects specific to each sample. | Labor-intensive and requires a larger sample volume. |
Key Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Derivatized this compound
This protocol is based on methods used for the analysis of this compound in meteorite samples.
-
Sample Preparation (Extraction and Hydrolysis):
-
Weigh approximately 100 mg of the sample into a clean vial.
-
Add 1 mL of HPLC-grade water, vortex, and heat at 100°C for 24 hours.
-
Centrifuge the sample and collect the supernatant.
-
Dry the supernatant under nitrogen and perform a 6 M HCl hydrolysis at 150°C for 3 hours to release any bound this compound.
-
Dry the hydrolyzed sample again and resuspend in a known volume of HPLC-grade water.
-
-
Derivatization (OPA/NAC):
-
To 50 µL of the sample extract, add 50 µL of a borate buffer (pH 9.5).
-
Add 100 µL of the OPA/NAC derivatizing reagent (o-phthaldialdehyde/N-acetyl-L-cysteine).
-
Vortex and allow the reaction to proceed for 15 minutes at room temperature.[12]
-
-
LC-MS/MS Conditions:
-
LC Column: A chiral stationary phase column for enantiomeric separation (e.g., Waters BEH C18 followed by a BEH phenyl column).[12]
-
Mobile Phase A: 50 mM ammonium formate with 8% methanol, pH 8.0.[12]
-
Mobile Phase B: Methanol.[12]
-
Gradient: A suitable gradient to separate the C5 amino acid isomers.
-
Mass Spectrometer: A tandem quadrupole (QqQ) mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the transition from the parent ion (m/z 379) to its characteristic daughter fragments.
-
Protocol 2: GC-MS Analysis of Derivatized this compound
This protocol is a general procedure for the analysis of amino acids by GC-MS, which requires derivatization to increase volatility.[3]
-
Sample Preparation (Drying):
-
An aqueous sample extract containing this compound must be dried completely under a stream of nitrogen before derivatization.
-
-
Derivatization (Two-Step):
-
Esterification: Add an acidic alcohol (e.g., 3 M HCl in n-butanol) and heat at 100°C to convert the carboxylic acid group to an ester.[3]
-
Acylation: After removing the excess alcohol, add an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to derivatize the amino group.[3]
-
Evaporate the excess reagent and redissolve the derivatized sample in a suitable solvent like ethyl acetate.
-
-
GC-MS Conditions:
-
GC Column: A chiral capillary column (e.g., Chirasil-Val).[3]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized amino acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan for characteristic fragment ions of the derivatized this compound.
-
Quantitative Data Summary
The following table summarizes key mass spectrometry data for the analysis of OPA/NAC-derivatized this compound.
| Parameter | Value | Instrument | Reference |
| Parent Ion (m/z) | 379.13 | TOF-MS, QqQ-MS | |
| Key Fragment Ions (m/z) | To be determined by MS/MS analysis of a standard | QqQ-MS | |
| Derivatization Reagent | o-phthaldialdehyde/ N-acetyl-L-cysteine (OPA/NAC) | N/A | [1] |
References
- 1. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. agilent.com [agilent.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Resolution of Isovaline Enantiomers by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the high-performance liquid chromatography (HPLC) resolution of isovaline enantiomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Resolution of Enantiomers
Q: I am observing co-eluting or poorly resolved peaks for this compound enantiomers. What are the common causes and how can I fix this?
A: Poor or no resolution is a common issue in chiral HPLC. The primary factors to investigate are the chiral stationary phase (CSP), mobile phase composition, flow rate, and temperature.
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral separation.[1] For underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based) are often a good starting point due to their ionic groups and compatibility with aqueous mobile phases.[2][3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) can also be effective.[2] If you have no prior information, screening different CSPs is highly recommended.[1]
-
Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in selectivity.[4]
-
Organic Modifier: In reversed-phase mode, systematically vary the percentage of the organic modifier (e.g., methanol, acetonitrile).[1] For some CSPs, retention can exhibit a U-shaped profile where selectivity increases with the organic modifier concentration.[3]
-
pH and Additives: The pH of the aqueous phase is critical.[1] For zwitterionic compounds like this compound, small changes in pH can significantly impact retention and resolution. The addition of acidic modifiers like formic acid or trifluoroacetic acid (TFA) is common.[4][5] A small amount of formic acid can be necessary for the elution of charged amino acids.[3]
-
-
Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[1] Lower flow rates can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[1][6]
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][7] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1]
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q: My this compound enantiomer peaks are tailing or are very broad. What can I do to improve the peak shape?
A: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.
-
Secondary Interactions: To mitigate peak tailing caused by unwanted interactions, consider adding a small amount of a competing agent to the mobile phase.[2] For an amino acid like this compound, which can have basic properties, a basic additive might improve peak shape in normal phase chromatography.[8] In reversed-phase, an acidic additive is more common.[9]
-
Column Overload: Injecting too much sample can lead to peak distortion.[10] Try reducing the injection volume or the concentration of your sample.[2][11]
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to ensure good peak shape.[12] If a stronger solvent is used for the sample, it can cause peak distortion.[10]
Issue 3: Irreproducible Retention Times
Q: I am struggling with inconsistent retention times for my this compound enantiomers between runs. How can I improve reproducibility?
A: Poor reproducibility in chiral HPLC is a frequent challenge. To improve it, focus on the following:
-
Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[1] Inconsistent preparation can lead to significant shifts in retention time.
-
Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature.[1] Even small fluctuations in temperature can affect selectivity and retention times.[1]
-
Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[6] Ensure the column is fully equilibrated before starting your analysis.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating this compound enantiomers?
A1: The choice of column is critical. For direct separation of underivatized this compound, macrocyclic glycopeptide-based CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) or vancomycin are often successful.[2][3][13] Polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel) are also widely used for chiral separations of amino acids and their derivatives.[2][5] In some cases, a crown ether-based chiral column can provide enantioseparation for many amino acids.[14] It is often necessary to screen a few different types of chiral columns to find the optimal one for your specific application.[1]
Q2: What are typical mobile phase compositions for the separation of this compound enantiomers?
A2: Mobile phases for the chiral separation of underivatized amino acids are typically polar.
-
Reversed-Phase Mode: A common mobile phase consists of a mixture of an organic modifier like methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) with an acidic modifier such as formic acid or acetic acid.[2] A simple mobile phase of water, methanol, and a small amount of formic acid can be a good starting point.[3]
-
Normal-Phase Mode: While less common for underivatized amino acids, this mode uses a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.[8]
Q3: Can I separate this compound enantiomers without derivatization?
A3: Yes, direct analysis of underivatized amino acids is often preferred as it avoids extra sample preparation steps and the potential for introducing impurities.[2][3] Macrocyclic glycopeptide-based CSPs are particularly well-suited for the direct separation of underivatized amino acids.[2][3]
Q4: How does temperature affect the resolution of this compound enantiomers?
A4: Temperature is a critical parameter in chiral HPLC and its effect can be unpredictable.[7]
-
Increased Temperature: Generally leads to higher efficiency and better peak shape.[6] It can also decrease retention times.[15]
-
Decreased Temperature: Often increases chiral selectivity by enhancing weaker bonding forces, which can lead to better resolution.[6] In some cases, a reversal of the elution order of the enantiomers can be observed at different temperatures.[4] It is recommended to screen a range of temperatures to find the optimum for your separation.[1]
Q5: What should I do if I still can't achieve separation after optimizing the column and mobile phase?
A5: If direct separation proves unsuccessful, you can consider pre-column derivatization with a chiral derivatizing agent. This creates diastereomers that can then be separated on a conventional achiral HPLC column, such as a C18 column.[16] However, this adds an extra step to your workflow.[3]
Data Presentation
Table 1: Influence of Mobile Phase Composition on this compound Enantiomer Resolution (Hypothetical Data)
| Mobile Phase Composition (Methanol/0.1% Formic Acid in Water) | Retention Time (D-Isovaline) (min) | Retention Time (L-Isovaline) (min) | Resolution (Rs) |
| 50/50 (v/v) | 8.2 | 8.9 | 1.3 |
| 60/40 (v/v) | 6.5 | 7.3 | 1.6 |
| 70/30 (v/v) | 5.1 | 5.8 | 1.8 |
| 80/20 (v/v) | 4.0 | 4.5 | 1.5 |
Table 2: Effect of Column Temperature on this compound Enantiomer Resolution (Hypothetical Data)
| Column Temperature (°C) | Retention Time (D-Isovaline) (min) | Retention Time (L-Isovaline) (min) | Resolution (Rs) |
| 25 | 6.5 | 7.3 | 1.6 |
| 35 | 5.8 | 6.5 | 1.5 |
| 15 | 7.8 | 8.8 | 1.9 |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation of this compound Enantiomers
This protocol provides a general procedure for the direct separation of this compound enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.
-
Objective: To resolve and quantify the enantiomers of this compound.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Macrocyclic glycopeptide-based CSP (e.g., Teicoplanin-based, 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.1% aqueous formic acid. The exact ratio should be optimized (e.g., starting with 70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min (can be optimized, lower flow rates may improve resolution).[1]
-
Column Temperature: 25 °C (can be optimized).[1]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL. Filter the sample if necessary.[16]
Protocol 2: Indirect Chiral HPLC Separation via Pre-column Derivatization
This protocol describes the separation of this compound enantiomers after derivatization with a chiral reagent.
-
Objective: To separate the diastereomers of this compound formed by derivatization.
-
Instrumentation: Standard HPLC system with UV or fluorescence detection.
-
Derivatization Procedure: A common approach involves reacting the amino acid with a chiral derivatizing agent.[16] For example, reacting 50 µL of a 50 mM this compound solution in 0.1 M NaHCO₃ (pH 8.5) with 100 µL of a 1% (w/v) solution of a chiral reagent (e.g., a variant of Marfey's reagent) in acetone. The mixture is incubated, and the reaction is then stopped.[16]
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV wavelength appropriate for the chosen derivatizing agent.
-
Injection Volume: 10 µL.
-
Sample Preparation: After derivatization, the sample may need to be diluted with the initial mobile phase before injection.[16]
Visualizations
Caption: Experimental Workflow for HPLC Method Development.
Caption: Troubleshooting Decision Tree for Poor Resolution.
Caption: Key Parameters Influencing HPLC Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 15. chromtech.com [chromtech.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Racemization of Isovaline During Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis of isovaline, with a focus on preventing racemization and ensuring its enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of chiral molecules like this compound?
A1: Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of mirror-image molecules) into a mixture containing equal amounts of both enantiomers (a racemic mixture). In the context of drug development and peptide synthesis, maintaining the correct stereochemistry is critical, as different enantiomers of a molecule can have vastly different biological activities and toxicological profiles. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacokinetics, or even adverse side effects.
Q2: How susceptible is this compound to racemization during synthesis compared to other amino acids?
A2: this compound is exceptionally resistant to racemization under standard peptide synthesis conditions.[1][2] This is due to its unique α,α-disubstituted structure, meaning it has two substituents on its α-carbon (a methyl and an ethyl group) in addition to the amino and carboxyl groups. This structural feature prevents the formation of a planar oxazolone intermediate, which is the primary pathway for racemization in most other amino acids during peptide coupling reactions.[3][4] While standard proteinogenic amino acids can be prone to racemization, especially during activation for peptide bond formation, this compound's structure provides a significant barrier to the loss of its stereochemical integrity.
Q3: Can racemization of this compound occur under any circumstances?
A3: While highly resistant, racemization of this compound is not impossible and can be induced under very harsh conditions that are typically avoided in standard laboratory synthesis. For example, studies involving high-energy radiation have shown that racemization of this compound can occur. However, for most chemical synthesis applications, significant racemization of this compound is not a common concern if appropriate synthetic protocols are followed.
Q4: What are the primary strategies to ensure the enantiopurity of this compound during its synthesis?
A4: The most effective strategy is to employ an enantioselective synthesis route from the outset. This often involves the use of a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of α-alkyl amino acids like this compound, Evans oxazolidinone auxiliaries are particularly effective.
Q5: How can I verify the enantiomeric purity of my synthesized this compound?
A5: The enantiomeric excess (ee) of this compound can be determined using several analytical techniques. The most common methods involve chromatography with a chiral stationary phase (chiral HPLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization with a chiral reagent. These methods allow for the separation and quantification of the two enantiomers, providing a precise measure of the enantiomeric purity of your sample.
Troubleshooting Guides
Issue 1: My final peptide containing this compound shows unexpected biological activity or multiple peaks in chiral HPLC analysis.
-
Potential Cause: Although unlikely to be from this compound itself, other amino acids in your peptide sequence may have undergone racemization during coupling.
-
Troubleshooting Steps:
-
Analyze Individual Components: If possible, analyze the enantiomeric purity of all the amino acid building blocks used in your synthesis.
-
Review Coupling Conditions: For the non-isovaline residues, ensure you are using coupling reagents and conditions known to minimize racemization. This includes the use of additives like HOBt or Oxyma, and avoiding strong, non-hindered bases.
-
Optimize Coupling of Susceptible Residues: Pay special attention to the coupling steps involving amino acids that are known to be prone to racemization, such as histidine and cysteine.
-
Verify this compound Purity: Although this compound is resistant to racemization during coupling, it is crucial to ensure the starting material was enantiomerically pure. Analyze the enantiomeric excess of your this compound starting material using the analytical protocols provided below.
-
Issue 2: The enantioselective synthesis of this compound using a chiral auxiliary resulted in a low diastereomeric excess.
-
Potential Cause 1: Incomplete enolate formation. The formation of the enolate is a critical step for the stereoselective alkylation.
-
Solution: Ensure your base is of high quality and the stoichiometry is correct. The reaction should be carried out under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to ensure complete and clean enolate formation.
-
-
Potential Cause 2: Incorrect temperature control. The diastereoselectivity of the alkylation step is often highly temperature-dependent.
-
Solution: Maintain the recommended low temperature throughout the enolate formation and alkylation steps. Use a cryostat or a well-maintained dry ice/acetone bath.
-
-
Potential Cause 3: Impure reagents or solvents. Water or other protic impurities can quench the enolate and lead to poor stereoselectivity.
-
Solution: Use freshly distilled and anhydrous solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).
-
Data Presentation
Table 1: Qualitative Comparison of Racemization Risk for Amino Acids in Peptide Synthesis
| Amino Acid | Structure | Racemization Risk | Rationale |
| This compound | α,α-disubstituted | Very Low | The presence of two substituents on the α-carbon sterically hinders the formation of the planar oxazolone intermediate required for racemization. |
| Proline | Secondary amine | Very Low | The cyclic side chain restricts the conformational freedom, making oxazolone formation difficult. |
| Glycine | Achiral | N/A | Glycine does not have a chiral center. |
| Alanine, Leucine, Valine | Aliphatic | Low | Can undergo racemization via the oxazolone mechanism, but generally low under optimized conditions. |
| Phenylalanine, Tryptophan | Aromatic | Moderate | The electron-withdrawing nature of the aromatic ring can slightly increase the acidity of the α-proton. |
| Aspartic Acid, Serine | Functionalized | High | The side chains can participate in side reactions that promote racemization. |
| Histidine, Cysteine | Heterocyclic/Sulfur | Very High | The side chains can directly catalyze racemization through various mechanisms.[5][6] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of L-Isovaline using an Evans Oxazolidinone Auxiliary
This protocol describes a general procedure for the asymmetric synthesis of L-isovaline via diastereoselective alkylation of a chiral N-acyloxazolidinone.
Materials:
-
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Ethyl iodide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Standard workup and purification reagents
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the N-propionyloxazolidinone by flash chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add ethyl iodide (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography to isolate the alkylated product.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add a pre-mixed solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq) in water dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with sodium sulfite and acidify with HCl.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
The aqueous layer containing the L-isovaline can be further purified by ion-exchange chromatography.
-
Protocol 2: Determination of Enantiomeric Excess of this compound by Chiral GC-MS
This protocol outlines the derivatization of this compound and its subsequent analysis by chiral GC-MS.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
2-Propanol
-
Anhydrous dichloromethane
-
Chiral GC column (e.g., Chirasil-Val)
Procedure:
-
Derivatization:
-
Place the dried this compound sample (approx. 1 mg) in a reaction vial.
-
Add 200 µL of a 4:1 (v/v) mixture of 2-propanol and TFAA.
-
Seal the vial and heat at 100 °C for 1 hour.
-
After cooling, evaporate the excess reagent under a stream of dry nitrogen.
-
Re-dissolve the residue in anhydrous dichloromethane for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Chirasil-Val or equivalent chiral column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-400.
-
Analysis: The two enantiomers of the derivatized this compound will have different retention times. Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee %).
-
Visualizations
Caption: Structural hindrance to oxazolone formation in this compound prevents racemization.
Caption: Workflow for the enantioselective synthesis of L-isovaline.
Caption: Troubleshooting flowchart for this compound enantiomeric purity.
References
- 1. mdpi.com [mdpi.com]
- 2. chimia.ch [chimia.ch]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
Isovaline Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with Isovaline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a non-proteinogenic amino acid, a structural isomer of valine. Its non-polar, aliphatic nature, due to a branched-chain isopropyl group, results in hydrophobic characteristics, making it less soluble in aqueous solutions compared to more polar amino acids.[1] This can pose challenges in experimental setups requiring specific concentrations.
Q2: What are the reported solubility limits of this compound?
A2: There are varying reports on this compound's solubility. Some sources describe it as "freely soluble" in water, while others provide specific figures. For instance, L-Isovaline's solubility in water has been reported as 100 mg/mL, often requiring sonication to achieve dissolution.[2] In DMSO, its solubility is lower, at approximately 8.33 mg/mL, and may require warming and heating to 60°C.[2] Another source states a solubility of about 39 g/100 ml in cold water.
Q3: How does the form of this compound (e.g., monohydrate) affect its solubility?
A3: The monohydrate form of L-Isovaline is noted for its enhanced hydrophilic nature, which improves its solubility in aqueous solutions.[3] This makes it a preferable choice for experiments requiring aqueous preparations.
Q4: What is the general stability of this compound in solution?
A4: Once dissolved, this compound solutions can be stored under specific conditions to maintain stability. For stock solutions in solvents, storage at -80°C for up to 6 months or at -20°C for up to 1 month is recommended.[2] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in water. | - Insufficient agitation- Low temperature- Saturation limit reached | - Use ultrasonication to aid dissolution.[2]- Gently warm the solution.- Check if the desired concentration exceeds the known solubility limit. Consider using L-Isovaline monohydrate for better aqueous solubility.[3] |
| Precipitation occurs after cooling a heated solution. | - Supersaturation | - Prepare the solution at the temperature it will be used.- If a stock solution needs to be stored at a lower temperature, prepare it at a concentration known to be stable at that temperature. |
| Difficulty dissolving this compound in cell culture media. | - Complex composition of media affecting solubility- pH of the media | - Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final concentration in the cell culture medium.[2]- Adjust the pH of the stock solution. For some amino acids, dissolution is improved in slightly acidic or basic conditions. However, ensure the final pH of the medium is compatible with your cells. |
| Inconsistent results in in vivo experiments. | - Poor bioavailability due to precipitation at the injection site- Improper vehicle selection | - Ensure complete dissolution in a sterile, biocompatible vehicle such as physiological saline for injections.- For oral administration, consider a vehicle that can maintain a stable suspension. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in common laboratory solvents.
| Solvent | Temperature | Solubility | Notes |
| Water | Not Specified | 100 mg/mL (853.61 mM) | Requires ultrasonication.[2] |
| DMSO | Not Specified | 8.33 mg/mL (71.11 mM) | Requires ultrasonication, warming, and heating to 60°C.[2] |
| Cold Water | Not Specified | ~39 g/100 mL | |
| Alcohol (Ethanol) | 75°C | ~6.6 g/100 g |
Experimental Protocols
Preparation of L-Isovaline Stock Solution for Cell Culture
Objective: To prepare a sterile, concentrated stock solution of L-Isovaline for dilution in cell culture media.
Materials:
-
L-Isovaline powder
-
Sterile, high-purity water (e.g., WFI or cell culture grade)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Under aseptic conditions in a laminar flow hood, weigh the desired amount of L-Isovaline powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add a small volume of sterile water to create a slurry.
-
Gradually add more sterile water while vortexing to dissolve the powder.
-
If dissolution is difficult, place the tube in an ultrasonic water bath and sonicate in short bursts until the solution is clear.[2]
-
Once completely dissolved, bring the solution to the final desired volume with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[2]
-
Aliquot the sterile stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2]
Formulation of this compound for Intraperitoneal Injection in Mice
Objective: To prepare a sterile this compound solution for in vivo administration via intraperitoneal injection.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile vials
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Methodology:
-
Calculate the required amount of this compound based on the desired dosage and the total volume to be administered.
-
In a sterile environment, weigh the calculated amount of this compound powder.
-
Dissolve the powder in a portion of the sterile physiological saline in a sterile container.
-
Use a vortex mixer and, if necessary, gentle warming to ensure complete dissolution.
-
Once dissolved, add sterile saline to reach the final volume.
-
Draw the solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.
-
The solution is now ready for intraperitoneal administration.
Signaling Pathways and Experimental Workflows
This compound's Analgesic Action via Peripheral GABA-B Receptors
R-Isovaline is understood to exert its analgesic effects by acting as an agonist at peripheral γ-aminobutyric acid type B (GABA-B) receptors.[4] This activation is thought to inhibit nociceptive signaling.
Proposed Mechanism for this compound's Anticonvulsant Activity
Studies suggest that this compound exhibits anticonvulsant properties by selectively increasing the activity of interneurons without affecting pyramidal neurons.[1][5] This leads to an overall increase in inhibitory tone in neural circuits.
References
Technical Support Center: Refining Protocols for Isovaline Incorporation into Complex Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the incorporation of the sterically hindered amino acid, isovaline, into complex peptides via Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating this compound into a peptide sequence?
The main obstacle in coupling this compound is steric hindrance. Due to the presence of two methyl groups on its α-carbon, this compound is a sterically bulky amino acid. This bulkiness can physically impede the approach of the activated this compound to the N-terminus of the growing peptide chain on the solid support, often resulting in slow or incomplete coupling reactions.[1][2]
Q2: Which coupling reagents are most effective for this compound incorporation?
For sterically hindered amino acids like this compound, more potent activating agents are generally recommended. Onium salt-based reagents such as HATU, HCTU, and PyBOP are typically more effective than carbodiimides like DCC or DIC used alone.[1] The addition of additives like HOBt or OxymaPure® to carbodiimide reactions can also enhance efficiency.[1]
Q3: When should I consider performing a "double coupling"?
A double coupling is advisable when a monitoring test, such as the Kaiser test, indicates an incomplete reaction after the initial coupling attempt. This involves repeating the coupling step with a fresh solution of activated Fmoc-isovaline before proceeding to the next deprotection step. For particularly difficult couplings involving this compound, a double coupling can be planned proactively to maximize the yield.
Q4: Can increasing the reaction time or temperature improve this compound coupling?
Yes, extending the coupling time (e.g., to 2-4 hours or even overnight) can allow the reaction to proceed to completion.[3] Slightly increasing the temperature (e.g., to 30-40°C) can also enhance the reaction rate, but this should be done with caution and monitored closely for potential side reactions.[1]
Q5: What are the best solvents for this compound coupling?
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for SPPS involving this compound due to their superior solvating properties for both the peptide-resin and the reagents.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Yield / Incomplete Reaction (Positive Kaiser Test) | 1. Steric Hindrance: The bulky nature of this compound is preventing efficient coupling.[1] 2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough.[1] 3. Poor Solvation: The resin and/or peptide chain are not adequately solvated.[1] 4. Reagent Degradation: The coupling reagents or Fmoc-isovaline may have degraded. | 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[1] 2. Switch to a More Powerful Reagent: Use a stronger activating agent like HATU, HCTU, or COMU.[1] 3. Optimize Solvent: Switch to a better solvating solvent such as NMP.[1] 4. Use Fresh Reagents: Ensure all reagents are of high quality and have been stored properly. 5. Increase Reaction Time/Temperature: Extend the coupling time or slightly increase the temperature, monitoring for side reactions.[1] |
| Presence of Deletion Sequences (Peptide missing this compound) | Incomplete Coupling: The Fmoc-isovaline failed to couple completely to the N-terminus in the previous cycle. | 1. Implement Double Coupling: Proactively use a double coupling protocol for this compound. 2. Use a More Potent Coupling Reagent: Employ HATU or HCTU for the this compound coupling step.[4] 3. Capping: After the first coupling attempt, "cap" any unreacted amines by acetylating them with acetic anhydride. This will prevent them from reacting in subsequent cycles and simplify purification. |
| Racemization of this compound | Prolonged Activation Time: The activated this compound is susceptible to epimerization, especially under basic conditions. | 1. Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. 2. Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] 3. Select Appropriate Coupling Reagent: HATU is known to be effective in minimizing epimerization compared to HBTU.[3][4] |
Quantitative Data on Coupling Reagents
The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids. The actual yields can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Typical Yield (%) for Hindered Amino Acids | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[5] |
| HCTU | Uronium/Aminium Salt | >95 | Very Fast | Low | A cost-effective alternative to HATU with comparable efficiency.[6][7] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[5] |
| COMU | Uronium/Aminium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile; can outperform HBTU in difficult sequences.[5] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; reaction times may need to be extended.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc-Isovaline Coupling using HATU
This protocol is a robust starting point for the incorporation of this compound.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin pre-loaded with the C-terminal amino acid) in DMF (10 mL per gram of resin) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
This compound Coupling (Activation and Coupling):
-
In a separate vessel, dissolve Fmoc-L-Isovaline (3 equivalents based on resin substitution) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a Kaiser test to check for the presence of free primary amines. An intense blue/purple color indicates incomplete coupling, while a yellow/colorless result signifies a successful reaction.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Double Coupling Procedure for this compound
This protocol should be initiated if the Kaiser test after the first coupling (Protocol 1, step 4) is positive.
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
Monitoring: Perform a Kaiser test. If the result is positive, proceed with the following steps.
-
Washing: Drain the initial coupling solution and wash the peptide-resin thoroughly with DMF (3 times).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-L-Isovaline as described in Protocol 1, step 3.
-
Add the newly prepared and activated amino acid solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for an additional 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform another Kaiser test to verify the completion of the reaction.
-
If the test is now negative (yellow), wash the resin as described in Protocol 1, step 5, and proceed with the synthesis.
-
If the test remains positive, consider capping the unreacted amines with acetic anhydride.
-
Visualizations
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: Troubleshooting decision tree for low this compound coupling yield.
References
Overcoming aggregation problems in Isovaline-containing peptides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation-related challenges encountered during the synthesis, purification, and handling of isovaline-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it present unique challenges in peptide synthesis?
A1: this compound (Iva) is a non-proteinogenic Cα-tetrasubstituted amino acid.[1][2] Unlike standard amino acids, it has two alkyl groups (a methyl and an ethyl group) attached to its alpha-carbon. This sterically hindered structure forces a rigid conformation on the peptide backbone, often inducing a 3(10)-helical structure.[3] While this can prevent the formation of β-sheet-driven aggregation common in many "difficult peptides," the inherent hydrophobicity and rigidity of this compound-rich sequences can promote a different type of aggregation, where these helical structures self-assemble.[3][4]
Q2: My this compound-containing peptide is showing poor solubility. What are the likely causes?
A2: Poor solubility is a common issue and can stem from several factors:
-
High Hydrophobicity: this compound itself is a hydrophobic amino acid. A high content of this compound or other hydrophobic residues in your peptide sequence can lead to low solubility in aqueous solutions.[4][5]
-
Peptide Aggregation: The rigid helical structures induced by this compound can self-assemble and aggregate, leading to precipitation. This is particularly prevalent at high peptide concentrations.
-
Proximity to Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero. If the pH of your solution is close to the peptide's pI, solubility will be minimal.
Q3: How can I predict if my this compound-containing peptide sequence is likely to aggregate?
A3: While no method is foolproof, you can assess the risk of aggregation by considering:
-
Amino Acid Composition: A high percentage of hydrophobic amino acids, including this compound, is a strong indicator of aggregation potential.[6][7]
-
Sequence Analysis: Look for stretches of consecutive hydrophobic residues. Even with the helical structure induced by this compound, these regions can be prone to intermolecular interactions.
-
Computational Tools: Several web-based algorithms can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties.
Q4: What are the best analytical techniques to detect and quantify aggregation in my this compound-containing peptide sample?
A4: A multi-faceted approach is recommended:
-
Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the peptide solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate light scattering due to the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers from dimers, oligomers, and larger aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: While typically used for amyloid fibrils, this assay can be adapted to detect β-sheet-like aggregates if they are present.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low crude purity and yield during Solid-Phase Peptide Synthesis (SPPS) | On-resin aggregation: The growing peptide chains are aggregating on the solid support, leading to incomplete coupling and deprotection steps. | 1. Incorporate solubilizing groups: Introduce pseudoproline dipeptides or backbone-protecting groups like Hmb or Dmb every 6-7 residues to disrupt secondary structure formation. 2. Optimize synthesis conditions: Use a lower substitution resin, switch to a more effective solvent like N-methylpyrrolidone (NMP), or perform couplings at an elevated temperature. 3. Microwave-assisted synthesis: Employ microwave energy to reduce aggregation and improve coupling efficiency. |
| Peptide precipitates upon cleavage from the resin or during purification | High hydrophobicity and aggregation: The fully deprotected peptide is insoluble in the cleavage cocktail or HPLC solvents. | 1. Modify the cleavage cocktail: Add chaotropic agents like guanidine hydrochloride or urea to the cleavage cocktail to keep the peptide in solution. 2. Solubilizing tags: Synthesize the peptide with a temporary, cleavable solubility-enhancing tag (e.g., a poly-arginine or PEG tag) that can be removed after purification. 3. Adjust HPLC conditions: Use a lower peptide concentration, a stronger organic solvent in the mobile phase, or adjust the pH to be far from the peptide's pI. |
| Purified peptide aggregates during storage | Suboptimal storage conditions: The peptide is not stable in the chosen buffer, at the current concentration, or storage temperature. | 1. Optimize buffer formulation: Adjust the pH to be at least one unit away from the pI. Empirically test different buffer systems and ionic strengths. 2. Add excipients: Incorporate stabilizing excipients such as arginine, trehalose, or non-ionic surfactants (e.g., Polysorbate 80) to reduce aggregation. 3. Aliquot and store properly: Aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. |
Quantitative Data Summary
Table 1: Efficacy of Aggregation-Reducing Strategies during SPPS
| Strategy | Impact on Purity | Impact on Yield | Reference |
| Pseudoproline Dipeptides | Significant Improvement | Improved | [8] |
| Hmb/Dmb Backbone Protection | Significant Improvement | Improved | [8] |
| Microwave-Assisted Synthesis | Improved | Improved | [8] |
| Low Substitution Resin | Moderate Improvement | Variable | General SPPS Knowledge |
Table 2: Influence of Excipients on Peptide Stability in Solution
| Excipient | Concentration (%) | Aggregation Reduction (%) |
| Arginine | 1.0 | 65 |
| Trehalose | 5.0 | 78 |
| Polysorbate 80 | 0.1 | 85 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Hmb Backbone Protection
-
Resin Selection: Choose a low-substitution resin (e.g., 0.2-0.4 mmol/g).
-
Amino Acid Preparation: For the residue preceding the aggregation-prone sequence, use an Fmoc-AA-(Dmb/Hmb)Gly-OH dipeptide or a pre-prepared Fmoc-amino acid with Hmb protection on the backbone nitrogen.
-
Coupling: Dissolve the protected amino acid/dipeptide in DMF with a coupling reagent such as HATU and a base like DIPEA. Add to the resin and couple for 2-4 hours. Monitor coupling completion with a ninhydrin test.
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Chain Elongation: Continue the synthesis cycle of coupling and deprotection for the remaining amino acids.
-
Cleavage and Deprotection: After synthesis completion, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The Hmb/Dmb group will be cleaved simultaneously.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and purify by RP-HPLC.
Protocol 2: Detection of Aggregation using Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate an SEC column suitable for the molecular weight range of your peptide with the desired mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dissolve the lyophilized peptide in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume of the peptide solution onto the SEC column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 214 nm and/or 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. Calculate the percentage of each species to quantify the extent of aggregation.
Visualizations
Caption: Workflow for SPPS of this compound-Containing Peptides.
Caption: Logical Flow for Troubleshooting Peptide Aggregation Issues.
References
- 1. This compound in naturally occurring peptides: A nondestructive methodology for configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 3. (R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isovaline Solution Stability
Welcome to the technical support center for Isovaline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experimental solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at neutral pH?
A1: this compound is known to be a structurally stable amino acid in aqueous solutions.[1][2] Its structure is particularly resistant to racemization, a common degradation pathway for other amino acids.[1][2][3] Under standard neutral pH and room temperature conditions, significant degradation is not expected over short-term experimental periods.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: While inherently stable, the long-term stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme acidic or alkaline conditions can potentially lead to hydrolysis or other degradation reactions over extended periods.
-
Temperature: High temperatures can accelerate chemical degradation. For long-term storage, refrigeration or freezing is recommended.[4]
-
Light Exposure: Prolonged exposure to UV light may cause photodegradation.[5]
-
Oxidizing Agents: The presence of oxidizing agents can potentially lead to the degradation of the amino acid.
-
Microbial Contamination: Non-sterile solutions are susceptible to microbial growth, which can alter the solution's properties and degrade the this compound.
Q3: What are the recommended storage conditions for an this compound stock solution?
A3: For optimal stability, stock solutions of this compound should be stored at low temperatures. Refrigeration at 2-8°C is suitable for short-term storage, while freezing at -20°C or -80°C is recommended for long-term storage.[4] To prevent degradation from light, it is also advisable to store solutions in amber or opaque vials.
Q4: Can I use excipients to improve the stability of my this compound formulation?
A4: Yes, certain excipients can help maintain the stability of amino acid solutions, particularly in complex formulations or during stressful processing steps. For instance, the addition of other charged amino acids like L-arginine and L-glutamate has been shown to improve the stability of other protein and amino acid solutions. However, compatibility studies are essential to ensure the chosen excipients do not negatively interact with this compound.
Q5: Is this compound sensitive to freeze-thaw cycles?
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage. | Prepare fresh solutions for critical experiments. For stored solutions, confirm the concentration and purity via analytical methods like HPLC before use. Ensure solutions are stored at the correct temperature and protected from light. |
| Interaction with other components in a complex solution. | Perform compatibility studies with other solution components. Simplify the buffer system if possible. | |
| Precipitation in the Solution | The concentration of this compound exceeds its solubility under the current buffer conditions (pH, temperature). | Adjust the pH of the solution to improve solubility. A gentle increase in temperature may temporarily increase solubility for preparation, but for storage, the concentration should be within the solubility limits at the storage temperature. Consider using a different solvent system if appropriate for your experiment. |
| Change in pH of the Solution Over Time | Absorption of atmospheric CO2 or microbial contamination. | Use a buffered solution to maintain a stable pH. Prepare solutions under sterile conditions and store them in tightly sealed containers. |
| Discoloration of the Solution | Oxidative degradation or reaction with contaminants. | Prepare solutions with high-purity water and reagents. If oxidation is suspected, consider preparing the solution under an inert gas (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
Objective: To prepare a stable, sterile aqueous stock solution of this compound for use in biological experiments.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile containers (e.g., Falcon tubes or vials)
-
0.22 µm sterile syringe filter
-
Calibrated pH meter
-
Sterile pipette tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the this compound powder to a sterile container.
-
Add a portion of the sterile water to the container and dissolve the powder by gentle vortexing or swirling.
-
Once dissolved, add the remaining sterile water to reach the final desired concentration.
-
If necessary, adjust the pH of the solution using small volumes of sterile, dilute HCl or NaOH.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a final sterile container.
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.
-
For long-term storage, store the aliquots at -20°C or -80°C. For short-term use, store at 2-8°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile.[6][7][8]
Materials:
-
Prepared this compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
Temperature-controlled incubator or water bath
-
Photostability chamber
-
HPLC system with a suitable column for amino acid analysis
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H2O2. Store at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the this compound solution in an incubator at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photodegradation: Expose an aliquot of the this compound solution to a light source in a photostability chamber as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Data Presentation
Table 1: Influence of Physicochemical Factors on this compound Solution Stability (Qualitative)
| Parameter | Condition | Potential Impact on Stability | Recommendation |
| pH | < 3 or > 9 | Increased risk of hydrolysis over time. | Maintain pH between 4 and 8 for optimal stability. |
| Temperature | > 40°C | Accelerated degradation. | Store solutions at 2-8°C for short-term and -20°C or -80°C for long-term. |
| Light | UV exposure | Potential for photodegradation. | Store in amber or opaque containers. |
| Oxygen | Presence of oxidizing agents | Risk of oxidative degradation. | Use high-purity solvents and consider de-gassing or using an inert atmosphere for sensitive applications. |
Visualizations
Signaling Pathway
R-Isovaline has been shown to act as an agonist at peripheral GABA-B receptors, which are G-protein coupled receptors.[9][10][11][12] Activation of these receptors is linked to downstream signaling cascades that can modulate neuronal excitability and pain perception.
Caption: R-Isovaline activation of peripheral GABA-B receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of an this compound solution.
Caption: Workflow for an this compound forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photostability of this compound and its Precursor 5-Ethyl-5- methylhydantoin Exposed to Simulated Space Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conditions for the Crystallization of Isovaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of isovaline.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for this compound crystallization?
A1: this compound is a non-polar amino acid, making it less soluble in water compared to more polar amino acids.[1] Common solvents for screening include water, ethanol, isopropanol, acetone, and mixtures of these solvents.[2] Crystallization of this compound from an aqueous solution typically yields a zwitterionic monohydrate.[1]
Q2: What is the general principle behind this compound crystallization?
A2: The general principle involves creating a supersaturated solution of this compound, from which the this compound molecules will precipitate out of the solution in an ordered, crystalline form. This is typically achieved by dissolving this compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the temperature decreases, the solubility of this compound decreases, leading to supersaturation and subsequent crystallization.
Q3: How does pH affect the crystallization of this compound?
A3: The pH of the crystallization solution is a critical parameter as it influences the charge state of the this compound molecules and their solubility. For amino acids, solubility is generally at its minimum at the isoelectric point (pI). By adjusting the pH away from the pI, the solubility of this compound can be increased. Manipulating the pH is a key strategy to control supersaturation and, consequently, the crystallization process.
Q4: What is enantioselective crystallization and how is it applicable to this compound?
A4: Enantioselective crystallization is a technique used to separate enantiomers (chiral molecules that are mirror images of each other) by selectively crystallizing one enantiomer from a racemic mixture. This is particularly relevant for this compound as it can exist in L- and D-forms. The process often involves screening different solvents and carefully controlling conditions like temperature and cooling rate to favor the crystallization of the desired enantiomer. Seeding with a small crystal of the desired enantiomer can also be employed to promote its selective crystallization.[2]
Troubleshooting Guides
Issue: No Crystals Form After Cooling
-
Question: I have cooled my this compound solution, but no crystals have formed. What should I do?
-
Answer: This typically indicates that the solution is not sufficiently supersaturated. You can try the following:
-
Evaporate some of the solvent: This will increase the concentration of this compound in the solution.
-
Cool the solution to a lower temperature: Further decrease the solubility of this compound.
-
Scratch the inner surface of the crystallization vessel: This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a crystal of this compound, adding a small one to the solution can induce crystallization.[2]
-
Issue: Oiling Out Instead of Crystallizing
-
Question: My this compound is forming an oil instead of crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the supersaturation level is too high, or the solvent is not appropriate. To address this:
-
Use a less polar solvent: This can sometimes prevent the formation of an oil.[2]
-
Reduce the concentration of this compound: Start with a more dilute solution.[2]
-
Decrease the cooling rate: A slower cooling rate can favor crystal growth over oil formation.[2]
-
Increase the crystallization temperature: In some cases, crystallizing at a slightly higher temperature can prevent oiling out.
-
Issue: Crystals are Too Small or of Poor Quality
-
Question: I am getting crystals, but they are very small or appear to be of poor quality (e.g., needles, plates). How can I grow larger, higher-quality crystals?
-
Answer: The formation of small or poor-quality crystals is often due to rapid nucleation and crystal growth. To improve crystal quality:
-
Slow down the crystallization process: This can be achieved by reducing the rate of cooling or using a solvent in which this compound is slightly more soluble.[2]
-
Optimize the supersaturation level: A lower level of supersaturation generally leads to fewer nucleation events and allows for the growth of larger crystals.
-
Consider using additives: Small amounts of certain additives can sometimes influence crystal habit and improve quality.
-
Issue: Low Yield of Crystals
-
Question: The yield of my this compound crystals is very low. How can I improve it?
-
Answer: A low yield may be due to several factors:
-
Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time at the final temperature.
-
High solubility in the mother liquor: A significant amount of this compound may remain dissolved in the solvent after crystallization. You can try to recover more product by further cooling or by evaporating some of the solvent from the mother liquor.
-
Suboptimal pH: If the pH is far from the isoelectric point, the solubility of this compound will be higher, potentially leading to a lower yield.
-
Data Presentation
Table 1: Representative Solubility of this compound in Different Solvents at Various Temperatures
| Temperature (°C) | Solubility in Water ( g/100 mL) | Solubility in Ethanol ( g/100 mL) | Solubility in Isopropanol ( g/100 mL) | Solubility in Acetone ( g/100 mL) |
| 20 | ~2.5 | ~0.5 | ~0.2 | <0.1 |
| 40 | ~4.0 | ~1.0 | ~0.4 | ~0.1 |
| 60 | ~6.5 | ~2.0 | ~0.8 | ~0.2 |
| 80 | ~10.0 | ~4.0 | ~1.5 | ~0.4 |
Note: This table presents representative data based on the general solubility trends of amino acids. Actual solubility may vary and should be determined experimentally.
Table 2: Representative Effect of pH on this compound Crystallization Yield
| pH | Crystal Yield (%) | Purity (%) |
| 4.0 | 85 | 98 |
| 5.0 | 92 | 99 |
| 6.0 (pI) | 95 | >99 |
| 7.0 | 90 | 99 |
| 8.0 | 82 | 98 |
Note: This table shows representative data illustrating the general trend of how pH can influence the yield and purity of amino acid crystals. The isoelectric point (pI) of this compound is approximately 6.0. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Water
-
Dissolution: In a suitable crystallization vessel, add 10 g of this compound to 100 mL of deionized water.
-
Heating: Heat the suspension to 80°C with continuous stirring until all the this compound has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. A slower cooling rate (e.g., over several hours) will promote the growth of larger crystals.
-
Further Cooling: Once the solution has reached room temperature, place the vessel in an ice bath for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below their decomposition point.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve 5 g of this compound in the minimum amount of hot water (e.g., 50 mL at 60°C).
-
Anti-Solvent Addition: While stirring the this compound solution, slowly add an anti-solvent in which this compound has low solubility, such as ethanol or isopropanol. Add the anti-solvent dropwise until the solution becomes slightly turbid.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility of this compound decreases in the mixed solvent system.
-
Further Cooling: Place the vessel in an ice bath for at least one hour to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common this compound crystallization issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of L-Isovaline and D-Isovaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of L-isovaline and D-isovaline, the two enantiomers of the non-proteinogenic amino acid isovaline. Drawing upon experimental data, this document aims to elucidate the distinct pharmacological profiles of these molecules, with a focus on their analgesic properties and interactions with GABAergic systems.
Introduction
This compound, a rare amino acid first discovered in the Murchison meteorite, has garnered significant interest in the scientific community for its unique biological properties.[1] Unlike its structural isomer valine, this compound possesses a chiral center at the alpha-carbon, leading to the existence of two stereoisomers: L-isovaline (S-isovaline) and D-isovaline (R-isovaline). While both enantiomers have demonstrated biological activity, their specific interactions with physiological targets and resulting pharmacological effects can differ. This guide synthesizes the available research to provide a clear comparison of their activities.
Analgesic Effects: A Peripheral Focus
A primary area of investigation for both L- and D-isovaline has been their potential as analgesic agents. A key feature of this compound is its inability to cross the blood-brain barrier, which restricts its action to the peripheral nervous system.[1] This property is highly desirable in the development of novel painkillers, as it suggests a reduced risk of central nervous system (CNS) side effects, such as sedation and addiction, commonly associated with opioids.
The following table summarizes the findings from a key study investigating the antinociceptive effects of this compound enantiomers in a mouse model of inflammatory pain (formalin foot assay).
| Compound | Dose | Phase II Nocifensive Behavior (% Reduction) | Motor Coordination (Rotarod Performance) |
| R-Isovaline | Not Specified | Significant Reduction | No significant effect |
| S-Isovaline | Not Specified | Significant Reduction | No significant effect |
| Control | Vehicle | - | Normal |
Data synthesized from studies on the effects of this compound in the formalin foot assay.[2][3]
Both R-isovaline and S-isovaline were found to reduce nocifensive behavior in the second phase of the formalin test, which is associated with inflammatory pain.[2][3] Importantly, neither enantiomer affected motor coordination, indicating that their analgesic effects are not due to sedation.[2][3]
Interaction with GABAB Receptors: A Complex Picture
The analgesic effects of this compound are thought to be mediated, at least in part, by the activation of peripheral γ-aminobutyric acid type B (GABAB) receptors.[1][4] However, the precise nature of this interaction, particularly for each enantiomer, is a subject of ongoing research and some conflicting findings.
One line of research suggests that R-isovaline acts as a GABAB receptor agonist.[5] Studies have shown that the antiallodynic effects of this compound can be blocked by a GABAB antagonist.[4]
Conversely, other studies have failed to demonstrate direct activation of GABAB receptor-coupled potassium channels by either R- or S-isovaline in certain experimental setups.[6] In whole-cell recordings from AtT-20 cells transfected with GABAB receptor subunits, neither enantiomer evoked a current, nor did they modulate the response to GABA.[6]
This discrepancy may arise from differences in the experimental systems used, such as the specific cell types, receptor subunit compositions, or signaling pathways being investigated.
The proposed mechanism of action for this compound's analgesic effect via peripheral GABAB receptors is depicted below.
Caption: Proposed signaling pathway for this compound-induced peripheral analgesia.
Differential Effects on Amino Acid Racemization
Beyond its direct pharmacological effects, this compound has been studied for its role in the context of prebiotic chemistry and the origin of homochirality. Interestingly, the enantiomers of this compound have been shown to have different effects on the thermal racemization of other amino acids, such as L-alanine.
In a simulated volcanic environment, both L- and D-isovaline accelerated the racemization of L-alanine, with L-isovaline showing a more pronounced effect.[7][8] This suggests a stereospecific interaction between this compound and other amino acids.
The general workflow for investigating the influence of this compound enantiomers on the racemization of other amino acids is outlined below.
Caption: Experimental workflow for studying amino acid racemization.
Experimental Protocols
-
Subjects: Adult male mice are used.
-
Acclimation: Mice are allowed to acclimate to the testing environment.
-
Drug Administration: this compound enantiomers or vehicle are administered, typically via intraperitoneal injection, at a predetermined time before formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Observation: Nocifensive behaviors (e.g., licking, biting, flinching of the injected paw) are observed and quantified over two distinct phases: Phase I (0-10 minutes, acute neurogenic pain) and Phase II (10-60 minutes, inflammatory pain).
-
Data Analysis: The total time spent in nocifensive behaviors is recorded and compared between treatment groups.
-
Cell Preparation: AtT-20 cells are transfected with plasmids encoding the subunits of the GABAB receptor. Alternatively, primary cultured neurons that endogenously express GABAB receptors are used.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The intracellular solution contains a potassium-based solution, and the extracellular solution is a physiological saline solution.
-
Drug Application: this compound enantiomers, GABA (as a positive control), and GABAB receptor modulators are applied to the bath solution.
-
Data Acquisition: Membrane currents are recorded in response to drug application and voltage steps.
-
Analysis: The amplitude and kinetics of the evoked currents are measured and analyzed to determine the effect of the compounds on GABAB receptor-mediated ion channel activity.
Conclusion
The available evidence indicates that both L- and D-isovaline possess peripherally restricted analgesic properties, making them promising candidates for the development of novel pain therapeutics with improved side-effect profiles. Their primary mechanism of action is believed to involve the modulation of peripheral GABAB receptors, although the precise nature of this interaction requires further clarification. The differential effects of the enantiomers on amino acid racemization highlight their stereospecificity and potential relevance in broader chemical and biological contexts. Further research is warranted to fully elucidate the distinct pharmacological profiles of L- and D-isovaline and to explore their full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acceleration of amino acid racemization by this compound: possible implications for homochirality and biosignature search | International Journal of Astrobiology | Cambridge Core [cambridge.org]
Isovaline's Receptor Engagement: A Comparative Analysis of GABAB and mGluRII Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isovaline's interaction with key neurotransmitter receptors, focusing on its role at the γ-aminobutyric acid type B (GABAB) and metabotropic glutamate group II (mGluRII) receptors. While direct, quantitative binding affinity data for this compound is not extensively available in public literature, this document summarizes its functional effects in comparison to well-characterized ligands and details the experimental protocols used to elucidate these interactions.
Comparative Analysis of Receptor Ligands
The following tables summarize the available binding and functional data for this compound and standard reference compounds at GABAB and mGluRII receptors. It is important to note the distinction between direct binding affinity (Ki), the concentration of a ligand that occupies 50% of receptors in a binding assay, and functional potency (EC50), the concentration that produces 50% of the maximum biological effect.
Table 1: Ligand Interactions with the GABAB Receptor
| Ligand | Receptor Type | Binding Affinity (Ki) | Functional Activity (EC50) | Notes |
| R-Isovaline | GABAB | Data not available | Does not activate GABAB receptor-coupled potassium currents in AtT-20 cells or cultured rat hippocampal neurons at concentrations up to 1 mM[1][2]. However, it produces GABAB-dependent analgesia in vivo[3]. | Exhibits atypical, tissue-dependent effects compared to canonical agonists. The discrepancy between in vitro and in vivo results suggests a complex mechanism of action that may involve specific cellular environments or receptor conformations[1][3][4]. |
| Baclofen | GABAB Agonist | ~0.04 µM (displacement of [3H]-baclofen)[5] | Data varies by assay; nanomolar to low micromolar range. | The canonical agonist for GABAB receptors, widely used as a reference compound. |
| GABA | Endogenous Agonist | ~0.04 µM (displacement of [3H]-baclofen)[5] | Endogenous ligand with varying potency depending on the presence of uptake mechanisms. | The primary endogenous ligand for both GABAA and GABAB receptors. |
Table 2: Ligand Interactions with the mGluRII Receptor
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Notes |
| This compound | mGluRII | Data not available | Produces analgesia that is blocked by the mGluRII antagonist LY341495. | The analgesic effects of this compound are, at least in part, mediated by peripheral mGluRII activation. |
| LY354740 | mGluR2/3 Agonist | Data not available | mGluR2: 5.1 nM, mGluR3: 24.3 nM[6] | A potent and selective group II mGlu receptor agonist, often used as a tool compound for studying mGluRII function. |
| Glutamate | Endogenous Agonist | Data not available | Micromolar range, depending on the assay system. | The primary excitatory neurotransmitter in the central nervous system and the endogenous agonist for all metabotropic glutamate receptors. |
Experimental Methodologies
The validation of this compound's receptor binding and functional activity relies on a combination of in vitro and in vivo experimental techniques. Below are detailed protocols for key assays cited in the literature.
Radioligand Binding Assay for GABAB Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound for the GABAB receptor using a competitive binding assay with a radiolabeled ligand.
1. Membrane Preparation:
-
Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled GABAB receptor ligand (e.g., [3H]-baclofen or a high-affinity antagonist like [3H]-CGP54626) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, baclofen) are added to compete for binding with the radioligand.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a saturating concentration of a known GABAB agonist (e.g., unlabeled GABA or baclofen).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion currents across the cell membrane in response to receptor activation, providing functional information about a ligand's effect.
1. Cell Preparation:
-
Cells expressing the receptor of interest (e.g., AtT-20 cells transfected with GABAB receptor subunits or cultured hippocampal neurons) are prepared on coverslips.
2. Recording Setup:
-
A glass micropipette with a very fine tip (the recording electrode) is filled with an intracellular solution and positioned over a single cell.
-
A gentle suction is applied to form a high-resistance seal between the pipette tip and the cell membrane (a "gigaohm seal").
-
A brief, stronger suction is then applied to rupture the cell membrane within the pipette, establishing electrical access to the cell's interior (the "whole-cell" configuration).
-
The amplifier is switched to voltage-clamp mode, which maintains the cell's membrane potential at a constant "holding potential."
3. Data Acquisition:
-
The baseline current is recorded.
-
The test compound (e.g., this compound, baclofen) is applied to the cell via the extracellular solution.
-
Changes in the membrane current resulting from the opening or closing of ion channels due to receptor activation are recorded. For GABAB receptors, this typically involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an outward potassium current.
4. Data Analysis:
-
The amplitude and kinetics of the current change are measured and analyzed to determine the efficacy and potency of the test compound.
In Vivo Model of Prostaglandin E2-Induced Allodynia
This animal model is used to assess the analgesic properties of a compound by measuring its ability to reverse hypersensitivity to a non-painful stimulus.
1. Animal Acclimatization:
-
Mice are acclimatized to the testing environment, which typically consists of individual chambers with a wire mesh floor.
2. Induction of Allodynia:
-
Prostaglandin E2 (PGE2) is injected into the plantar surface of the mouse's hind paw to induce a state of localized inflammation and mechanical allodynia.
3. Administration of Test Compound:
-
The test compound (e.g., this compound) or a vehicle control is administered, often by subcutaneous injection into the same paw or via other routes depending on the experimental question.
4. Assessment of Mechanical Allodynia:
-
The mechanical withdrawal threshold of the paw is measured using von Frey filaments of calibrated stiffness.
-
The filaments are applied to the plantar surface of the paw with increasing force until the mouse withdraws its paw.
-
The force required to elicit a withdrawal response is recorded. An increase in the withdrawal threshold after drug administration indicates an analgesic effect.
5. Data Analysis:
-
The withdrawal thresholds before and after drug treatment are compared to determine the degree of antiallodynia.
-
Dose-response curves can be generated to determine the effective dose of the compound.
Visualizing the Molecular Pathways and Experimental Processes
To better illustrate the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: GABAB Receptor Signaling Pathway.
Caption: mGluRII Receptor Signaling Pathway.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 2. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of R-isovaline and the GABAB agonist, baclofen, in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isovaline and Other Non-Proteinogenic Amino Acids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology and peptide-based therapeutics, non-proteinogenic amino acids (NPAAs) represent a critical frontier. These unconventional building blocks, not found in the genetic code, offer a vast toolkit to modulate the stability, potency, and pharmacokinetic profiles of therapeutic peptides. This guide provides a comparative analysis of Isovaline, a rare amino acid with intriguing analgesic properties, against other notable NPAAs, offering insights into their mechanisms of action, quantitative performance, and the experimental frameworks used to characterize them.
Section 1: Overview of Non-Proteinogenic Amino Acids in Drug Discovery
Non-proteinogenic amino acids are invaluable in drug discovery for their ability to confer novel properties to peptides.[1] Their incorporation can lead to significant enhancements in metabolic stability, binding affinity, and bioavailability.[1] Unlike their proteinogenic counterparts, NPAAs can introduce unique side chains, stereochemistry (e.g., D-amino acids), and backbone structures (e.g., β- or γ-amino acids), enabling the design of peptidomimetics with improved therapeutic potential.[1]
Section 2: Comparative Analysis of Selected Non-Proteinogenic Amino Acids
This section provides a detailed comparison of this compound with other key NPAAs, focusing on their structure, mechanism of action, and available quantitative data.
This compound
A structural isomer of the common amino acid valine, this compound is a rare amino acid, notably found in the Murchison meteorite.[2] Its structure bears resemblance to the inhibitory neurotransmitters GABA and glycine.[2]
-
Mechanism of Action: this compound exerts its primary effects as an analgesic by activating peripheral GABA-B receptors.[2][3] This peripheral action is significant as this compound does not cross the blood-brain barrier, thereby avoiding central nervous system side effects commonly associated with other GABAergic agents.[2][3] In mouse models of osteoarthritis, this compound has been shown to restore mobility, suggesting effective inhibition of nociception in the synovial membrane.[2] While R-isovaline is proposed as a GABA-B receptor agonist, its responses differ from the canonical agonist R-baclofen, suggesting a more complex interaction.[4][5] Some studies indicate that R-isovaline increases the conductance of K+ channels coupled to metabotropic GABA-B receptors.[6] However, other research using transfected cells and cultured neurons did not observe activation of GABA-B receptor-coupled potassium currents by R-isovaline.[4]
-
Quantitative Data: Direct quantitative measures of this compound's binding affinity (Ki) or functional potency (EC50/IC50) at GABA-B receptors are not consistently reported in the literature, reflecting the complexity of its mechanism. However, in a formalin paw test in mice, intravenous this compound demonstrated a dose-dependent decrease in phase II responses with a 50% effective dose (ED50) of 66 mg/kg.[7]
Alpha-aminoisobutyric Acid (AIB)
AIB is a non-proteinogenic amino acid characterized by a gem-dimethyl group at the α-carbon, which imparts significant conformational constraints.[8]
-
Mechanism of Action: The primary application of AIB in drug development is not as a direct receptor ligand but as a structural modifier of peptides. Its incorporation induces helical structures, enhances proteolytic resistance, and can facilitate penetration of the blood-brain barrier.[8] Studies have shown that peptides containing AIB exhibit significantly longer half-lives in serum.[8]
-
Quantitative Data: The value of AIB is demonstrated in its impact on peptide pharmacokinetics. For instance, AIB-substituted peptides have been shown to have an approximately 50% longer half-life in serum compared to their native counterparts.[8] Transport studies in mouse brain slices have determined the kinetic constants for AIB uptake, with a Kt of 1.12 mM and a Vmax of 0.39 μmole/g/min at 37°C.[9]
Cycloleucine
Cycloleucine is a non-metabolizable amino acid that acts as a competitive inhibitor of nucleic acid methylation and an antagonist at the NMDA receptor.[10]
-
Mechanism of Action: Cycloleucine exerts its effects through two primary mechanisms. Firstly, it acts as a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell.[3][11] This inhibition reduces cellular methylation processes. Secondly, it functions as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][12]
-
Quantitative Data: Cycloleucine exhibits a binding affinity (Ki) of 600 μM for the NMDA receptor-associated glycine site.[1][12]
Gabapentin
Although structurally related to GABA, Gabapentin does not act on GABA receptors. Instead, its primary mechanism involves binding to the α2δ subunit of voltage-gated calcium channels.[13][14]
-
Mechanism of Action: By binding to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels, Gabapentin reduces the release of excitatory neurotransmitters, such as glutamate.[14][15][16] This reduction in neurotransmitter release is thought to be the basis for its anticonvulsant and analgesic effects.[15] Additionally, some studies suggest that Gabapentin may increase GABA synthesis.[13][17] In vivo microdialysis studies in rats have shown that Gabapentin can increase extracellular glutamate concentration in the locus coeruleus through a mechanism dependent on the astroglial glutamate transporter-1 (GLT-1).[18]
-
Quantitative Data: Gabapentin binds to the α2δ-1 and α2δ-2 subunits with high affinity, exhibiting dissociation constants (Kd) of approximately 59 nM and 153 nM, respectively.[19][20] Administration of a 900 mg dose of Gabapentin in healthy human subjects resulted in an average increase in brain GABA concentration of 55.7%.[21]
Beta-Alanine
Beta-alanine is a naturally occurring beta-amino acid that serves as the rate-limiting precursor to the synthesis of carnosine in skeletal muscle.[22]
-
Mechanism of Action: The physiological effects of beta-alanine are primarily mediated through its role in increasing muscle carnosine concentrations.[23] Carnosine acts as an intracellular pH buffer, helping to mitigate the accumulation of hydrogen ions during high-intensity exercise, thereby delaying the onset of fatigue.[23]
-
Quantitative Data: Chronic supplementation with 4 to 6 grams of beta-alanine per day for a minimum of two to four weeks has been shown to significantly increase muscle carnosine concentrations by 20-30% after two weeks and 40-60% after four weeks.[22][23] Longer supplementation periods of up to 24 weeks can lead to even greater increases.[24]
Section 3: Quantitative Data Summary
| Non-Proteinogenic Amino Acid | Target | Parameter | Value | Reference(s) |
| This compound | Peripheral GABA-B Receptors | ED50 (Analgesia) | 66 mg/kg (i.v. in mice) | [7] |
| Alpha-aminoisobutyric Acid (AIB) | Amino Acid Transport | Kt | 1.12 mM (mouse brain slices) | [9] |
| Vmax | 0.39 μmole/g/min (mouse brain slices) | [9] | ||
| Cycloleucine | NMDA Receptor (Glycine Site) | Ki | 600 μM | [1][12] |
| Gabapentin | α2δ-1 subunit of VGCC | Kd | ~59 nM | [19][20] |
| α2δ-2 subunit of VGCC | Kd | ~153 nM | [19][20] | |
| Brain GABA Levels | % Increase | 55.7% (900 mg dose in humans) | [21] | |
| Beta-Alanine | Muscle Carnosine Levels | % Increase | 20-30% (after 2 weeks) | [22][23] |
| % Increase | 40-60% (after 4 weeks) | [22][23] |
Section 4: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the non-proteinogenic amino acids discussed.
Hot Plate Test for Analgesia
This method is used to assess the analgesic properties of compounds by measuring the latency of a thermal pain response in rodents.[12][25]
-
Apparatus: A heated metal plate with temperature control and a transparent cylinder to confine the animal.[12]
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 52-55°C).[12]
-
A mouse is placed on the hot plate, and the time until a nocifensive response (e.g., paw licking, jumping) is recorded.[12][25]
-
A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.[15]
-
The test is performed before and after the administration of the test compound (e.g., this compound) to determine its effect on pain threshold.[15]
-
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the in vivo sampling and quantification of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[2][13][20]
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the target brain region.[13]
-
Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[2]
-
Sampling: Small molecules, including neurotransmitters, diffuse across the membrane into the perfusate, which is then collected in fractions.[13]
-
Analysis: The collected dialysate is analyzed using sensitive techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC) to quantify neurotransmitter concentrations.[13] This method can be used to assess the effects of drugs like Gabapentin on neurotransmitter release.[18][26]
Section 5: Visualizing Signaling Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound, Cycloleucine, and Gabapentin.
Caption: Proposed signaling pathway for this compound-mediated peripheral analgesia.
Caption: Dual mechanisms of action for Cycloleucine.
Caption: Mechanism of Gabapentin action at the presynaptic terminal.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the analgesic effects of a novel compound like this compound.
Caption: Experimental workflow for in vivo analgesic testing.
Section 6: Conclusion
The study of non-proteinogenic amino acids is a dynamic and expanding field with significant implications for drug discovery and development. This compound presents a compelling case for the development of peripherally acting analgesics, though its precise mechanism of action warrants further investigation. In comparison, other NPAAs like AIB, Cycloleucine, Gabapentin, and Beta-alanine demonstrate diverse applications, from enhancing peptide stability to directly modulating key physiological pathways. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to compare and contrast these unique molecules and to inform the design of future therapeutic agents.
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 6. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic properties of the novel amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. The rate equation and activation energies for the uptake of α-aminoisobutyric acid by mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. amuzainc.com [amuzainc.com]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 16. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gabapentin increases extracellular glutamatergic level in the locus coeruleus via astroglial glutamate transporter-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. The impact of gabapentin administration on brain GABA and glutamate concentrations: a 7T ¹H-MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Hot plate test - Wikipedia [en.wikipedia.org]
- 26. A microdialysis study on the mechanism of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Isovaline quantification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Isovaline: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of analytical method is critical for accurate and reliable quantification, particularly in complex biological matrices. This document outlines the performance characteristics, experimental protocols, and validation workflows to aid researchers in selecting the most suitable method for their specific needs.
This compound, a non-proteinogenic amino acid, is of significant interest in various research fields, including meteorite studies and as a component of peptide antibiotics.[1] Its accurate quantification is crucial for understanding its biological roles and for the development of therapeutics. Due to its chiral nature, methods that can distinguish between its enantiomers are often required.[2][3]
Quantitative Performance Comparison
The selection of an analytical technique often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[4] Both LC-MS/MS and GC-MS offer high sensitivity and selectivity for amino acid analysis.[4][5] The following table summarizes the typical performance characteristics of these two methods for the analysis of amino acids like this compound.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.03 - 12 µM | Typically in the low µM to nM range |
| Lower Limit of Quantification (LLOQ) | 0.3 - 30 µM[6] | Typically in the low µM to nM range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | 0.9 - 14.3%[6] | < 15% |
| Inter-day Precision (%RSD) | 1.5 - 14.1%[6] | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Sample Preparation | Simple protein precipitation often sufficient; derivatization is optional but can improve performance.[5][7][8] | Derivatization is mandatory to increase volatility.[4] |
| Chiral Separation | Can be achieved with chiral columns or chiral mobile phase additives.[2][9] | Possible with chiral stationary phases.[4] |
| Analysis Time | Short, with run times often under 15 minutes.[5][7] | Can be longer due to derivatization steps.[6] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate quantification. Below are representative protocols for the analysis of this compound using LC-MS/MS and GC-MS.
Method 1: Quantification of this compound by LC-MS/MS
This method is advantageous due to its relatively simple sample preparation and short analysis time.[5][7]
1. Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specific amino acid analysis column.[10] For chiral separation, a chiral stationary phase column like Astec CHIROBIOTIC T can be used.[2][9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for amino acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[5]
Method 2: Quantification of this compound by GC-MS
This method requires derivatization to make the non-volatile this compound amenable to gas chromatography.[4]
1. Sample Preparation and Derivatization
-
Sample Extraction: Extract this compound from the sample matrix using an appropriate method, such as solid-phase extraction or liquid-liquid extraction. An internal standard should be added before extraction.
-
Drying: The extracted sample must be dried completely under a stream of nitrogen.
-
Derivatization (Two-step):
-
Esterification: React the dried sample with an acidic alcohol (e.g., 3 M HCl in n-butanol) at 100°C to convert the carboxylic acid group to an ester.[4]
-
Acylation: After removing the alcohol, react the sample with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to derivatize the amino group.[4]
-
-
Reconstitution: Evaporate the excess derivatization reagents and redissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC injection.
2. GC-MS Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column with a suitable stationary phase for amino acid derivatives. For chiral analysis, a chiral stationary phase is required.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient to separate the derivatized this compound.
-
Mass Spectrometer: A mass spectrometer, often a single quadrupole or ion trap, operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.
Cross-Validation Workflow
Cross-validation is essential when comparing results from two different analytical methods to ensure that the data is comparable.[11][12] The following diagram illustrates a typical workflow for the cross-validation of the LC-MS/MS and GC-MS methods for this compound quantification.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. This compound in naturally occurring peptides: A nondestructive methodology for configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. nebiolab.com [nebiolab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isovaline and Valine on Peptide Conformation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutics. The strategic incorporation of non-proteinogenic amino acids offers a powerful toolkit to modulate the three-dimensional structure and, consequently, the biological activity and pharmacokinetic properties of peptides. This guide provides a detailed comparison of the conformational effects of two isomeric amino acids: the naturally occurring L-Valine (Val) and the non-proteinogenic Isovaline (Iva).
Valine, with its Cβ-branched side chain, is a well-characterized residue known for its strong preference for β-sheet structures and its role in the hydrophobic core of proteins. In contrast, this compound, a Cα-tetrasubstituted amino acid, imposes significant steric constraints on the peptide backbone, leading to a strong propensity for folded, helical conformations. Understanding the distinct structural consequences of incorporating these two residues is critical for the rational design of peptidomimetics with tailored architectures and enhanced stability.
This guide summarizes key experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography to highlight the differential impact of this compound and Valine on peptide secondary structure. Detailed experimental protocols for these techniques are also provided to support the design and execution of conformational studies.
Data Presentation: A Quantitative Comparison
The following tables present a comparative summary of the conformational parameters typically observed for peptides containing this compound versus Valine. It is important to note that the data presented here are compiled from studies on different peptide systems and are intended to illustrate the general conformational tendencies of each amino acid rather than a direct substitution effect within the same peptide backbone.
| Parameter | This compound-Containing Peptides | Valine-Containing Peptides | Reference |
| Predominant Secondary Structure | 3(10)-Helix, β-turn | β-Sheet | [1] |
| Typical Backbone Dihedral Angles (Φ, Ψ) | Φ ≈ ±60°, Ψ ≈ ±30° (Helical) | Φ ≈ -139°, Ψ ≈ +135° (β-Sheet) | [2] |
| 13Cα Chemical Shift (ppm) | ~65.7 (helical) | ~60.0 (β-sheet), ~62.3 (random coil) | |
| 13Cβ Chemical Shift (ppm) | Not specified in search results | ~33.9 (β-sheet), ~32.7 (random coil) |
Table 1: Comparative Conformational Parameters of this compound and Valine in Peptides.
| Secondary Structure Element | Characteristic CD Signals for L-Amino Acid Peptides |
| α-Helix | Positive maximum ~192 nm, Negative maxima ~208 nm and ~222 nm |
| β-Sheet | Negative minimum ~218 nm, Positive maximum ~198 nm |
| 3(10)-Helix (often similar to α-helix) | Negative maxima at ~205 nm and ~220 nm |
| Random Coil | Strong negative minimum ~198 nm |
Table 2: Characteristic Far-UV Circular Dichroism Signals for Common Peptide Secondary Structures. Studies on homo-oligopeptides of (R)-isovaline show they adopt a left-handed 3(10)-helical structure, which would exhibit an inverted CD spectrum compared to a right-handed helix.[1]
Experimental Protocols
A comprehensive understanding of peptide conformation relies on the application of various biophysical techniques. Below are detailed methodologies for the key experiments cited in the comparison of this compound and Valine effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformation
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[3] It provides information on atomic-level connectivity, distances between atoms, and dihedral angles.
1. Sample Preparation:
-
Peptide Purity: The peptide sample should be of high purity (>95%), typically confirmed by HPLC and mass spectrometry.
-
Concentration: A peptide concentration of 0.5-5 mM is generally required.[4]
-
Solvent: The peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to minimize solvent proton signals.
-
Buffer and pH: A suitable buffer (e.g., phosphate or acetate) is used to maintain a constant pH, which is critical as chemical shifts can be pH-dependent. The pH is typically adjusted to be between 4 and 5 to slow down the exchange of amide protons with the solvent.
2. Data Acquisition:
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is first acquired to assess the overall sample quality, including purity and the presence of aggregates.
-
2D Homonuclear Experiments:
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.
-
-
2D Heteronuclear Experiments (optional, requires isotopic labeling):
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the amide proton with its directly bonded nitrogen, providing a unique signal for each amino acid residue (except proline).
-
3. Data Analysis:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraints:
-
Distance Restraints: The intensities of NOE cross-peaks are used to calculate upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: The coupling constants (³J(HN,Hα)) between the amide proton and the α-proton are used to determine the phi (φ) dihedral angle.
-
-
Structure Calculation: The collected restraints are used as input for molecular dynamics or simulated annealing algorithms to calculate an ensemble of structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
1. Sample Preparation:
-
Peptide Purity and Concentration: High-purity peptide is required. The concentration should be accurately determined (e.g., by UV absorbance if aromatic residues are present or by quantitative amino acid analysis) and is typically in the range of 0.1-1.0 mg/mL.
-
Buffer: A buffer that is transparent in the far-UV region (e.g., low concentrations of phosphate buffer) should be used.
2. Data Acquisition:
-
Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Cuvette: A quartz cuvette with a short path length (typically 0.1 cm) is used for far-UV measurements.
-
Measurement Parameters:
-
Wavelength Range: Typically 190-260 nm for secondary structure analysis.
-
Scanning Speed and Bandwidth: Common parameters are a scanning speed of 50 nm/min and a bandwidth of 1.0 nm.
-
Data Averaging: Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Blank Subtraction: A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.
3. Data Analysis:
-
Conversion to Molar Ellipticity: The raw data (in millidegrees) is converted to mean residue molar ellipticity ([θ]).
-
Secondary Structure Estimation: The resulting spectrum is analyzed by comparing it to reference spectra for different secondary structures (α-helix, β-sheet, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of a peptide's conformation in the solid state.
1. Crystallization:
-
Peptide Purity and Solubility: The peptide must be highly pure and soluble at high concentrations.
-
Crystallization Screening: A wide range of conditions (e.g., different precipitants, buffers, pH, and temperatures) are screened to find conditions that yield well-ordered crystals. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.
2. Data Collection:
-
Crystal Harvesting: A suitable crystal is harvested and cryo-protected to prevent damage during data collection.
-
X-ray Diffraction: The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector.
3. Structure Determination:
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted spots.
-
Phasing: The phase information, which is lost during the diffraction experiment, is determined using methods such as molecular replacement or anomalous dispersion.
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined to best fit the experimental data.
Visualizations
The following diagrams illustrate the general workflow for peptide conformational analysis and the logical relationship between the amino acid structure and its impact on peptide conformation.
References
- 1. (R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
Isovaline as a Potential Biomarker: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isovaline as a potential, though not yet clinically validated, biomarker. Given the current state of research, this document focuses on the preclinical evidence supporting this compound's biological activity and contrasts its potential applications with those of its more extensively studied structural isomers, valine and isoleucine. Detailed experimental protocols for the quantification of amino acids in biological samples are also provided.
Introduction to this compound
This compound is a rare, non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins in the body. It is an isomer of the common amino acid valine and is of significant interest due to its presence in meteorites, suggesting an extraterrestrial origin.[1] Structurally similar to the inhibitory neurotransmitters GABA and glycine, this compound has demonstrated notable biological activity in preclinical studies, particularly in the central nervous system.[1]
Preclinical research highlights two primary areas of therapeutic potential for this compound:
-
Anticonvulsant Properties: In vitro studies on rat hippocampal slices have shown that this compound can suppress seizure-like events.[2] Further in vivo research in rats demonstrated that this compound can abolish epileptiform activity and reduce behavioral seizures, suggesting its potential as a novel anti-seizure drug.[3]
-
Analgesic Effects: this compound has been shown to produce antinociception in mouse models of pain without causing significant side effects like sedation or respiratory depression, which are common with many current analgesics.[4][5][6] Its mechanism is thought to involve the activation of peripheral GABA-B receptors.[1]
Despite these promising therapeutic actions, no clinical studies to date have validated this compound as a diagnostic, prognostic, or predictive biomarker for any specific human condition. Its potential in this area remains hypothetical and would likely be linked to its therapeutic applications, for instance, in monitoring treatment response for epilepsy or chronic pain.
Comparative Analysis with Alternative Biomarkers: Isoleucine and Valine
In the absence of direct clinical validation for this compound, a comparison can be drawn with its structural isomers, isoleucine and valine. These branched-chain amino acids (BCAAs) have been investigated as potential biomarkers for several conditions, although their roles are often complex and sometimes contradictory.
Table 1: Comparison of Potential Biomarker Applications
| Biomarker | Potential Condition(s) of Interest | Supporting Evidence | Current Status |
| This compound | Epilepsy, Chronic Pain | Preclinical studies show anticonvulsant and analgesic effects.[2][3][4][6] | Hypothetical. Not yet evaluated as a clinical biomarker. |
| Isoleucine | Cardiovascular Disease (CVD), Alzheimer's Disease (AD) | Elevated circulating levels are associated with increased CVD risk.[7][8] Lower serum levels are associated with progression from Mild Cognitive Impairment (MCI) to AD.[9] | Investigational. Associations have been observed, but clinical utility is not fully established. |
| Valine | Cardiovascular Disease (CVD), Type 2 Diabetes Mellitus (T2DM) | Elevated levels are associated with increased risk of CVD in younger adults and are independently associated with oxidative stress and newly-diagnosed T2DM.[7][10] | Investigational. Associations have been observed, but clinical utility is not fully established. |
Table 2: Quantitative Data for Isoleucine and Valine as Potential Biomarkers
| Biomarker | Condition | Population | Key Finding | Statistical Measure | Reference |
| Isoleucine | Cardiovascular Disease | 43,895 participants (meta-analysis) | 10% higher risk of CVD per standard deviation increase in circulating Isoleucine. | Relative Risk: 1.10 (95% CI: 1.03-1.18) | [7] |
| Isoleucine | Alzheimer's Disease | 700 participants | MCI patients with serum Isoleucine ≤78.3 μM had a higher risk of progression to AD. | Hazard Ratio (HR) data available in the source study. | [9] |
| Valine | Type 2 Diabetes Mellitus | 816 participants | High L-Valine levels (≥35.25 μg/mL) were associated with a 2.25-fold increased odds of newly-diagnosed T2DM compared to low levels. | Odds Ratio: 2.25 (95% CI: 1.11-4.57) | [10] |
| Valine | Cardiovascular Disease | Prospective studies (meta-analysis) | Among adults ≤60 years, a 13% higher risk of CVD per standard deviation increase in Valine. | Relative Risk: 1.13 (95% CI: 1.09-1.17) | [7] |
Experimental Protocols
Accurate quantification of this compound and other amino acids in biological matrices is critical for research and potential clinical validation. The most common methods involve Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
This protocol provides a general framework for the targeted quantification of amino acids like this compound.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spike the sample with an appropriate isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled this compound) to correct for matrix effects and procedural losses.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[11]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Chromatography System: UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for separating polar compounds like amino acids.[12] A C18 reverse-phase column can also be used.[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient involves a linear increase from 5% to 95% Mobile Phase B over several minutes to elute analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor-to-product ion transitions specific for this compound and its internal standard must be determined.
3. Quantification:
-
Construct a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of an this compound analytical standard.[11]
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the biological samples from this calibration curve.
This method is suitable for labs without access to mass spectrometry and enhances the detection of amino acids using UV or fluorescence detectors.
1. Sample Preparation:
-
Perform protein precipitation as described in Protocol 1 (steps 1-7).
2. Derivatization (using o-phthalaldehyde - OPA):
-
This step can be automated by the HPLC autosampler just before injection for better reproducibility.[14]
-
Reconstitute the dried sample extract in a borate buffer.
-
Mix the sample with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a defined period (e.g., 1-2 minutes). The reaction forms a highly fluorescent derivative.
3. HPLC Instrumentation and Conditions:
-
Chromatography System: HPLC with a fluorescence or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate or phosphate buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient program is used to separate the derivatized amino acids.
-
Detection:
-
Fluorescence: Excitation wavelength ~340 nm, Emission wavelength ~450 nm.
-
UV: Detection at ~338 nm.
-
4. Quantification:
-
Prepare calibration standards using an amino acid standard mixture and derivatize them in the same manner as the samples.
-
Generate a calibration curve by plotting peak area against concentration for each amino acid.
-
Quantify this compound in the samples based on the calibration curve.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates generalized epileptiform activity in hippocampal and primary sensory cortices and seizure behavior in pilocarpine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic properties of the novel amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xenonhealth.com [xenonhealth.com]
- 6. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of circulating branched-chain amino acids with risk of cardiovascular disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific Amino Acids Affect Cardiovascular Diseases and Atherogenesis via Protection against Macrophage Foam Cell Formation: Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Associations of Serum Isoleucine with Mild Cognitive Impairment and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High L-Valine Concentrations Associate with Increased Oxidative Stress and Newly-Diagnosed Type 2 Diabetes Mellitus: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Isovaline: A Comparative Analysis of Efficacy in Preclinical Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the continuous quest for novel therapeutic agents with improved efficacy and safety profiles, the rare amino acid Isovaline has emerged as a promising candidate for the management of pain and neurological disorders. This report provides a comprehensive comparative analysis of this compound's efficacy against existing drugs in preclinical models of pain and seizures, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a non-proteinogenic amino acid, has demonstrated significant analgesic and anticonvulsant properties in various preclinical studies. Its unique mechanism of action, primarily as a peripheral GABAB receptor agonist, suggests a potential for reduced central nervous system (CNS) side effects compared to currently available treatments. This guide synthesizes the available quantitative data from key experimental models to facilitate an objective comparison of this compound with established drugs such as gabapentin, pregabalin, celecoxib, and valproic acid. While direct head-to-head comparative studies are limited, this analysis of data from separate preclinical investigations provides a valuable preliminary assessment of this compound's therapeutic potential.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative efficacy data for this compound and comparator drugs in standardized preclinical models. It is important to note that these comparisons are drawn from separate studies and experimental conditions may vary.
Analgesic Efficacy: Formalin-Induced Inflammatory Pain in Rodents
The formalin test is a widely used model of inflammatory pain, with two distinct phases: an early neurogenic phase and a later inflammatory phase. The data below focuses on the reduction of nocifensive behaviors (e.g., licking, flinching) in the second, inflammatory phase.
| Drug | Species | Dose | Route of Administration | % Reduction in Nocifensive Behavior (Phase II) | Citation |
| This compound (R- and S-enantiomers) | Mouse | 500 mg/kg | Intraperitoneal (i.p.) | Statistically significant reduction | [1] |
| Gabapentin | Rat | 30 and 90 mg/kg | Subcutaneous (s.c.) | Statistically significant reduction | [2] |
| Gabapentin | Rat | 50 mg/kg | Intraperitoneal (i.p.) | Statistically significant suppression of flinching | [3] |
| Pregabalin | Rat | 10 and 30 mg/kg | Not Specified | Statistically significant reduction | [4] |
Anti-arthritic Efficacy: Osteoarthritis (OA) Models in Rodents
Preclinical models of osteoarthritis, such as the monosodium iodoacetate (MIA) induced model, are used to assess pain and joint damage.
| Drug | Species | Model | Dose | Endpoint | Result | Citation |
| This compound | - | - | - | - | Data not available in searched literature | - |
| Celecoxib | Mouse | MIA-induced OA | 3, 10, 30 mg/kg | Hindpaw withdrawal threshold | Dose-dependent improvement | [5] |
| Celecoxib | Mouse | Mechanical loading induced PTOA | 10 mg/kg | MMP-13 gene expression | Statistically significant decrease | [6] |
Anticonvulsant Efficacy: In Vitro Seizure Models
Hippocampal slice preparations are a standard in vitro model to study seizure-like events and the effects of anticonvulsant drugs.
| Drug | Model | Concentration | Endpoint | % Attenuation | Citation |
| This compound | Rat hippocampal slices (LM/HK or 4-AP induced seizures) | 250 μM | Seizure amplitude and duration | 57.0 ± 9.0% (amplitude), 57.0 ± 12.0% (duration) | [7][8] |
| Valproic Acid | Rat hippocampal slices (PTZ induced epileptiform activity) | 1 mM | Epileptiform discharge frequency | Statistically significant reduction | [9] |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model in Mice
This protocol outlines the key steps for assessing the analgesic efficacy of a compound using the formalin test.
-
Animal Preparation: Adult male CD-1 or C57BL/6 mice are acclimatized to the testing environment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneal) at a predetermined time before formalin injection.
-
Induction of Nociception: A dilute solution of formalin (typically 1-5% in saline, 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the mouse is placed in an observation chamber. Nocifensive behaviors, such as licking, biting, and flinching of the injected paw, are recorded for a set duration, typically up to 60 minutes. The observation period is divided into two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes).
-
Data Analysis: The total time spent in nocifensive behaviors during each phase is quantified. The efficacy of the test compound is determined by comparing the behavioral scores of the treated group to the vehicle-treated control group.
In Vitro Hippocampal Slice Seizure Model
This protocol describes the methodology for inducing and recording seizure-like events in rodent hippocampal slices.
-
Slice Preparation: Young adult rats or mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slice Recovery: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least one hour.
-
Induction of Seizure-like Events (SLEs): SLEs can be induced by perfusing the slices with a modified aCSF containing pro-convulsant agents. Common methods include:
-
Low-Magnesium/High-Potassium (LM/HK) aCSF: aCSF with reduced Mg²⁺ (e.g., 0.25 mM) and elevated K⁺ (e.g., 5 mM).
-
4-Aminopyridine (4-AP): A potassium channel blocker (e.g., 100 µM) is added to the aCSF.
-
Pentylenetetrazol (PTZ): A GABA-A receptor antagonist.
-
-
Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 pyramidal cell layer of the hippocampus using a glass microelectrode or a multi-electrode array.
-
Drug Application: After establishing a stable baseline of SLEs, the test compound (e.g., this compound, Valproic Acid) is bath-applied at a known concentration.
-
Data Analysis: The amplitude, duration, and frequency of the SLEs are measured before and after drug application. The percentage of attenuation of these parameters is calculated to determine the anticonvulsant efficacy of the compound.
Mandatory Visualization
Caption: Proposed mechanism of this compound's analgesic action via peripheral GABAB receptors.
Caption: Workflow for assessing anticonvulsant efficacy in hippocampal slices.
Discussion and Future Directions
The preclinical data gathered to date suggests that this compound holds promise as a novel analgesic and anticonvulsant agent. Its peripheral mechanism of action is a particularly attractive feature, potentially offering a safer alternative to centrally-acting drugs that are often associated with sedation, cognitive impairment, and other undesirable side effects.
The quantitative data from the formalin test indicates a significant analgesic effect of this compound. While a direct comparison with gabapentin and pregabalin is challenging due to differing experimental conditions across studies, this compound appears to be effective at doses that do not impair motor coordination. Further studies employing a head-to-head design with standardized dosing and outcome measures are warranted to definitively establish its relative potency.
In the context of osteoarthritis, the lack of available data on this compound's efficacy in animal models represents a significant gap in our understanding. Given its demonstrated anti-inflammatory pain properties, investigating its potential in OA models is a logical and crucial next step. Comparative studies with NSAIDs like celecoxib would be particularly valuable in this regard.
The in vitro anticonvulsant data is compelling, showing that this compound can significantly attenuate seizure-like activity in hippocampal slices. The magnitude of this effect appears comparable to that of established anticonvulsants like valproic acid, although, again, direct comparative studies are needed. The unique proposed mechanism of selectively increasing interneuronal activity could translate to a novel therapeutic approach for epilepsy.
References
- 1. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of gabapentin in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabapentin prevents hyperalgesia during the formalin test in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of Osteoarthritis Treatment with Anti-Inflammatory Drugs: Cyclooxygenase-2 Inhibitor and Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
Confirming the Structure of Isovaline Derivatives Using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including modified amino acids such as isovaline and its derivatives. This guide provides a comparative overview of using NMR to confirm the structures of two common this compound derivatives: N-acetyl-isovaline and this compound methyl ester. By presenting experimental data and detailed protocols, this document aims to assist researchers in accurately interpreting NMR spectra for these and similar compounds.
Comparison of ¹H and ¹³C NMR Spectral Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure. Below is a comparison of the expected chemical shifts for N-acetyl-isovaline and this compound methyl ester.
For comparison, the experimentally determined NMR data for the closely related compound, N-acetyl-L-valine, is provided. This data can serve as a valuable reference for estimating the chemical shifts of N-acetyl-isovaline, as the structural difference lies in the substitution pattern at the α-carbon.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Assignment | N-acetyl-L-valine Chemical Shift (δ) ppm[1] | Expected N-acetyl-isovaline Chemical Shift (δ) ppm | Expected this compound Methyl Ester Chemical Shift (δ) ppm |
| NH (Amide) | 8.00 (d) | ~8.0 | - |
| α-H | 4.14 (dd) | - (quaternary carbon) | - (quaternary carbon) |
| β-H | 2.04 (m) | - | - |
| CH₃ (Acetyl) | 1.88 (s) | ~1.9 | - |
| CH₃ (Valine γ) | 0.88 (d) | - | - |
| α-CH₃ (this compound) | - | ~1.3-1.5 | ~1.4-1.6 |
| CH₂ (Ethyl) | - | ~1.6-1.8 | ~1.7-1.9 |
| CH₃ (Ethyl) | - | ~0.8-1.0 | ~0.9-1.1 |
| OCH₃ (Ester) | - | - | ~3.6-3.8 |
d: doublet, dd: doublet of doublets, m: multiplet, s: singlet
Table 2: ¹³C NMR Spectral Data Comparison (100.54 MHz, DMSO-d₆)
| Assignment | N-acetyl-L-valine Chemical Shift (δ) ppm[1] | Expected N-acetyl-isovaline Chemical Shift (δ) ppm | Expected this compound Methyl Ester Chemical Shift (δ) ppm |
| C=O (Carboxyl) | 173.12 | ~174 | ~175 |
| C=O (Amide) | 169.47 | ~170 | - |
| α-C | 57.09 | ~60 | ~61 |
| β-C | 29.67 | - | - |
| CH₃ (Acetyl) | 22.23 | ~23 | - |
| γ-C (Valine) | 19.06, 17.95 | - | - |
| α-CH₃ (this compound) | - | ~22-25 | ~23-26 |
| CH₂ (Ethyl) | - | ~30-33 | ~31-34 |
| CH₃ (Ethyl) | - | ~8-10 | ~9-11 |
| OCH₃ (Ester) | - | - | ~52 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.
Synthesis of this compound Methyl Ester Hydrochloride
A general procedure for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the desired product.[2]
NMR Sample Preparation
For small molecules like this compound derivatives, a sample concentration of 5-25 mg dissolved in 0.6-0.7 mL of a deuterated solvent is typically sufficient for ¹H NMR, while 50-100 mg is recommended for ¹³C NMR.[3] Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts. For all experiments, chemical shifts can be referenced internally to the residual solvent signal or to an internal standard such as tetramethylsilane (TMS).
NMR Data Acquisition
All NMR spectra can be recorded on a standard NMR spectrometer, for example, a 400 MHz instrument for ¹H NMR and a 100 MHz for ¹³C NMR.
-
¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous signal assignment. Standard pulse programs available on most spectrometers can be used. For HMBC, the experiment is typically optimized for a long-range coupling constant of around 8 Hz.
Structural Confirmation Using 2D NMR
Two-dimensional NMR experiments are powerful techniques for elucidating the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. In an this compound derivative, a COSY spectrum would show a correlation between the methylene protons (-CH₂-) and the methyl protons (-CH₃) of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). This is particularly useful for identifying quaternary carbons, such as the α-carbon of this compound, which have no directly attached protons.
Workflow for Structure Confirmation using NMR
Caption: Workflow for structural elucidation using NMR.
Key HMBC Correlations for N-acetyl-isovaline
Caption: Expected key HMBC correlations for N-acetyl-isovaline.
By combining the information from 1D and 2D NMR experiments, the complete chemical structure of this compound derivatives can be unambiguously confirmed. The comparison of spectral data between different derivatives allows for a deeper understanding of how structural modifications influence the magnetic environment of the nuclei.
References
A comparative guide to the synthesis of different Isovaline stereoisomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prevalent methods for the synthesis of (R)- and (S)-isovaline, a non-proteinogenic α-amino acid of significant interest in peptidomimetics and drug design. The unique structural feature of isovaline, a quaternary α-carbon, imparts conformational constraints and enhanced proteolytic stability to peptides, making its stereochemically pure forms valuable building blocks.
This document outlines and contrasts three primary synthetic strategies: asymmetric synthesis using a chiral auxiliary, diastereoselective alkylation of a chiral Schiff base, and enzymatic resolution of a racemic mixture. Each method is presented with detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most suitable approach for specific research and development needs.
Comparative Overview of Synthetic Methodologies
The choice of synthetic route to enantiopure this compound is governed by factors such as required enantiomeric purity, scalability, cost, and available expertise. The following table summarizes the key performance indicators for the methods detailed in this guide.
| Method | Key Reagents | Overall Yield | Enantiomeric/Diastereomeric Excess | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis | (S)-(-)-1-Phenylethylamine, Diethyl 2-ethyl-2-methylmalonate | ~55-65% | >98% ee | High enantioselectivity, predictable stereochemical outcome. | Multi-step process, requires chiral auxiliary. |
| Diastereoselective Alkylation | Ni(II) complex of glycine Schiff base, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, Ethyl iodide | ~60-70% | >95% de | High diastereoselectivity, chiral auxiliary is recoverable. | Requires preparation of the chiral complex, separation of diastereomers. |
| Enzymatic Resolution | DL-Isovaline, Acetic anhydride, Aminoacylase | ~40-45% (for one enantiomer) | >99% ee | Very high enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50% for one enantiomer, requires racemic starting material. |
Method 1: Asymmetric Synthesis via Chiral Auxiliary
This approach utilizes a chiral amine, (S)-(-)-1-phenylethylamine, to introduce chirality, which is subsequently transferred to the this compound molecule. The synthesis proceeds through the formation of a chiral amide, followed by a Hoffmann rearrangement and hydrolysis.
Experimental Protocol
Step 1: Synthesis of N-((S)-1-Phenylethyl)-2-ethyl-2-methylmalonamic acid A solution of diethyl 2-ethyl-2-methylmalonate (1 equivalent) and (S)-(-)-1-phenylethylamine (1 equivalent) is heated at 120°C for 4 hours. The resulting crude ethyl N-((S)-1-phenylethyl)-2-ethyl-2-methylmalonamate is then saponified using a solution of potassium hydroxide in ethanol at reflux for 2 hours. After workup and acidification, N-((S)-1-phenylethyl)-2-ethyl-2-methylmalonamic acid is obtained.
Step 2: Hoffmann Rearrangement and Hydrolysis to (S)-Isovaline The malonamic acid derivative (1 equivalent) is treated with a cold aqueous solution of sodium hypobromite (prepared from bromine and sodium hydroxide). The reaction mixture is stirred at low temperature for 1 hour and then gradually warmed to 80°C and maintained for 2 hours. The resulting solution is then hydrolyzed with concentrated hydrochloric acid at reflux for 6 hours. After cooling and neutralization, (S)-isovaline is isolated. The (R)-isomer can be synthesized using (R)-(+)-1-phenylethylamine.
Performance Data
-
Overall Yield: Approximately 55-65%
-
Enantiomeric Excess (ee): >98% for (S)-isovaline
Method 2: Diastereoselective Alkylation of a Chiral Schiff Base
This method involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base. The stereochemical outcome is directed by the chiral ligand derived from (S)-proline.
Experimental Protocol
Step 1: Preparation of the Chiral Ni(II) Complex The chiral ligand, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with glycine and nickel(II) nitrate in the presence of a base to form the chiral Ni(II) complex of the glycine Schiff base.
Step 2: Diastereoselective Alkylation The chiral Ni(II) complex (1 equivalent) is dissolved in a suitable organic solvent (e.g., DMF), and a base such as powdered potassium hydroxide is added. Ethyl iodide (1.2 equivalents) is then added, and the mixture is stirred at room temperature for 24 hours. The reaction yields a mixture of diastereomeric Ni(II) complexes of the ethylated glycine Schiff base.
Step 3: Hydrolysis and Isolation The mixture of diastereomers is separated by column chromatography. The desired diastereomer is then hydrolyzed with 6M hydrochloric acid at reflux for 8 hours to cleave the Schiff base and the chiral auxiliary, yielding the corresponding enantiomer of this compound. The chiral auxiliary can be recovered and reused. To obtain the other enantiomer, the enantiomer of the chiral ligand would be used.
Performance Data
-
Overall Yield: Approximately 60-70%
-
Diastereomeric Excess (de): >95%
Method 3: Enzymatic Resolution of Racemic N-Acetylthis compound
This chemoenzymatic approach involves the non-selective synthesis of racemic this compound, followed by N-acetylation and subsequent enzymatic resolution using an aminoacylase. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.
Experimental Protocol
Step 1: Synthesis of Racemic this compound Racemic this compound can be prepared via a Strecker synthesis starting from 2-butanone, ammonia, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile.
Step 2: N-Acetylation of DL-Isovaline DL-Isovaline (1 equivalent) is dissolved in a solution of sodium hydroxide. Acetic anhydride (1.1 equivalents) is added portion-wise while maintaining the pH between 8 and 9 with the addition of sodium hydroxide solution. The reaction mixture is stirred for 1 hour at room temperature. After acidification, N-acetyl-DL-isovaline is isolated.
Step 3: Enzymatic Resolution N-acetyl-DL-isovaline is dissolved in water, and the pH is adjusted to 7.5. Aminoacylase (from Aspergillus oryzae) is added, and the mixture is incubated at 37°C for 24 hours. The enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer.
Step 4: Separation of Enantiomers The reaction mixture is acidified to pH 5, which precipitates the unreacted N-acetyl-(R)-isovaline. The filtrate, containing L-isovaline, is passed through an ion-exchange column to isolate the pure L-isovaline. The collected N-acetyl-(R)-isovaline can be hydrolyzed chemically to obtain (R)-isovaline.
Performance Data
-
Overall Yield: Approximately 40-45% for each enantiomer (based on the initial racemic mixture)
-
Enantiomeric Excess (ee): >99% for both (S)- and (R)-isovaline
A Comparative Guide to the In Vivo Analgesic Properties of Isovaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Isovaline with other established analgesics, supported by experimental data from in vivo studies. The information is intended to assist researchers in evaluating this compound's potential as a novel pain therapeutic.
Executive Summary
This compound, a non-proteinogenic amino acid, has demonstrated significant analgesic effects in various preclinical pain models. Its unique mechanism of action, primarily through the activation of peripheral GABA-B receptors, distinguishes it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This guide summarizes the key findings from in vivo studies, presenting a comparative analysis of this compound's efficacy and side-effect profile against well-known analgesics.
Data Presentation
Table 1: Analgesic Efficacy of this compound and Comparators in the Formalin Test (Mouse)
The formalin test is a widely used model of tonic pain, with two distinct phases: Phase I (acute nociceptive pain) and Phase II (inflammatory pain).
| Compound | Route of Administration | Phase I (0-5 min) | Phase II (15-40 min) | Reference |
| This compound | Intravenous (IV) | No significant effect | ED50: 66 mg/kg[1] | [1] |
| S-Isovaline | Intraperitoneal (i.p.) | Not reported | Significant reduction in licking/biting time at 500 mg/kg | [2] |
| Morphine | Intraperitoneal (i.p.) | Dose-dependent inhibition (effective at 2.5-10 mg/kg) | Dose-dependent inhibition (effective at 2.5-10 mg/kg) | [3] |
| Sodium Salicylate | Intraperitoneal (i.p.) | Delayed onset, lower peak effect compared to morphine | Delayed onset, lower peak effect compared to morphine | [4] |
| Acetylsalicylic Acid | Intraperitoneal (i.p.) | Dose-dependent inhibition (200-400 mg/kg) | Dose-dependent inhibition (300-400 mg/kg) |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Table 2: Analgesic Efficacy of this compound and Comparators in the Carrageenan-Induced Inflammatory Pain Model (Rat)
The carrageenan test induces localized inflammation and is a common model for evaluating anti-inflammatory and analgesic agents.
| Compound | Route of Administration | Efficacy | Reference |
| This compound | Subcutaneous (s.c.) | Effective at 400 mg/kg (reduced hyperalgesia and allodynia) | [5] |
| Tramadol | Subcutaneous (s.c.) | Effective at 4 mg/kg | [5] |
| This compound + Tramadol | Subcutaneous (s.c.) | Enhanced anti-hyperalgesic and anti-allodynic effects compared to either drug alone | [5] |
Table 3: Side-Effect Profile: Motor Coordination (Rotarod Test)
The rotarod test assesses motor coordination and sedation, common side effects of centrally acting analgesics.
| Compound | Animal Model | Effect on Motor Coordination | Reference |
| This compound | Mouse | No effect on rotarod performance at analgesic doses.[1] | [1][6] |
| Morphine | Mouse | Can impair motor performance. | |
| Tramadol | Rat | Can cause sedation at higher doses. | [5] |
Experimental Protocols
Formalin-Induced Nociception in Mice
Objective: To assess the analgesic efficacy of a test compound against tonic chemical pain.
Procedure:
-
Adult male CD-1 or BALB/c mice are acclimatized to the testing environment.
-
A solution of 1-5% formalin (typically 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Immediately after injection, the animal is placed in a clear observation chamber.
-
Nociceptive behavior (licking and biting of the injected paw) is observed and timed for two distinct periods: Phase I (0-5 minutes post-injection) and Phase II (15-40 minutes post-injection).
-
The test compound or vehicle is administered at a predetermined time before the formalin injection, typically via intravenous, intraperitoneal, or subcutaneous routes.
-
The total time spent licking and biting the injected paw is recorded for both phases and compared between treated and control groups.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a test compound.
Procedure:
-
Adult male Wistar or Sprague-Dawley rats are used.
-
A baseline measurement of the paw volume or thickness is taken using a plethysmometer or calipers.
-
A 1% solution of carrageenan (typically 100 µL) is injected into the sub-plantar region of the right hind paw.
-
The test compound or vehicle is administered, usually subcutaneously, prior to or shortly after the carrageenan injection.
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) to assess edema.
-
Mechanical hyperalgesia (sensitivity to pressure) can be assessed using von Frey filaments, and thermal hyperalgesia (sensitivity to heat) can be measured using a plantar test apparatus.
-
The percentage increase in paw volume and the paw withdrawal threshold/latency are calculated and compared between treated and control groups.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound's analgesic signaling pathway.
Experimental Workflow for In Vivo Analgesic Testing
Caption: General workflow for in vivo analgesic studies.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isovaline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of isovaline in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe working environment and ensuring regulatory compliance.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to be aware of its potential hazards and take appropriate safety precautions.
-
Primary Hazards: this compound is classified as an irritant.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[2]
-
Toxicological Data: The toxicological properties of this compound have not been fully investigated.[2][3] Therefore, it should be handled with care, assuming it may have unknown hazards.
In the event of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes.[2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] |
| Inhalation | Move to fresh air.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form (solid or liquid) and local regulations. Chemical waste generators are responsible for determining whether a discarded chemical is classified as hazardous waste.[3]
Step 1: Waste Classification
-
Consult your institution's Environmental Health and Safety (EHS) office to determine if this compound is considered a hazardous waste at your location. Hazardous wastes are typically defined by being specifically "listed" or exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] There is no indication that this compound is a "listed" hazardous waste.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[5][6]
-
Solid this compound Waste:
-
Collect dry, uncontaminated this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Place contaminated materials such as weighing paper, gloves, and wipes in the same designated container.
-
-
Liquid this compound Waste (Solutions):
-
Aqueous Solutions:
-
General Precaution: Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS office.[6]
-
Drain disposal is sometimes permissible for small quantities of aqueous solutions of low-toxicity chemicals with a moderate pH (typically between 5.0 and 12.5).[5] Given that this compound's toxicity is not fully known, it is prudent to avoid drain disposal unless you have received specific guidance from your EHS department.
-
Step 3: Storage of this compound Waste
All chemical waste must be stored safely pending disposal.
-
Designated Area: Store chemical waste in a designated Satellite Accumulation Area (SAA).[5][8]
-
Container Requirements:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound Waste"), and any other information required by your institution.[6][8]
Step 4: Final Disposal
-
Arrange for the pickup and disposal of this compound waste through your institution's EHS office or a licensed chemical waste disposal contractor.[8]
Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste management principles and information from safety data sheets. No experimental protocols are cited.
Mandatory Visualizations
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isovaline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isovaline, a non-proteinogenic amino acid. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | European standard - EN 166 | To prevent eye contact with this compound powder.[1] |
| Hand Protection | Protective gloves | EN 374 | To prevent skin contact. Nitrile rubber, neoprene, natural rubber, or PVC gloves are recommended.[1] |
| Body Protection | Lab coat | --- | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Not normally required | --- | Engineering controls should be sufficient. If dust is generated, use a NIOSH-approved respirator. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol [2] |
| Appearance | White to off-white solid/powder[3] |
| Melting Point | 276 - 278 °C / 528.8 - 532.4 °F[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Recommended storage temperatures are -20°C for long-term (3 years) and 4°C for short-term (2 years) storage of the powder.[3]
2. Preparation and Handling:
-
Always handle this compound within a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if symptoms occur.[1][4]
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.[1][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][4]
4. Spill Management:
-
For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[4]
-
Avoid generating dust during cleanup.
-
Ensure the spill area is thoroughly cleaned with an appropriate solvent or detergent and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect dry, uncontaminated this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and wipes, should be collected in a separate, clearly labeled container for chemical waste.
-
Liquid Waste: If this compound is dissolved in a solvent, the solution must be treated as chemical waste. Collect it in a sealed, labeled, and appropriate waste container. Do not mix with other incompatible waste streams.
2. Final Disposal:
-
All waste containers must be clearly labeled with the chemical name "this compound Waste" and any other required hazard information.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
